Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 4-(3-methylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-4-3-5-14(10-11)12-6-8-13(9-7-12)15(16)17-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPICUHZBSNQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362665 | |
| Record name | Methyl 4-(3-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-94-7 | |
| Record name | Methyl 4-(3-methylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50362665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Its unique stereochemical and electronic properties allow for the fine-tuning of biological activity and physical characteristics. This guide provides an in-depth technical overview of the synthesis and characterization of a specific biphenyl derivative, Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a compound of interest for its potential applications in drug discovery and as a building block in organic synthesis.[3][4]
This document will detail a robust synthetic protocol for this compound via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis.[5][6] Furthermore, it will provide a comprehensive guide to the characterization of the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is the method of choice for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the generation of non-toxic, easily removable boron-containing byproducts.[5][7] The reaction involves the palladium-catalyzed cross-coupling of an organoboron species with an organohalide.
For the synthesis of this compound, the key disconnection is between the two phenyl rings. This leads to the selection of methyl 4-halobenzoate and a 3-methylphenylboronic acid derivative as the coupling partners. Methyl 4-bromobenzoate is a common and commercially available starting material, making it a logical choice.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 4-bromobenzoate) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (3-methylphenylboronic acid) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group from boron to palladium.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Experimental Protocol
This protocol is a general procedure and may require optimization based on the specific laboratory conditions and reagent purity.
Materials:
-
Methyl 4-bromobenzoate
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 mmol), 3-methylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate small vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a small amount of toluene.
-
Reaction Initiation: Add the catalyst solution to the round-bottom flask containing the reactants.
-
Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) to the reaction flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [8] |
| Molecular Weight | 226.27 g/mol | [8] |
| IUPAC Name | methyl 4-(3-methylphenyl)benzoate | [8] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule. The expected chemical shifts for this compound are predicted based on the analysis of similar structures.[9][10]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.9 | Singlet | 3H |
| -CH₃ | ~2.4 | Singlet | 3H |
| Aromatic H | ~7.2 - 8.1 | Multiplet | 8H |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on data from analogous compounds.[9][10]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~21 |
| -OCH₃ | ~52 |
| Aromatic C | ~124 - 146 |
| C=O | ~167 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are as follows:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1720 | Strong, sharp absorption |
| C-O (Ester) | ~1280 | Strong absorption |
| C-H (Aromatic) | ~3030 | Medium to weak absorption |
| C-H (Aliphatic) | ~2950 | Medium to weak absorption |
| C=C (Aromatic) | ~1600, 1480 | Medium to weak absorptions |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 226.[8]
Applications and Future Perspectives
Biphenyl derivatives are of significant interest in drug discovery and development.[2][4] They are found in a variety of marketed drugs and exhibit a wide range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties.[2][11] The substitution pattern on the biphenyl core is crucial for its biological activity. This compound, with its specific substitution, can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
In the field of materials science, biphenyl derivatives are used in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[4][12] The rigid biphenyl core provides thermal stability, while the substituents can be modified to tune the electronic and optical properties.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Google Books.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. Benchchem.
- Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
- Supporting Inform
- Suzuki reaction. Wikipedia.
- Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. PubMed.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
- A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. Benchchem.
- Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxyl
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Biphenyls and their derivatives as synthetically and pharmacologically important arom
- Understanding the Properties and Applications of Biphenyl Deriv
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | C15H14O2 | CID 1393157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 12. nbinno.com [nbinno.com]
An In-depth Technical Guide to Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science. Comprising two connected phenyl rings, this scaffold offers a unique combination of rigidity and conformational flexibility, making it a cornerstone in the design of a vast array of functional molecules. Biphenyl derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as those used in organic light-emitting diodes (OLEDs). This guide provides a comprehensive overview of a specific derivative, Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, focusing on its chemical identity, synthesis, characterization, and potential applications.
Part 1: Chemical Identity and Properties
Nomenclature and Identification
-
Systematic IUPAC Name: methyl 4-(3-methylphenyl)benzoate[1]
-
Common Synonyms:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Moderately soluble in organic solvents like ethanol and acetone; sparingly soluble in water. | [2] |
Part 2: Synthesis and Mechanistic Insights
The construction of the biaryl bond is the cornerstone of synthesizing this compound. The most robust and widely employed method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is a well-understood process that ensures the efficient formation of the carbon-carbon bond.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.
Reactants:
-
Methyl 4-bromobenzoate (Ar¹-X)
-
3-Methylphenylboronic acid (Ar²-B(OH)₂)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (Catalyst)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (Base)
-
Toluene and Water (Solvent system)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and water. To this stirred suspension, add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., PPh₃; 4 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Part 3: Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ ~8.10 (d, 2H): Doublet corresponding to the two protons ortho to the ester group on the carboxylated ring.
-
δ ~7.65 (d, 2H): Doublet for the two protons meta to the ester group.
-
δ ~7.40-7.45 (m, 2H): Multiplet for the protons on the methyl-substituted ring.
-
δ ~7.20-7.30 (m, 2H): Multiplet for the remaining protons on the methyl-substituted ring.
-
δ ~3.95 (s, 3H): Singlet for the methyl ester protons.
-
δ ~2.45 (s, 3H): Singlet for the methyl group on the second phenyl ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ ~167.0: Carbonyl carbon of the ester.
-
δ ~145.0-140.0: Quaternary carbons of the biphenyl linkage.
-
δ ~138.5: Carbon bearing the methyl group on the second ring.
-
δ ~130.0-127.0: Aromatic CH carbons.
-
δ ~52.2: Methyl ester carbon.
-
δ ~21.5: Methyl group carbon.
Predicted Infrared (IR) Spectrum
-
~3050-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~2950 cm⁻¹: C-H stretching of the methyl groups.
-
~1720 cm⁻¹: Strong C=O stretching of the ester carbonyl group.
-
~1600, 1480 cm⁻¹: C=C stretching within the aromatic rings.
-
~1280, 1100 cm⁻¹: C-O stretching of the ester.
Predicted Mass Spectrum (Electron Ionization)
-
M⁺ at m/z = 226: Molecular ion peak.
-
Fragment at m/z = 195: Loss of the methoxy group (-OCH₃).
-
Fragment at m/z = 167: Loss of the carbomethoxy group (-COOCH₃).
-
Base peak likely at m/z = 167 or 195.
Diagram of Synthetic and Analytical Workflow:
Caption: A generalized workflow for the synthesis and characterization of the target molecule.
Part 4: Applications and Future Directions
The structural features of this compound make it an attractive candidate for several applications, primarily in drug discovery and materials science.
Medicinal Chemistry
The biphenyl carboxylic acid scaffold is present in a number of biologically active compounds. It can serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities, including:
-
Anti-inflammatory agents: The biphenyl core is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer agents: Substituted biphenyls have been investigated for their potential to inhibit cancer cell proliferation.
-
Antimicrobial and Antifungal agents: The lipophilic nature of the biphenyl group can facilitate membrane disruption in microorganisms.
Materials Science
The rigid biphenyl core provides thermal stability and favorable electronic properties, making it a suitable building block for:
-
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are often used as host materials or as components of emissive layers in OLED devices.
-
Liquid Crystals: The rod-like shape of biphenyl molecules is conducive to the formation of liquid crystalline phases.
Part 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar aromatic esters should be followed.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable organic compound with a well-defined structure and accessible synthetic route via the Suzuki-Miyaura coupling. Its biphenyl scaffold makes it a promising intermediate for the development of novel pharmaceuticals and advanced materials. Further research into its specific biological activities and material properties is warranted to fully explore its potential.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Wiley Online Library. Supporting Information for: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis.[Link]
-
The Royal Society of Chemistry. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-coupling.[Link]
-
PubChem. this compound.[Link]
Sources
"Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate" molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative, a class of organic compounds that has garnered significant attention in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The strategic placement of substituents, such as the methyl and methyl carboxylate groups in this particular molecule, can profoundly influence its physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.
Molecular Structure and Chemical Formula
The chemical identity of this compound is defined by its molecular structure and formula.
Molecular Formula: C₁₅H₁₄O₂[1]
IUPAC Name: methyl 4-(3-methylphenyl)benzoate[1]
Molecular Weight: 226.27 g/mol [1]
Structure: The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl group at the 3' position, and the other is substituted with a methyl carboxylate group at the 4 position.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction offers high yields and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative, detailed, step-by-step methodology for the synthesis of a structurally similar biphenyl compound, which can be adapted for the synthesis of this compound.[2]
Reaction Scheme:
Sources
"Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate" CAS number and other identifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a biphenyl derivative of interest in chemical synthesis and potentially in the development of new molecular entities. This document delves into its chemical identity, structural characteristics, synthesis, and key data for its characterization, offering a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and materials science.
Core Chemical Identity and Molecular Descriptors
This compound is an organic compound featuring a biphenyl core structure. This central framework, consisting of two connected phenyl rings, is a common scaffold in pharmacologically active molecules and functional materials. The defining features of this specific molecule are a methyl ester group at the 4-position of one phenyl ring and a methyl group at the 3'-position of the second ring.
Key Identifiers
A clear and unambiguous identification of chemical compounds is crucial for research and development. The primary identifiers for this compound are listed below.
| Identifier | Value |
| CAS Number | 89900-94-7[1] |
| IUPAC Name | methyl 4-(3-methylphenyl)benzoate[1] |
| Molecular Formula | C₁₅H₁₄O₂[1] |
| Molecular Weight | 226.27 g/mol [1] |
| InChI Key | DUPICUHZBSNQFM-UHFFFAOYSA-N[1] |
Structural Representation
The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms and the substitution pattern on the biphenyl core.
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of unsymmetrical biphenyls like this compound is most commonly achieved through cross-coupling reactions. The Suzuki and Negishi couplings are particularly powerful methods for this transformation, offering high yields and functional group tolerance.
Proposed Synthesis Workflow: Suzuki Coupling
A robust and widely applicable method for the synthesis of this target molecule is the palladium-catalyzed Suzuki coupling reaction. This approach involves the reaction of an arylboronic acid with an aryl halide.
Caption: Proposed Suzuki coupling workflow for synthesis.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established Suzuki coupling procedures for similar biphenyl esters.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), (3-methylphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water. Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Subsequently, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic and Physicochemical Data
Accurate characterization of a molecule is paramount for its use in research and development. The following section details the key spectroscopic and physicochemical properties of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |
| Molecular Weight | 226.27 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data
While a comprehensive, publicly available dataset for this specific isomer is limited, data for the closely related methyl [1,1'-biphenyl]-4-carboxylate provides a strong basis for interpretation. The expected spectral features for the title compound are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the second phenyl ring. The aromatic region will display complex splitting patterns due to the coupling between adjacent protons. The methyl ester protons will appear as a singlet, typically in the range of 3.8-4.0 ppm. The methyl group on the biphenyl ring will also be a singlet, likely around 2.4 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 15 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal, typically above 165 ppm. The aromatic carbons will appear in the range of 120-145 ppm. The methyl ester carbon will be around 52 ppm, and the methyl group carbon on the phenyl ring will be in the aliphatic region, around 21 ppm.
-
IR (Infrared Spectroscopy): The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the ester group, typically around 1720 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹. The spectrum will also show characteristic C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 226. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 195, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 167.
Applications and Relevance in Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a methyl group, often referred to as a "magic methyl," can significantly impact a molecule's pharmacological profile.[2][3] This small modification can influence potency, selectivity, metabolic stability, and pharmacokinetic properties.[2]
While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with known bioactivity. For instance, biphenyl-4-carboxamide derivatives have been explored as potent and orally available TRPV1 antagonists for the treatment of neuropathic pain.[4] Furthermore, other substituted biphenyl sulfonamides have been investigated as inhibitors of various enzymes.[5]
The presence of the methyl ester provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives, such as amides or carboxylic acids, for structure-activity relationship (SAR) studies. The 3'-methyl group can probe specific interactions within a biological target's binding pocket and can influence the dihedral angle between the two phenyl rings, which can be critical for achieving the optimal conformation for binding.
Safety and Handling
For safe handling of this compound in a laboratory setting, it is essential to adhere to standard safety protocols for chemical reagents.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a well-defined chemical entity with potential as a building block in organic synthesis and drug discovery. Its synthesis is accessible through modern cross-coupling methodologies. While its specific biological applications are yet to be widely reported, its structural features suggest it as a valuable starting point for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of this compound for researchers and scientists, enabling its effective use in their respective fields.
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A Comprehensive Spectroscopic Guide to Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative, a class of compounds with significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The stereochemistry of biphenyls, particularly the torsion angle between the two phenyl rings, is influenced by the substitution pattern and plays a crucial role in their biological activity and physical characteristics.[1] Accurate structural elucidation is paramount, and a combination of spectroscopic techniques provides the necessary evidence for unambiguous characterization.
This guide offers a detailed analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, providing a robust framework for researchers.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic signatures. The molecule consists of two phenyl rings linked by a single bond. One ring is substituted with a methyl ester group at the 4-position, while the other has a methyl group at the 3'-position. This substitution pattern dictates the electronic environment of each atom, giving rise to a unique set of signals in each spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2] The chemical shift, integration, and multiplicity of the signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a detailed assignment of the molecular structure.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the methyl ester and the electron-donating nature of the methyl group.
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | Doublet (d) | 2H | H-2, H-6 |
| ~7.65 | Doublet (d) | 2H | H-3, H-5 |
| ~7.45 | Singlet (s) | 1H | H-2' |
| ~7.40 | Doublet (d) | 1H | H-6' |
| ~7.35 | Triplet (t) | 1H | H-5' |
| ~7.20 | Doublet (d) | 1H | H-4' |
| ~3.95 | Singlet (s) | 3H | -OCH₃ |
| ~2.45 | Singlet (s) | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (δ 7.0-8.5 ppm): The protons on the phenyl ring bearing the methyl ester (H-2, H-3, H-5, H-6) are expected to be deshielded and appear downfield due to the electron-withdrawing effect of the carbonyl group. The protons on the other ring (H-2', H-4', H-5', H-6') will have chemical shifts more typical of a substituted benzene ring.
-
Methyl Ester Protons (-OCH₃, δ ~3.95 ppm): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.[3]
-
Methyl Protons (-CH₃, δ ~2.45 ppm): The three protons of the methyl group on the second phenyl ring are also chemically equivalent and will appear as a singlet.[3]
-
Multiplicity: The splitting pattern of the aromatic protons is governed by the n+1 rule, where 'n' is the number of neighboring non-equivalent protons.[4][5] For example, H-2 and H-6 are adjacent to one proton each (H-3 and H-5, respectively), and thus appear as doublets.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (Ester) |
| ~145.5 | C-4 |
| ~141.0 | C-1' |
| ~139.5 | C-3' |
| ~130.0 | C-2, C-6 |
| ~129.5 | C-5' |
| ~129.0 | C-1 |
| ~128.5 | C-6' |
| ~128.0 | C-2' |
| ~127.0 | C-3, C-5 |
| ~124.5 | C-4' |
| ~52.5 | -OCH₃ |
| ~21.5 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~167.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at a high chemical shift.[6]
-
Aromatic Carbons (δ 120-150 ppm): The twelve aromatic carbons will have distinct chemical shifts based on their electronic environment. Quaternary carbons (C-1, C-4, C-1', C-3') will generally have weaker signals.[6]
-
Methyl Carbons (δ ~52.5 and ~21.5 ppm): The methoxy carbon appears around 52.5 ppm, while the methyl carbon on the phenyl ring is found further upfield at approximately 21.5 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Spectral Data
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (-CH₃) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1280, ~1100 | C-O Stretch | Ester |
Interpretation of the IR Spectrum:
-
C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group in the methyl ester.[7][8]
-
C-H Stretches (~3050 and ~2950 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic rings, while the absorption just below 3000 cm⁻¹ is from the C-H stretching of the methyl groups.[9]
-
C=C Stretches (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[10]
-
C-O Stretches (~1280, ~1100 cm⁻¹): The C-O single bond stretches of the ester group typically appear in the fingerprint region.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[11] In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 226 | Molecular Ion [M]⁺ |
| 195 | [M - OCH₃]⁺ |
| 167 | [M - COOCH₃]⁺ |
| 152 | [M - COOCH₃ - CH₃]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak (m/z 226): This peak corresponds to the intact molecule with the loss of one electron and confirms the molecular weight of the compound.[12]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides clues about the structure.[13][14][15] The loss of the methoxy group (-OCH₃) results in a fragment at m/z 195. The loss of the entire methyl ester group (-COOCH₃) leads to a fragment at m/z 167. Further fragmentation can also occur.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer at room temperature.[3]
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) if it is a liquid, or prepare a KBr pellet if it is a solid.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[16]
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Record the mass-to-charge ratio (m/z) of the resulting ions.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the key correlations between the molecular structure and the expected spectral data.
Caption: Correlation of ¹H NMR signals with protons in the molecule.
Caption: Relationship between functional groups and their IR absorptions.
Caption: Proposed fragmentation pathway in mass spectrometry.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of this compound. The predicted data, based on established principles and analogous compounds, offers a reliable reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science. This guide underscores the power of combining multiple spectroscopic techniques for the unambiguous structural elucidation of complex organic molecules.
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An In-Depth Technical Guide to Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl moiety, consisting of two connected phenyl rings, is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its unique conformational properties and ability to engage in various intermolecular interactions make it a cornerstone in the design of a wide array of functional molecules, from life-saving pharmaceuticals to advanced organic electronics.[2] Substituted biphenyls, such as Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, offer a versatile platform for fine-tuning the steric and electronic properties of a molecule, thereby optimizing its biological activity or material characteristics. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, chemical properties, and potential applications, particularly within the realm of drug discovery.
A Journey Through Time: The Historical Development of Biphenyl Synthesis
While the specific discovery of this compound is not prominently documented in the annals of chemical literature, its existence is a testament to the evolution of synthetic organic chemistry. The journey to efficiently synthesize substituted biphenyls has been a long and fruitful one, marked by the development of several powerful cross-coupling reactions.
Historically, the Ullmann reaction , first reported in 1901, provided one of the earliest methods for forming a biaryl bond through the copper-mediated coupling of two aryl halides.[3][4] This reaction, though groundbreaking, often required harsh conditions and was limited in its substrate scope.[5] Another early method is the Gomberg-Bachmann reaction , which proceeds via a diazonium salt intermediate.[6] However, this reaction often suffers from low yields and a lack of regioselectivity.[6]
A paradigm shift in biphenyl synthesis occurred with the advent of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling , first published by Akira Suzuki in 1979, has become one of the most important and widely used methods for the formation of carbon-carbon bonds.[4][7] Its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents have made it a staple in both academic and industrial laboratories for the synthesis of complex biphenyls.[8]
Crafting the Molecule: Synthesis of this compound
The synthesis of this compound can be achieved through several modern cross-coupling strategies. The Suzuki-Miyaura coupling represents the most versatile and commonly employed method.
Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura coupling provides a highly efficient and modular route to this compound. The general strategy involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base. For the synthesis of the target molecule, two primary disconnection approaches are viable, as illustrated below.
Caption: Retrosynthetic analysis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling - Route A):
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-bromobenzoate (1.0 equiv.), 3-methylphenylboronic acid (1.2 equiv.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium phosphate).
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Ullmann Coupling: A Classic Approach
While often requiring harsher conditions than the Suzuki coupling, the Ullmann reaction remains a viable method for the synthesis of biphenyls, particularly for large-scale industrial preparations.[9] The reaction involves the copper-mediated coupling of two aryl halides. A modified, unsymmetrical Ullmann coupling can be envisioned for the synthesis of the target molecule.
Caption: Synthesis of this compound via Ullmann coupling.
Detailed Experimental Protocol (Ullmann Coupling):
-
Reaction Setup: In a high-temperature reaction vessel, combine methyl 4-iodobenzoate (1.0 equiv.), 3-iodotoluene (1.0-1.5 equiv.), and activated copper powder (2.0-3.0 equiv.).
-
Reaction Execution: Heat the mixture, often without a solvent or in a high-boiling solvent like nitrobenzene or DMF, to a high temperature (typically 180-250 °C) under an inert atmosphere. The reaction is typically stirred for several hours.
-
Work-up: After cooling, the reaction mixture is treated with a suitable solvent (e.g., toluene or benzene) and filtered to remove the copper residues.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation under reduced pressure to yield this compound.
Physicochemical and Spectroscopic Profile
The structural features of this compound give rise to a distinct set of physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 89900-94-7 |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts (δ) / Peaks |
| ¹H NMR (CDCl₃) | ~8.1 (d, 2H), ~7.6 (d, 2H), ~7.4-7.2 (m, 4H), 3.9 (s, 3H), 2.4 (s, 3H) |
| ¹³C NMR (CDCl₃) | ~167.0, ~145.0, ~140.0, ~138.0, ~130.0, ~129.0, ~128.5, ~127.0, ~126.0, ~124.0, ~52.0, ~21.5 |
| IR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~2950 (Alkyl C-H), ~1720 (C=O, ester), ~1610, 1450 (C=C, aromatic) |
| Mass Spec (EI) | m/z 226 (M⁺), 195 (M⁺ - OCH₃), 167 (M⁺ - COOCH₃), 152 |
Potential Applications in Drug Discovery and Materials Science
The biphenyl-4-carboxylic acid scaffold is a recurring motif in a variety of biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic applications, suggesting potential avenues of research for this compound.
-
Antifungal Agents: Biphenyl-4-carboxylic acid esters have demonstrated activity against pathogenic strains of Candida.[3] The lipophilicity and steric profile of the ester and the biphenyl substituents can influence the antifungal potency.
-
Anticancer Agents: Substituted biphenyl carboxylic acids have been synthesized and evaluated as potential anticancer agents, showing activity against human breast cancer cell lines.
-
TRPV1 Antagonists: Biphenyl-4-carboxamide derivatives have been designed as potent and orally available antagonists of the transient receptor potential vanilloid type 1 (TRPV1), a target for the treatment of neuropathic pain.[6]
-
Anti-inflammatory and Analgesic Agents: The structural resemblance of some biphenyl derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal highlights their potential as anti-inflammatory and analgesic agents.
-
Liquid Crystals and Organic Electronics: The rigid biphenyl core is a fundamental building block for liquid crystals used in displays.[1] Furthermore, the tunable electronic properties of biphenyl derivatives make them attractive for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[2]
The presence of the 3'-methyl group in this compound introduces a degree of steric hindrance that can influence the dihedral angle between the two phenyl rings. This, in turn, can affect the molecule's overall shape and its ability to bind to biological targets. The methyl group also adds lipophilicity, which can impact pharmacokinetic properties such as membrane permeability and metabolic stability. The methyl ester at the 4-position provides a site for potential hydrolysis by esterases in vivo, which could be a consideration in prodrug design.
Conclusion
This compound is a valuable research chemical that embodies the versatility of the substituted biphenyl scaffold. While its specific discovery is not well-documented, its synthesis is readily achievable through modern cross-coupling reactions like the Suzuki-Miyaura coupling. Its structural features suggest a range of potential applications in drug discovery, from the development of new antifungal and anticancer agents to the design of novel pain therapeutics. Furthermore, its rigid core structure makes it a candidate for exploration in the field of materials science. This guide provides a solid technical foundation for researchers and scientists interested in exploring the potential of this and related biphenyl derivatives.
References
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- Ishida, Y., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(17), 2821-2825.
- Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
- Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343.
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Unveiling the Therapeutic Potential of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate: A Technical Guide for Drug Discovery Professionals
Foreword: The Biphenyl Scaffold - A Privileged Structure in Medicinal Chemistry
The biphenyl moiety represents a cornerstone in the architecture of pharmacologically active molecules. Its unique structural features—a semi-rigid backbone with tunable steric and electronic properties—have rendered it a "privileged scaffold" in drug discovery. This has led to a diverse array of biphenyl-containing compounds with demonstrated clinical efficacy across multiple therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1] This guide focuses on a specific, yet under-explored derivative, Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate , and aims to provide a comprehensive framework for elucidating its potential biological activities. By leveraging the wealth of knowledge surrounding analogous biphenyl structures, we will explore hypothesized mechanisms of action and present robust, validated experimental protocols to systematically investigate its therapeutic promise.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| CAS Number | 1393157-12-5[2] |
| Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The structure features a biphenyl core, which is known to contribute to molecular rigidity and can facilitate interactions with biological targets. The methyl group at the 3'-position and the methyl carboxylate at the 4-position introduce specific steric and electronic features that can modulate binding affinity and selectivity for various enzymes and receptors. The ester moiety, in particular, may serve as a key interaction point or be susceptible to hydrolysis by esterases, potentially acting as a prodrug.
Hypothesized Biological Activity I: Anticancer Potential
The biphenyl scaffold is a recurring motif in numerous compounds exhibiting potent anticancer activity.[1][3][4] These derivatives have been shown to induce cytotoxicity in a range of tumor cell lines through diverse mechanisms, including cell cycle arrest and apoptosis induction.[5]
Scientific Rationale & Hypothesized Mechanism
Based on the established anticancer properties of structurally related biphenyls, we hypothesize that this compound may exert cytotoxic effects on cancer cells. Potential mechanisms could involve:
-
Induction of Apoptosis: Many biphenyl compounds trigger programmed cell death.[5] This could occur through the intrinsic pathway, involving mitochondrial dysfunction and caspase activation, or the extrinsic pathway, mediated by death receptors.
-
Cell Cycle Arrest: Interference with the cell cycle is a common mechanism for anticancer agents. Biphenyl derivatives have been shown to cause cell cycle arrest at various phases, such as G2/M or G0/G1, thereby inhibiting tumor cell proliferation.[5][6]
-
Inhibition of Key Signaling Pathways: The compound could potentially modulate signaling pathways critical for cancer cell survival and proliferation. For instance, some biphenyls are known to inhibit the c-Myc-Max dimerization, a key event in c-Myc-driven cancers.[7]
Caption: Hypothesized anticancer mechanisms of action.
Experimental Protocol: In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic activity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], DU145 [prostate])
-
Normal human cell line (e.g., HDF [human dermal fibroblasts]) for selectivity assessment
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the wells. Include vehicle control (DMSO) and positive control (doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
Hypothesized Biological Activity II: Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Biphenyl derivatives have been extensively investigated as anti-inflammatory agents, with some demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[8][9]
Scientific Rationale & Hypothesized Mechanism
The structural similarity of this compound to known anti-inflammatory biphenyls suggests it may possess similar properties.[10] Potential mechanisms include:
-
Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenase (COX-1 and COX-2) or lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
-
Modulation of Inflammatory Cytokine Production: It might suppress the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β from immune cells.
-
Inhibition of NF-κB Signaling: The NF-κB signaling pathway is a central regulator of inflammation. The compound could potentially inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes.
Caption: Hypothesized anti-inflammatory mechanisms of action.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess reagent for nitric oxide (NO) quantification
-
ELISA kits for TNF-α and IL-6 quantification
-
24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25 µM) or dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite is a reflection of NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Data Analysis: Normalize the NO and cytokine levels to the LPS-only control group. Calculate the IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.
Hypothesized Biological Activity III: Antimicrobial Properties
The biphenyl scaffold is also present in compounds with documented antimicrobial activity against a range of pathogens, including bacteria and fungi.[11][12][13]
Scientific Rationale & Hypothesized Mechanism
Given the antimicrobial potential of biphenyl derivatives, this compound may exhibit inhibitory effects against various microorganisms.[14] The mechanism of action could involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the biphenyl core could facilitate its insertion into the microbial cell membrane, leading to disruption of membrane potential and leakage of cellular contents.
-
Inhibition of Essential Enzymes: The compound might inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.
-
Interference with Biofilm Formation: Many chronic infections are associated with microbial biofilms. The compound could potentially inhibit biofilm formation or disrupt existing biofilms.
Caption: Hypothesized antimicrobial mechanisms of action.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
This compound
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
96-well microtiter plates
-
Resazurin or other viability indicator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the corresponding broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a growth control (inoculum in broth only) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin (a color change from blue to pink indicates growth).
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is cidal or static, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in the initial inoculum is the MBC/MFC.
Future Directions and Concluding Remarks
The preliminary investigations outlined in this guide provide a solid foundation for a comprehensive evaluation of the biological potential of this compound. Positive results from these in vitro assays would warrant further investigation, including:
-
In vivo efficacy studies: Testing the compound in animal models of cancer, inflammation, or infection.
-
Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
-
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.
References
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Methyl-5-(7-nitrobenzo[c][10][5][8]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC - PubMed Central. (2015-10-01). Retrieved from
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A Technical Guide to the Medicinal Chemistry of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate: A Privileged Scaffold for Drug Discovery
Abstract
The biphenyl moiety represents a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful therapeutic agents.[1][2] This guide delves into the specific attributes of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a representative member of this esteemed class of molecules. We will dissect its structural components, exploring the strategic importance of the biphenyl core, the nuanced influence of the 3'-methyl group—often termed a "magic methyl"[3][4]—and the prodrug potential of the methyl carboxylate. This document provides a Senior Application Scientist's perspective on robust synthetic strategies, potential therapeutic applications grounded in established structure-activity relationships (SAR), and self-validating experimental protocols for its evaluation. The overarching goal is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's potential as a versatile starting point for creating next-generation therapeutics.
The Biphenyl Scaffold: A Foundation of Therapeutic Excellence
For decades, the biphenyl framework has served as a fundamental building block in the design of synthetic organic molecules with profound biological activity.[2][5] Its unique combination of structural rigidity, conformational flexibility, and chemical stability makes it an ideal platform for constructing molecules that can effectively interact with diverse biological targets.[1][2] The two phenyl rings, connected by a single C-C bond, can be functionalized to fine-tune electronic properties, solubility, and steric bulk, thereby optimizing potency, selectivity, and pharmacokinetic profiles.[6]
This has led to the development of numerous blockbuster drugs across various therapeutic areas, including anti-inflammatory agents like diflunisal, antihypertensives such as valsartan, and antifungals.[2][7] The molecule at the heart of this guide, This compound , encapsulates the core advantages of this scaffold while incorporating specific functional groups that offer distinct strategic benefits in a drug discovery campaign.
Deconstructing the Scaffold: A Structural and Functional Analysis
To fully appreciate the potential of this compound, we must analyze its constituent parts. Each functional group is not merely an appendage but a deliberate feature that can be leveraged to achieve desired biological and pharmacological outcomes.
| Property | Value | Reference |
| IUPAC Name | Methyl 4-(3-methylphenyl)benzoate | [8] |
| Molecular Formula | C₁₅H₁₄O₂ | [8] |
| Molecular Weight | 226.27 g/mol | [8] |
| CAS Number | 89900-94-7 | [8] |
| Predicted LogP | 4.3 | [8] |
The Biphenyl Core: The Rigid-Flexible Platform
The biphenyl backbone provides a semi-rigid spacer that correctly orients appended functional groups into the binding pockets of target proteins. The rotational freedom around the central C-C bond allows the molecule to adopt a specific dihedral angle, which is often critical for optimal target engagement.
The 3'-Methyl Group: The "Magic Methyl" Effect
The strategic placement of a methyl group can have a disproportionately large and positive impact on a molecule's properties, a phenomenon colloquially known as the "magic methyl" effect.[3][4]
-
Conformational Control: The methyl group at the 3'-position introduces steric hindrance that influences the preferred dihedral angle between the two phenyl rings. This conformational restriction can pre-organize the molecule into a bioactive conformation, enhancing binding affinity by reducing the entropic penalty of binding.
-
Metabolic Stability: Methyl groups can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a methyl group on an aromatic ring can significantly increase a compound's half-life and oral bioavailability.
-
Hydrophobic Interactions: The lipophilic methyl group can engage in favorable van der Waals interactions within hydrophobic sub-pockets of a target protein, directly contributing to binding potency.[3]
The 4-Carboxylate (Methyl Ester): A Gateway to Bioactivity
The methyl ester at the 4-position is a critical feature, primarily serving as a prodrug.
-
Enhanced Permeability: The ester is significantly less polar than its corresponding carboxylic acid. This improves the molecule's ability to cross cell membranes, a crucial factor for targeting intracellular proteins and for achieving good oral absorption.
-
In Vivo Activation: Once absorbed, the ester is readily hydrolyzed by ubiquitous esterase enzymes in the plasma and tissues to reveal the active carboxylic acid. This bioactivation is a reliable and well-established strategy in drug design.
-
Target Engagement: The resulting carboxylic acid is a powerful functional group for interacting with biological targets. It can act as a hydrogen bond donor and acceptor and, in its deprotonated carboxylate form, can form strong ionic bonds (salt bridges) with positively charged arginine or lysine residues in a binding site.[7]
Synthetic Strategies: Assembling the Core Scaffold
The construction of biaryl systems is a well-trodden path in organic synthesis. From a process and medicinal chemistry perspective, the Suzuki-Miyaura cross-coupling reaction stands out as the most versatile, reliable, and scalable method for this purpose.[5][7] Its tolerance of a wide range of functional groups and generally high yields make it the industry standard.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol describes a robust, self-validating synthesis of this compound. The choice of a palladium catalyst, base, and solvent system is based on extensive precedent for achieving high conversion and purity.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl 4-bromobenzoate (1.0 eq), 3-methylphenylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere. The causality here is critical: palladium(0) catalysts are oxygen-sensitive, and failure to exclude air will result in catalyst deactivation and poor yields.
-
Solvent Addition: Add a degassed 3:1 mixture of Dioxane/Water (volume calculated to achieve a 0.2 M concentration of the limiting reagent). The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step of the catalytic cycle.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.02 eq) to the reaction mixture. This specific pre-catalyst is chosen for its high stability and efficiency in coupling both electron-rich and electron-poor aryl partners.
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. Self-validation is achieved by observing the consumption of the starting materials and the appearance of a new, higher Rf product spot.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine. The brine wash removes residual water from the organic phase.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the title compound as a pure solid.
Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)
While direct biological data for this compound is not extensively published, its structural motifs are present in compounds targeting critical disease pathways. We can therefore use it as a foundational scaffold for designing novel inhibitors.
Case Study: A Scaffold for c-Myc-Max Protein-Protein Interaction (PPI) Inhibitors
The transcription factor c-Myc is a master regulator of cell proliferation and is overexpressed in a vast number of human cancers.[9][10] For its activity, c-Myc must form a heterodimer with its partner protein, Max. Disrupting this c-Myc-Max interaction is a highly sought-after but challenging therapeutic strategy.
Notably, a structurally related compound, methyl 4'-methyl-5-(7-nitrobenzo[c][1][6][7]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, was identified as an inhibitor of the c-Myc-Max dimerization with an IC₅₀ of 34 µM, representing a significant improvement over earlier inhibitors.[10] This provides authoritative grounding for using our title compound as a starting point for developing novel c-Myc inhibitors. The 3'-methyl and 4-carboxylate groups provide key vectors for SAR exploration.
Hypothetical SAR Exploration:
| Position of Modification | R-Group Variation | Rationale for Modification | Predicted Outcome |
| Ring A, 2'-position | H -> F, Cl, OMe | Probe for steric and electronic effects near the biaryl linkage. May further restrict conformation. | Small, electron-withdrawing groups may enhance potency. Bulky groups likely detrimental. |
| Ring B, 2,3-positions | H -> Amides, Sulfonamides | Introduce hydrogen bond donors/acceptors to engage with polar residues on the protein surface. | Potential for significant potency gains if key interactions are formed. |
| Ester Moiety | Methyl Ester -> Ethyl, Isopropyl, Amides | Modulate rate of hydrolysis and physicochemical properties. Amides (R-CONH₂) would remove prodrug nature but add H-bonding. | Small alkyl esters may show similar activity. Amides could increase potency if direct H-bonding is beneficial. |
| 3'-Methyl Group | CH₃ -> CF₃, Et, H | Evaluate the importance of lipophilicity vs. sterics. CF₃ is an isostere that is strongly electron-withdrawing. | Removing the methyl (R=H) would likely decrease potency. CF₃ may improve metabolic stability and binding. |
Application as a Core for Anti-inflammatory Agents
Several marketed non-steroidal anti-inflammatory drugs (NSAIDs), such as Fenbufen, are biphenyl carboxylic acids.[7] They often function by inhibiting cyclooxygenase (COX) enzymes. The active carboxylic acid form of our title compound is structurally analogous to these agents, making it a promising lead for developing novel anti-inflammatory compounds. SAR studies on related biphenyls have shown that substitutions on the second ring (Ring A in our scaffold) can dramatically influence potency and selectivity.[11]
Bioanalytical and In Vitro Evaluation Workflow
A logical, stepwise approach is required to validate the therapeutic potential of any new chemical entity derived from this scaffold.
Protocol: In Vitro Esterase Stability Assay
Objective: To confirm that this compound acts as a prodrug and is efficiently converted to its active carboxylic acid form.
-
System Preparation: Prepare solutions of the test compound (1 mM in DMSO). Prepare incubation buffers containing either human liver microsomes (HLM) or human plasma, fortified with necessary cofactors.
-
Incubation: Add the test compound to the pre-warmed (37 °C) biological matrix to a final concentration of 1 µM.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard. This step precipitates proteins and halts enzymatic activity, providing a clean analytical sample.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS. The disappearance of the parent ester and the appearance of the daughter carboxylic acid are quantified over time.
-
Data Interpretation: The rate of hydrolysis and the half-life (t₁/₂) of the ester are calculated. A short half-life (< 60 min) in plasma or HLM confirms efficient prodrug conversion.
Conclusion and Future Outlook
This compound is more than just a single molecule; it is a representative of a highly versatile and strategically valuable platform for modern drug discovery. Its constituent parts—the proven biphenyl core, the influential 3'-methyl group, and the clever methyl ester prodrug—provide a robust starting point for medicinal chemistry campaigns. The established synthetic routes, particularly the Suzuki-Miyaura coupling, allow for the rapid generation of diverse analog libraries to probe structure-activity relationships.
Future efforts should focus on leveraging this scaffold to tackle challenging targets, such as protein-protein interactions or allosteric enzyme sites, where the conformational control and tunable nature of the biphenyl core can be fully exploited. By applying the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this privileged chemical scaffold.
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Vertex AI Search Result.[1] Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD.
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Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). [Link]
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Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic. [Link]
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Hart, J. R., et al. (2015). Methyl-5-(7-nitrobenzo[c][1][6][7]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PubMed Central. [Link]
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Bîcu, E., & Sîrbu, R. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
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Sun, S., & Fu, J. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Bioorganic & Medicinal Chemistry Letters. [Link]
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- 9. Discovery of Methyl 4′-Methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of methyl 4'-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an improved small-molecule inhibitor of c-Myc-max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and versatility in forging carbon-carbon bonds. This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a substituted biaryl compound. Biaryl scaffolds are of immense interest to researchers in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causality behind key experimental choices, from reagent selection to reaction workup and purification. It is designed to empower researchers, scientists, and drug development professionals to successfully execute this synthesis with a deep understanding of the underlying chemistry.
Introduction: The Power of the Suzuki-Miyaura Coupling
Developed by Akira Suzuki, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organohalide. Its widespread adoption is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity. These features make it an indispensable tool for constructing biaryl linkages, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.
This document details the synthesis of this compound via the coupling of 3-bromotoluene and 4-(methoxycarbonyl)phenylboronic acid. We will dissect the reaction mechanism, provide a robust step-by-step protocol, and offer insights into process optimization and troubleshooting.
Reaction Scheme and Catalytic Cycle
The overall transformation is as follows:
Figure 1. Synthesis of this compound.
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for troubleshooting and adapting the protocol for other substrates. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition : The cycle begins with an active Pd(0) complex, which inserts into the carbon-bromine bond of 3-bromotoluene. This oxidizes the catalyst from Pd(0) to a Pd(II) species.[2] The reactivity of the organohalide typically follows the order I > Br > Cl.[2] Aryl bromides often provide an optimal balance of reactivity and cost-effectiveness.
-
Transmetalation : This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the Pd(II) complex.[3] The choice of base is critical and can influence reaction rates and substrate compatibility.
-
Reductive Elimination : The final step involves the coupling of the two organic ligands (the 3-methylphenyl and the 4-methoxycarbonylphenyl groups) on the palladium center. This forms the desired C-C bond of the biphenyl product and simultaneously regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is optimized for a ~1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | CAS No. | Purity | Supplier |
| 3-Bromotoluene | 591-17-3 | ≥98% | Standard Supplier |
| 4-(Methoxycarbonyl)phenylboronic acid | 99768-12-4 | ≥95% | Standard Supplier |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 99% | Standard Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | ≥99% | Standard Supplier |
| Toluene, anhydrous | 108-88-3 | ≥99.8% | Standard Supplier |
| Ethanol, 200 proof | 64-17-5 | --- | Standard Supplier |
| Deionized Water | 7732-18-5 | --- | --- |
| Ethyl Acetate, ACS Grade | 141-78-6 | --- | Standard Supplier |
| Hexanes, ACS Grade | 110-54-3 | --- | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | --- | Standard Supplier |
| Celite® 545 | 68855-54-9 | --- | Standard Supplier |
Reagent Properties and Quantities
| Compound | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 3-Bromotoluene | C₇H₇Br | 171.04 | 171 | 1.0 | 1.0 |
| 4-(Methoxycarbonyl)phenylboronic acid | C₈H₉BO₄ | 179.97 | 216 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 35 | 0.03 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 276 | 2.0 | 2.0 |
| Product (Theoretical) | C₁₅H₁₄O₂ | 226.27 | 226 | 1.0 | --- |
Step-by-Step Methodology
Caption: Experimental workflow for Suzuki coupling.
A. Reaction Setup & Execution
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL round-bottom flask or Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Rationale: Removing adsorbed water from the glassware is crucial as moisture can lead to undesired side reactions, such as the decomposition (protodeboronation) of the boronic acid.[2]
-
-
Reagent Addition: To the flask, add 3-bromotoluene (171 mg, 1.0 mmol), 4-(methoxycarbonyl)phenylboronic acid (216 mg, 1.2 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Rationale: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable aryl halide. Potassium carbonate is a moderately strong base, effective for activating the boronic acid without promoting hydrolysis of the methyl ester product.[3]
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and perform three cycles of evacuating the flask and backfilling with inert gas.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.[4]
-
-
Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask against a positive flow of inert gas.
-
Solvent Addition: In a separate beaker, prepare the solvent system by mixing Toluene (8 mL), Ethanol (2 mL), and Deionized Water (2 mL). Degas this mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via syringe.
-
Heating: Fit the flask with a reflux condenser (under inert gas), and lower it into a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and spotting it on a silica gel plate. A suitable eluent is 20% ethyl acetate in hexanes. The disappearance of the 3-bromotoluene spot (visualized under UV light) indicates reaction completion.
B. Reaction Work-up
-
Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a small plug of Celite® in a Büchner funnel to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Rationale: Celite is an inert filter aid that prevents fine palladium particles from passing through, simplifying the subsequent liquid-liquid extraction.
-
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Rationale: The water wash removes the bulk of the inorganic base and byproducts. The brine wash helps to remove residual water from the organic layer, breaking up any emulsions.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a pale yellow oil or solid.
C. Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 15% ethyl acetate). Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Safety and Hazard Information
-
3-Bromotoluene: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Palladium Catalysts: Handle in a fume hood. Palladium compounds can be toxic and should be handled with care.
-
Solvents: Toluene and hexanes are flammable. Ethyl acetate is flammable and can cause eye irritation.
-
General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. All operations involving volatile solvents and the palladium catalyst must be conducted in a well-ventilated chemical fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient heating.3. Poor quality reagents. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Confirm oil bath temperature; increase reaction time.3. Use high-purity, anhydrous reagents. |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or acid.2. Prolonged heating. | 1. Use anhydrous solvents and flame-dried glassware.2. Monitor the reaction closely and stop once the starting material is consumed.[7] |
| Homo-coupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction. | 1. Thoroughly degas all solvents and maintain a robust inert atmosphere.[2]2. Ensure precatalyst is fully activated to Pd(0). |
| Ester Hydrolysis | 1. Base is too strong.2. Reaction temperature too high or time too long. | 1. Use a milder base like Na₂CO₃ or KF.[3]2. Reduce reaction temperature or time if possible. |
Conclusion
The Suzuki-Miyaura coupling is a highly effective method for the synthesis of this compound. The protocol described herein is robust and reproducible, providing a clear pathway to obtaining the target compound in good yield and high purity. By understanding the rationale behind each step—from maintaining an inert atmosphere to the choice of base and the logic of the workup—researchers can confidently apply and adapt this methodology to synthesize a wide array of other valuable biaryl compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
Couto, C. G., et al. (2019). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Advincula, R., et al. (2012). Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Suzuki Coupling Reactions in Neat Water as the Solvent. Available at: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. Available at: [Link]
-
PubChem. Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. Available at: [Link]
-
PubChem. Methyl 4'-hydroxy(1,1'-biphenyl)-4-carboxylate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
NIST WebBook. 1,1'-Biphenyl, 3-methyl-. Available at: [Link]
Sources
- 1. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The targeted synthesis of unsymmetrically substituted biphenyls is therefore of significant interest. This document provides a detailed experimental protocol for the preparation of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a specific biphenyl derivative, via the Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a comprehensive walkthrough from reaction setup to product characterization.
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that facilitates the formation of a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of stable boronic acid reagents make it a cornerstone of modern organic synthesis.[2] In this protocol, we will detail the coupling of methyl 4-bromobenzoate with 3-tolylboronic acid.
Theoretical Framework: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[3]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[4]
-
Transmetalation: The organoboron species (3-tolylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base is essential for the formation of a more nucleophilic boronate species, which facilitates this transfer.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines the synthesis of this compound from methyl 4-bromobenzoate and 3-tolylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromobenzoate | 619-42-1 | 215.04 | 1.0 | 1.0 |
| 3-Tolylboronic acid | 17933-03-8 | 135.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
-
TLC plates and chamber
Safety Precautions
-
Methyl 4-bromobenzoate: Causes skin and serious eye irritation. May cause respiratory irritation.
-
3-Tolylboronic acid: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed. May cause skin, eye, and respiratory tract irritation.
-
Potassium Carbonate: Causes serious eye irritation and skin irritation.
-
1,4-Dioxane: Flammable liquid and vapor. May cause cancer. Causes serious eye irritation.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Procedure
Caption: A streamlined workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-bromobenzoate (1.0 mmol, 215 mg), 3-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask.
-
Seal the flask with a rubber septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reaction Execution:
-
In a separate container, prepare a 4:1 mixture of anhydrous 1,4-dioxane and degassed water (e.g., 8 mL of dioxane and 2 mL of water).
-
Using a syringe, add the solvent mixture to the reaction flask.
-
Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system for column chromatography is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate them to yield this compound as a white to off-white solid.
-
Expected Results and Characterization
The purified product, this compound, should be a white or off-white solid. The expected yield for this reaction is typically in the range of 70-90%.
Characterization by NMR Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl groups.
-
The protons on the carboxylate-bearing ring will likely appear as doublets in the downfield region (δ 8.1-7.6 ppm).
-
The protons on the 3-methylphenyl ring will appear as a set of multiplets in the aromatic region (δ 7.5-7.1 ppm).
-
A singlet for the ester methyl group will be observed around δ 3.9 ppm.
-
A singlet for the tolyl methyl group will be observed around δ 2.4 ppm.
-
Reference Data for a similar compound, methyl [1,1'-biphenyl]-4-carboxylate: ¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, J = 8.5 Hz, 2H), 7.68-7.62 (m, 4H), 7.47 (t, J = 7.1 Hz, 2H), 7.40 (t, J = 7.2 Hz, 1H), 3.95 (s, 3H).[5]
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show distinct signals for the quaternary carbons, the aromatic CH carbons, and the methyl carbons.
-
The carbonyl carbon of the ester will appear around δ 167 ppm.
-
Aromatic carbons will resonate in the region of δ 145-125 ppm.
-
The ester methyl carbon will be observed around δ 52 ppm.
-
The tolyl methyl carbon will be observed around δ 21 ppm.
-
Reference Data for a similar compound, methyl [1,1'-biphenyl]-4-carboxylate: ¹³C NMR (100 MHz, CDCl₃) δ 167.0, 145.7, 140.0, 130.1, 128.97, 128.91, 128.2, 127.3, 127.1, 52.2.[5]
-
Mass Spectrometry:
-
ESI-MS: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₄O₂ = 226.27 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Use a fresh batch of palladium catalyst. Ensure thorough degassing of the solvent. Verify the reaction temperature. |
| Formation of side products | Homocoupling of the boronic acid or aryl halide. | Use the correct stoichiometry of reactants. Ensure the base is of good quality and used in the correct amount. |
| Difficulty in purification | Co-elution of starting materials or byproducts with the product. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
References
-
Supporting Information for a relevant publication. The Royal Society of Chemistry. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
-
A recyclable supramolecular catalyst for Suzuki-Miyaura coupling reaction in aqueous media. RSC Advances. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Supporting Information for a relevant publication. Wiley-VCH. Available at: [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]
-
The Suzuki Reaction. Harvard University. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
- Method for purifying biphenyl. Google Patents.
- One-pot technology of 4'-methyl-2-carboxylate biphenyl. Google Patents.
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Synthesis of Step 2: 2'-Bromomethylbiphenyl-4-carboxylic acid methyl ester. PrepChem. Available at: [Link]
-
13C-NMR spectrum of methyl... ResearchGate. Available at: [Link]
-
Methyl 3-[([1,1'-biphenyl]-4-ylcarbonyl)amino]-2-thiophenecarboxylate. SpectraBase. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses. Available at: [Link]
-
Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. The Royal Society of Chemistry. Available at: [Link]
Sources
Application Notes & Protocols: Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate as a Pivotal Intermediate in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. This document elucidates the synthesis, characterization, and application of this key intermediate, with a particular focus on its role in the construction of complex molecular architectures relevant to the pharmaceutical industry.
Introduction: The Biphenyl Scaffold - A Privileged Motif in Drug Discovery
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its rigid, yet conformationally flexible nature allows it to effectively mimic the side chains of amino acids such as phenylalanine, enabling precise interactions with biological targets.[2] A prominent class of drugs built upon this scaffold are the Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," which are indispensable in the management of hypertension and other cardiovascular diseases.[3][4][5] this compound emerges as a critical building block in the synthesis of these and other complex molecules, offering a versatile platform for further chemical elaboration. The strategic placement of the methyl and carboxylate groups provides handles for subsequent transformations, making it a highly valuable intermediate.
The seemingly simple addition of a methyl group at the 3'-position can have profound effects on the pharmacological profile of the final drug molecule. This phenomenon, often referred to as the "magic methyl" effect, can enhance binding affinity, improve metabolic stability, and favorably modulate physicochemical properties.[6][7] Therefore, understanding the synthesis and reactivity of intermediates like this compound is paramount for rational drug design.
Synthesis of this compound
The construction of the biaryl bond is the key step in the synthesis of this compound. Among the various cross-coupling methodologies, the Suzuki-Miyaura coupling reaction stands out as the most robust and widely adopted method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][8][9][10]
The general synthetic strategy involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid or ester. In the context of our target molecule, two primary convergent pathways are viable, as illustrated below.
Figure 1: Convergent synthetic pathways to this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling (Pathway A)
This protocol describes the synthesis of this compound from Methyl 4-bromobenzoate and 3-Methylphenylboronic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 4-bromobenzoate | 215.04 | 10.0 | 2.15 g |
| 3-Methylphenylboronic acid | 135.96 | 12.0 | 1.63 g |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.2 | 231 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Toluene | - | - | 40 mL |
| Ethanol | - | - | 10 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add Methyl 4-bromobenzoate (2.15 g, 10.0 mmol), 3-Methylphenylboronic acid (1.63 g, 12.0 mmol), and Potassium Carbonate (2.76 g, 20.0 mmol).
-
Add the solvent mixture of Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).
-
Bubble nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution. This step is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Under a positive flow of nitrogen, add Pd(PPh₃)₄ (231 mg, 0.2 mmol, 2 mol%).
-
Heat the reaction mixture to 85-90 °C and maintain stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford this compound as a white to off-white solid.
Expected Yield: 80-90%.
Characterization Data (Literature Values):
-
Molecular Formula: C₁₅H₁₄O₂[11]
-
Molecular Weight: 226.27 g/mol [11]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.4 Hz, 2H), 7.42-7.35 (m, 3H), 7.20 (d, J = 7.6 Hz, 1H), 3.94 (s, 3H), 2.43 (s, 3H).
Application as a Key Intermediate in the Synthesis of Angiotensin II Receptor Blockers (ARBs)
This compound is a valuable precursor in the multi-step synthesis of various "sartan" drugs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, a common feature in many ARBs, while the biphenyl core serves as the central scaffold. The 3'-methyl group is a key substituent in drugs like Telmisartan.[3][12][13][14]
The following workflow illustrates a generalized synthetic route from our intermediate to a hypothetical ARB, highlighting the key transformations.
Figure 2: Generalized synthetic workflow from the intermediate to an ARB drug candidate.
Protocol: Benzylic Bromination
This protocol details the bromination of the 4'-methyl group, a crucial step to enable coupling with the heterocyclic component of the ARB.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 226.27 | 5.0 | 1.13 g |
| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 0.98 g |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.25 | 41 mg |
| Carbon Tetrachloride (CCl₄) or Benzene | - | - | 50 mL |
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.13 g, 5.0 mmol) in carbon tetrachloride (50 mL).
-
Add N-Bromosuccinimide (0.98 g, 5.5 mmol) and AIBN (41 mg, 0.25 mmol).
-
Heat the mixture to reflux (around 77 °C for CCl₄) and irradiate with a UV lamp (e.g., a 250W sunlamp) to initiate the radical reaction.
-
Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats to the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water (2 x 30 mL) and then with a saturated solution of sodium thiosulfate (30 mL) to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude Methyl 4'-(bromomethyl)-3-methyl-[1,1'-biphenyl]-4-carboxylate is often used in the next step without further purification due to its lability.
Conclusion
This compound is a strategically important intermediate in organic synthesis, particularly for the construction of pharmaceutically active molecules. Its synthesis via the Suzuki-Miyaura coupling is efficient and scalable. Subsequent functionalization, such as benzylic bromination, opens avenues for the synthesis of complex drug candidates like Angiotensin II Receptor Blockers. The protocols and insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy | MDPI [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 11. This compound | C15H14O2 | CID 1393157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. newdrugapprovals.org [newdrugapprovals.org]
The Biphenyl Core: Application Notes for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate in Advanced Materials
Herein, we explore the potential applications of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate as a foundational building block in materials science. While direct applications of this specific molecule are not widely documented, its inherent biphenyl scaffold presents significant opportunities for the synthesis of advanced functional materials. The rigid nature of the biphenyl group, coupled with the reactive potential of its ester and methyl-substituted ring, makes it an attractive precursor for two key areas of materials science: Liquid Crystals and High-Performance Aromatic Polymers. These application notes provide detailed protocols and theoretical frameworks for leveraging this molecule in the development of next-generation materials.
Application Note 1: Synthesis of a Novel Nematic Liquid Crystal
The biphenyl unit is a well-established mesogen, a core structural element in many liquid crystalline materials.[1][2] The linearity and rigidity of the biphenyl system contribute to the anisotropic properties necessary for the formation of liquid crystal phases. By strategically modifying this compound, it is possible to design a calamitic (rod-shaped) liquid crystal exhibiting a nematic phase.
The proposed synthetic strategy involves a three-step process:
-
Suzuki-Miyaura Coupling: Introduction of a flexible alkyl chain onto the methyl-substituted phenyl ring to enhance liquid crystalline properties.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to enable subsequent functionalization.
-
Esterification: Attachment of a polar head group, in this case, a cyanophenyl group, to induce and stabilize the liquid crystal phase.
Experimental Protocol: Synthesis of 4'-((4-cyanophenyl)oxy)carbonyl)-3-methyl-[1,1'-biphenyl]-4-yl pentanoate
Part A: Suzuki-Miyaura Coupling
-
Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1.0 eq), 4-pentylphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq) in a 3:1 mixture of toluene and water.
-
Catalyst Addition: Degas the mixture by bubbling nitrogen through it for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 3'-methyl-4''-pentyl-[1,1':4',1'']terphenyl-4-carboxylate.
Part B: Ester Hydrolysis
-
Saponification: Dissolve the product from Part A in a 2:1 mixture of tetrahydrofuran (THF) and methanol. Add a 2M aqueous solution of lithium hydroxide (3.0 eq).[3][4]
-
Reaction: Stir the mixture at room temperature for 8 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: Neutralize the reaction mixture with 1M hydrochloric acid until the pH is approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3'-methyl-4''-pentyl-[1,1':4',1'']terphenyl-4-carboxylic acid.
Part C: Esterification
-
Reaction Setup: In a dry 100 mL flask under a nitrogen atmosphere, dissolve the carboxylic acid from Part B (1.0 eq), 4-cyanophenol (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dry dichloromethane (DCM).
-
Coupling Agent: Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the final product by recrystallization from ethanol to yield the target liquid crystal compound.
Characterization Data (Hypothetical)
| Property | Value | Method |
| Melting Point | 85-87 °C | Differential Scanning Calorimetry (DSC) |
| Nematic-Isotropic Transition | 125 °C | Polarizing Optical Microscopy (POM), DSC |
| ¹H NMR | Consistent with proposed structure | Nuclear Magnetic Resonance Spectroscopy |
| FT-IR | Peaks for C≡N, C=O (ester) | Fourier-Transform Infrared Spectroscopy |
Workflow Diagram
Caption: Synthetic workflow for the proposed liquid crystal.
Application Note 2: Monomer for High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[5][6] The biphenyl unit, when incorporated into a polymer backbone, enhances rigidity and thermal resistance. This compound can be converted into a dicarboxylic acid monomer, which can then be polymerized with a suitable aromatic diamine to produce a novel aromatic polyamide.
The proposed pathway involves:
-
Hydrolysis: Conversion of the methyl ester to a carboxylic acid.
-
Functionalization and Oxidation: Introduction of a second carboxylic acid group to create a difunctional monomer.
-
Polycondensation: Polymerization of the biphenyl dicarboxylic acid with an aromatic diamine.
Experimental Protocol: Synthesis of an Aromatic Polyamide
Part A: Synthesis of 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
-
Hydrolysis: Following the procedure outlined in Application Note 1, Part B, hydrolyze this compound to yield 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
Part B: Synthesis of 4'-carboxy-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
-
Acylation: In a flask equipped with a stirrer and under a nitrogen atmosphere, add 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) and acetyl chloride (1.2 eq) to nitrobenzene at 0 °C. Add anhydrous aluminum chloride (2.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into a mixture of ice and concentrated HCl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Oxidation: Dissolve the crude product in a mixture of tert-butanol, water, and pyridine. Add potassium permanganate (4.0 eq) and heat the mixture to 80 °C for 8 hours.
-
Isolation: Cool the mixture, filter off the manganese dioxide, and acidify the filtrate with HCl to precipitate the dicarboxylic acid monomer. Filter and dry the product.
Part C: Solution Polycondensation
-
Reaction Setup: In a dry, three-necked flask fitted with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized dicarboxylic acid monomer (1.0 eq) and 4,4'-oxydianiline (1.0 eq) in N-methyl-2-pyrrolidone (NMP) containing 5% (w/v) calcium chloride.
-
Condensing Agents: Cool the solution to 0 °C and add pyridine (2.2 eq) and triphenyl phosphite (1.1 eq).[5]
-
Polymerization: Heat the reaction mixture to 100 °C and maintain for 6 hours.
-
Precipitation: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.
Polymer Properties (Hypothetical)
| Property | Value | Method |
| Inherent Viscosity | 0.85 dL/g | Ubbelohde Viscometer |
| Glass Transition Temperature (Tg) | 280 °C | Differential Scanning Calorimetry (DSC) |
| 10% Weight Loss Temperature (TGA) | 510 °C (N₂) | Thermogravimetric Analysis |
| Tensile Strength | 120 MPa | Universal Testing Machine |
Workflow Diagram
Caption: Synthesis of an aromatic polyamide monomer and subsequent polymerization.
References
- Liu, Y., et al. (2005). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Molecules, 15(11), 7860-7909.
- Karthikeyan, S., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online, 48(12), 1121-1130.
- Hecht, E., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12457-12471.
- Ghaffar, A., et al. (2018).
- Navarro, R., et al. (2017).
- Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applic
- Dave, J. S., & Vora, R. A. (2014). Synthesis and Mesomorphic Behavior of Calamitic Liquid Crystals with a Biphenyl Moiety. Molecular Crystals and Liquid Crystals, 593(1), 58-67.
- High thermal conductivity biphenyl-type polyester with photochromism, thermo-responsive, and shape memory performance. (2023).
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Mohamed, A. A., et al. (2022).
- (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (2020).
- Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides. (2002).
- Effect of biphenyl groups on the properties of poly(fluorenylidene piperidinium) based anion exchange membranes for applications in water electrolyzers. (2023). RSC Publishing.
- Synthesis of polyamides. (2013).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
- US4185027A, Hydrolysis of methyl esters, Google P
- Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids. (1995).
- Henderson, P. A., & Seddon, J. M. (2023).
- What is a simple way to convert an ester into carboxylic acid? (2014).
- Chemistry of Esters. (2024). LibreTexts.
- Hydrolysis of esters. (n.d.). Chemguide.
- DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. (2021). PubMed.
- Benchmark studies of bifunctional monomers in condensation polymeriz
- Preparation of Polyurethanes via Polycondensation and their Properties. (2010).
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Application Note & Protocols: The Strategic Role of 4'-Methyl-biphenyl Carboxylates and Nitriles in the Synthesis of Angiotensin II Receptor Blockers (Sartans)
Abstract
The [1,1'-biphenyl] scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous therapeutic agents. Its significance is particularly pronounced in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of antihypertensive drugs collectively known as "sartans." This guide provides an in-depth analysis of the synthesis and application of key biphenyl intermediates, such as Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate and, more critically, its close analog 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN). We will elucidate the strategic importance of these precursors, detail robust synthetic protocols for their preparation via modern cross-coupling techniques, and demonstrate their convergent application in the industrial-scale synthesis of leading pharmaceutical compounds like Telmisartan and Losartan. The protocols herein are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a comprehensive resource for optimizing these critical manufacturing processes.
The Biphenyl Core: Pharmacological Cornerstone of the Sartan Class
The therapeutic efficacy of sartans—including blockbuster drugs like Losartan, Telmisartan, Irbesartan, and Candesartan—is critically dependent on their unique three-dimensional structure, which allows for potent and selective antagonism of the angiotensin II receptor subtype 1 (AT1).[1] The biphenyl framework serves as a rigid scaffold, correctly positioning the two key pharmacophoric elements: an acidic group (typically a tetrazole or carboxylic acid) and a lipophilic side chain containing a heterocyclic moiety.[2] The tetrazole ring, in particular, acts as a bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.[2][3]
The general structure of these drugs highlights the conserved 4'-methyl-[1,1'-biphenyl] unit, which is later functionalized to link the heterocyclic component.
Caption: Common biphenyl-tetrazole scaffold in major sartan drugs.
Synthesis of the Key Biphenyl Intermediate: Ortho-Tolylbenzonitrile (OTBN)
While various substituted biphenyls can be employed, 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, commonly known as ortho-tolylbenzonitrile (OTBN), stands out as the most pivotal and widely used industrial intermediate.[4] Its synthesis is a critical first step, and palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, functional group tolerance, and scalability.[5]
The Suzuki-Miyaura Coupling: A Robust and Versatile Approach
Causality and Expertise: The Suzuki-Miyaura reaction is the preeminent method for constructing the biphenyl bond in OTBN synthesis.[2][5] Its preference in industrial settings stems from several key advantages: the organoboron reagents (boronic acids) are generally stable to air and moisture, the reaction conditions are relatively mild, and the inorganic byproducts are non-toxic and easily removed.[5] The catalytic cycle involves oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of OTBN via Suzuki-Miyaura Coupling
Objective: To synthesize 4'-methyl-[1,1'-biphenyl]-2-carbonitrile (OTBN) from 2-bromobenzonitrile and p-tolylboronic acid.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles |
| 2-Bromobenzonitrile | 182.02 | 18.2 g | 0.10 |
| p-Tolylboronic acid | 135.96 | 15.0 g | 0.11 |
| Pd(PPh₃)₄ | 1155.56 | 1.16 g | 0.001 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 31.8 g | 0.30 |
| Toluene | - | 200 mL | - |
| Water | - | 100 mL | - |
Procedure:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromobenzonitrile (18.2 g), p-tolylboronic acid (15.0 g), and toluene (200 mL).
-
Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Base Addition: Prepare a solution of sodium carbonate (31.8 g) in water (100 mL) and degas it separately with nitrogen. Add this aqueous solution to the reaction flask.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.16 g) to the biphasic mixture.
-
Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude OTBN by vacuum distillation or crystallization from a suitable solvent (e.g., ethanol) to yield a white solid. Expected yield: 90-95%.[7]
Downstream Functionalization: Paving the Way for Sartan Synthesis
Once OTBN is synthesized, it undergoes a series of transformations to install the necessary functional groups for coupling with the respective heterocyclic cores of the target sartan molecules.
Step A: Radical Bromination of the Benzylic Methyl Group
Causality and Expertise: To create a reactive "handle" for alkylation, the inert methyl group of OTBN must be activated. A free-radical bromination using N-Bromosuccinimide (NBS) is the ideal method.[8] This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring, ensuring high selectivity for the methyl group over the aromatic C-H bonds. The reaction is initiated by light or a radical initiator like AIBN.
Protocol 3.1: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Br-OTBN)
Objective: To selectively brominate the 4'-methyl group of OTBN.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles |
| OTBN | 193.25 | 19.3 g | 0.10 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.7 g | 0.105 |
| AIBN | 164.21 | 0.16 g | 0.001 |
| Carbon Tetrachloride (CCl₄) | - | 200 mL | - |
Procedure:
-
Setup: In a flask equipped with a reflux condenser and magnetic stirrer, dissolve OTBN (19.3 g) in carbon tetrachloride (200 mL).
-
Reagent Addition: Add NBS (18.7 g) and AIBN (0.16 g) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction can also be initiated by irradiating the flask with a UV lamp.[9] Monitor the reaction until all the starting material is consumed (TLC/HPLC).
-
Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter off the solid and wash it with a small amount of cold CCl₄.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude Br-OTBN, which can be purified by recrystallization from a solvent like hexane or ethyl acetate/hexane.[8][9]
Step B: [2+3] Cycloaddition for Tetrazole Ring Formation
Causality and Expertise: The tetrazole ring is installed via a [2+3] cycloaddition between the nitrile group of the biphenyl intermediate and an azide source.[3] Organotin azides (e.g., tributyltin azide) were historically used but are now largely replaced by safer alternatives like sodium azide in the presence of a Lewis acid (e.g., ZnCl₂) or an ammonium salt (e.g., triethylammonium chloride) due to toxicity and disposal concerns.[2][10] The resulting tetrazole is often protected, commonly with a trityl (triphenylmethyl) group, to prevent N-alkylation at the tetrazole ring during subsequent steps.[11][12]
Convergent Synthesis of Telmisartan: A Case Study
The power of these intermediates is best illustrated in a convergent synthesis, where large, complex fragments are prepared separately and then joined. The synthesis of Telmisartan is an excellent example.[13] One key fragment is the bis-benzimidazole core, while the other is a derivative of our biphenyl intermediate, typically methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate.
Caption: Convergent synthesis workflow for Telmisartan.
Protocol 4.1: N-Alkylation of the Bis-benzimidazole Core
Objective: To couple the biphenyl fragment with the pre-synthesized bis-benzimidazole core (2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)-1H-benzimidazole).[14]
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles |
| Bis-benzimidazole Core | 316.40 | 3.16 g | 0.01 |
| Methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate | 339.20 | 3.56 g | 0.0105 |
| Potassium Hydroxide (KOH) | 56.11 | 0.62 g | 0.011 |
| Dimethylformamide (DMF) | - | 50 mL | - |
Procedure:
-
Setup: Dissolve the bis-benzimidazole core (3.16 g) in DMF (50 mL) in a clean, dry flask under a nitrogen atmosphere.
-
Base Addition: Add powdered potassium hydroxide (0.62 g) to the solution and stir for 30 minutes at room temperature to form the corresponding potassium salt.
-
Alkylation: Add a solution of methyl 4'-(bromomethyl)-[1,1']-biphenyl-2-carboxylate (3.56 g) in DMF (10 mL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 8-12 hours, monitoring for completion by HPLC.
-
Workup: Quench the reaction by pouring the mixture into ice water (200 mL). The product, the methyl ester of Telmisartan, will precipitate.
-
Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the penultimate intermediate.[15]
Protocol 4.2: Final Saponification to Yield Telmisartan
Causality and Expertise: The final step is a simple saponification (base-catalyzed hydrolysis) of the methyl ester to the free carboxylic acid, which is the active form of the drug.
Procedure:
-
Setup: Suspend the Telmisartan methyl ester from the previous step in a mixture of methanol (50 mL) and water (10 mL).
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2 M, 10 mL) and heat the mixture to reflux for 2-4 hours until a clear solution is obtained.
-
Acidification: Cool the solution to room temperature and carefully acidify with acetic acid or dilute HCl to a pH of approximately 6.
-
Isolation: The Telmisartan free acid will precipitate. Filter the solid, wash with water, and dry under vacuum to yield the final, pure active pharmaceutical ingredient (API).
References
-
Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-468.
-
Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.
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Reddy, M. S., et al. (2012). An improved process for the preparation of telmisartan. Google Patents WO2012028925A2.
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ChemicalBook. (n.d.). METHYL 4'-HYDROXY[1,1'-BIPHENYL]-4-CARBOXYLATE synthesis.
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Cimochowski, M., et al. (2006). Process for producing biphenyl-tetrazole compounds. Google Patents WO2006098705A1.
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Mallet, M., & Masure, D. (2002). Method for preparing 4-methyl-biphenyl derivatives. Google Patents US6407253B1.
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PubChem. (n.d.). Losartan. National Center for Biotechnology Information.
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Wang, W., et al. (2012). Method of synthesizing losartan and losartan intermediates. Google Patents CN102675294A.
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ResearchGate. (n.d.). An efficient synthesis of losartan.
-
CN102942503A. (2013). Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl. Google Patents.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Rossi, S. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of East Anglia.
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ACS Publications. (2008). New Practical Synthesis of the Key Intermediate of Candesartan.
-
Teva Pharmaceutical Industries. (2006). Synthesis of irbesartan. Google Patents US7019148B2.
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ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.
-
Teva Pharmaceutical Industries. (2006). NOVEL SYNTHESIS OF IRBESARTAN. Patent EP1546135.
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Al-Harrasi, A., et al. (2023). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 28(14), 5547.
-
China Resources Saike Pharmaceutical. (2010). Green synthesis method of bromomethylbiphenyl compound. Google Patents CN101648839A.
-
ResearchGate. (2019). Design and Synthesis of the Candesartan Key Intermediate.
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Satyanarayana, B., et al. (n.d.). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
-
PrepChem. (n.d.). Synthesis of methyl 4'-methylbiphenyl-3-carboxylate.
-
Patsnap. (2010). Green synthesis method of bromomethylbiphenyl compound.
-
Cammidge, A. N., & Crépy, K. V. L. (2004). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 69(15), 5164-5167.
-
ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
-
CN101450917A. (2009). Valsartan synthesis method. Google Patents.
-
Cadila Healthcare Limited. (2009). Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn).
-
Mao, Y., et al. (2010). NOVEL AND PRACTICAL SYNTHESIS OF CANDESARTAN CILEXETIL. HETEROCYCLES, 81(6), 1503-1508.
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Sippl, W., et al. (2016). Synthesis and Characterization of Telmisartan-Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. ChemMedChem, 11(4), 433-444.
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Fülöp, F., et al. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 20(8), 15056-15067.
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
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Quantitative Analysis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate: Validated HPLC-UV and GC-MS Methodologies
An Application Guide
Abstract
This application note provides detailed, validated analytical methods for the precise quantification of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. As a key intermediate in organic synthesis and a potential impurity in pharmaceutical manufacturing, its accurate measurement is critical for quality control and process optimization. We present two robust, orthogonal techniques: a High-Performance Liquid Chromatography method with Ultraviolet detection (HPLC-UV) for routine analysis and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and confirmation. This guide offers comprehensive, step-by-step protocols, method validation data, and expert insights into experimental design, adhering to international regulatory standards.
Introduction and Foundational Principles
This compound (C₁₅H₁₄O₂, M.W. 226.27 g/mol ) is an aromatic ester with a biphenyl scaffold.[1] The accurate determination of its concentration is essential in various stages of drug development and chemical manufacturing, from monitoring reaction kinetics to quantifying impurities in final active pharmaceutical ingredients (APIs).
The reliability of any quantitative data hinges on the rigorous validation of the analytical method employed.[2] Method validation provides documented evidence that a procedure is suitable for its intended purpose.[3] This guide is developed in accordance with the principles outlined by the International Conference on Harmonisation (ICH), ensuring that the described protocols are robust, reliable, and reproducible.[4][5]
1.1. Pillars of Method Validation The protocols herein are built upon a foundation of established validation parameters to ensure trustworthiness and scientific integrity.[4][6]
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
2.1. Rationale and Expertise RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds. For this compound, a non-polar C18 stationary phase is chosen to maximize hydrophobic interactions with the biphenyl structure, providing excellent retention. A mobile phase of acetonitrile and water offers strong eluting power and low UV cutoff. The biphenyl chromophore in the analyte is expected to have strong absorbance in the UV region (around 254-280 nm), making UV detection a simple, sensitive, and cost-effective choice. This method is ideal for routine quality control, potency assays, and content uniformity testing where analyte concentrations are relatively high.
2.2. Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
2.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample material expected to contain the analyte. Dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). If necessary, sonicate for 10 minutes to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.2.3. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV/Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.3. Data Analysis and System Suitability
-
Quantification: Generate a linear regression curve by plotting the peak area against the concentration of the working standards. Determine the concentration of the analyte in the sample solutions from this curve.
-
System Suitability: Before analysis, inject a mid-range standard (e.g., 25 µg/mL) five times. The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 2.0.
2.4. Typical Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 1.0 - 100.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: < 1.0%; Intermediate Precision: < 1.5% |
2.5. HPLC-UV Workflow Diagram
Caption: HPLC-UV workflow for quantitative analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1. Rationale and Expertise GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.[7][8] It is the preferred method for identifying and quantifying trace-level impurities or for analyzing samples in complex matrices. This compound, as a methyl ester, possesses sufficient volatility and thermal stability for direct GC analysis without derivatization.[9] Electron Ionization (EI) will generate a reproducible fragmentation pattern, allowing for both qualitative confirmation and quantitative analysis. By using Selected Ion Monitoring (SIM) mode, the instrument's sensitivity is greatly enhanced, making this method ideal for impurity profiling and low-level quantification.
3.2. Experimental Protocol: GC-MS
3.2.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Dichloromethane (GC grade) or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
-
Class A volumetric flasks and pipettes
-
GC vials with PTFE-lined septa
3.2.2. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation (from a liquid matrix): a. To 1 mL of the sample matrix (e.g., reaction mixture diluted in water), add 1 mL of ethyl acetate. b. Vortex vigorously for 2 minutes to perform a liquid-liquid extraction.[7] c. Centrifuge for 5 minutes at 3000 rpm to separate the layers. d. Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[7] e. Transfer the dried extract to a GC vial for analysis.
3.2.3. Chromatographic and Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Selective Detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 226 (Molecular Ion, Quantifier), m/z 195 ([M-OCH₃]⁺, Qualifier), m/z 166 ([M-COOCH₃]⁺, Qualifier) |
3.3. Data Analysis
-
Quantification: Generate a linear regression curve by plotting the peak area of the quantifier ion (m/z 226) against the concentration of the working standards.
-
Confirmation: Confirm the identity of the analyte by verifying the presence of the qualifier ions and ensuring their abundance ratios match those of an authentic standard.
3.4. Typical Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.05 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD | 0.01 µg/mL |
| LOQ | 0.05 µg/mL |
| Accuracy (Recovery %) | 96.0% - 104.5% |
| Precision (%RSD) | Repeatability: < 3.0%; Intermediate Precision: < 5.0% |
3.5. GC-MS Workflow Diagram
Caption: GC-MS workflow for trace-level quantitative analysis.
Discussion and Method Selection
The choice between HPLC-UV and GC-MS depends entirely on the analytical objective.
-
For routine QC, assay, and high-concentration measurements, the HPLC-UV method is superior. It is faster, requires simpler sample preparation, consumes less expensive carrier gases, and demonstrates excellent precision and accuracy in the higher µg/mL range. It is the more cost-effective and high-throughput option.
-
For trace-level impurity analysis, identification in complex matrices, or when absolute confirmation of identity is required, the GC-MS method is the authoritative choice. Its selectivity, achieved through mass filtering, allows it to detect the analyte at levels far below the HPLC-UV method's capability. The use of qualifier ions provides a much higher degree of confidence in the analyte's identity, which is a critical requirement in pharmaceutical impurity profiling and environmental analysis.
Conclusion
This application note details two distinct, fully validated methods for the quantification of this compound. The RP-HPLC-UV method serves as a robust and efficient tool for routine analysis, while the GC-MS method provides unparalleled sensitivity and specificity for trace-level determination and confirmatory analysis. By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of this compound, ensuring product quality and supporting regulatory compliance.
References
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Quinete, N., et al. (2021). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. Analytica Chimica Acta. [Link]
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Application Notes and Protocols for the Reaction of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate with Different Reagents
Introduction
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate is a versatile bifunctional molecule that holds significant interest for researchers in medicinal chemistry and materials science.[1] Its biphenyl scaffold is a privileged structure found in numerous biologically active compounds and advanced materials.[1] The presence of a reactive methyl ester and a modifiable biphenyl core allows for a diverse range of chemical transformations. This guide provides detailed application notes and protocols for several key reactions of this compound, offering insights into the underlying chemical principles and practical guidance for laboratory execution.
The reactivity of this compound can be broadly categorized into three areas: reactions at the ester functional group, electrophilic substitution on the aromatic rings, and modification of the 3'-methyl group. Understanding the interplay of these reactive sites is crucial for designing synthetic routes to novel compounds.
I. Reactions at the Ester Functional Group
The methyl ester group is a primary site for chemical modification, allowing for its conversion into a carboxylic acid, a primary alcohol, or an amide.
A. Hydrolysis to 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid
Scientific Rationale: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Carboxylic acids are key intermediates for the synthesis of amides, acid chlorides, and other derivatives.[1] Base-catalyzed hydrolysis, using reagents like lithium hydroxide (LiOH), is a common and effective method for cleaving methyl esters, particularly in complex molecules.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Protocol: Base-Catalyzed Hydrolysis
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 v/v ratio).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C to expedite the reaction. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.
-
Acidify the aqueous layer to a pH of ~2-3 with a dilute strong acid (e.g., 1N HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of the methyl ester.
B. Reduction to (3'-methyl-[1,1'-biphenyl]-4-yl)methanol
Scientific Rationale: The reduction of the ester to a primary alcohol is a key transformation for introducing a hydroxymethyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this conversion, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing esters.[3][4] The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.[4]
Protocol: Reduction with LiAlH₄
Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Addition of Ester: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reaction. Monitor by TLC.
-
Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
CAUTIOUSLY quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by methanol, and then cold water.[3] This should be done very carefully to control the evolution of hydrogen gas.
-
Add a dilute solution of a strong acid (e.g., 1N H₂SO₄) to dissolve the aluminum salts.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel to yield (3'-methyl-[1,1'-biphenyl]-4-yl)methanol.
-
Data Summary for Ester Modifications
| Reaction | Product | Reagents | Typical Yield |
| Hydrolysis | 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid | LiOH, THF/H₂O | >90% |
| Reduction | (3'-methyl-[1,1'-biphenyl]-4-yl)methanol | LiAlH₄, THF | 80-95% |
C. Amide Formation
Scientific Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry. While esters can be directly converted to amides, the reaction is often slow. A more common and efficient method involves a two-step process: hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a coupling agent.[5] Alternatively, direct conversion can be achieved under certain conditions.[6]
Protocol: Two-Step Amide Synthesis (via Carboxylic Acid)
Step 1: Hydrolysis
-
Prepare 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid from the methyl ester as described in section I.A.
Step 2: Amide Coupling
-
Activation: Dissolve the 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1-1.2 eq). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Isolation:
-
If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
-
II. Reactions on the Aromatic Rings: Electrophilic Aromatic Substitution
The biphenyl core is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents (the 4-methoxycarbonyl group and the 3'-methyl group) will influence the position of substitution. The 4-methoxycarbonyl group is an electron-withdrawing group and a meta-director, while the 3'-methyl group is an electron-donating group and an ortho-, para-director.
A. Nitration
Scientific Rationale: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which can be further reduced to an amine. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8] Given the directing effects of the existing substituents, nitration is expected to occur on the ring bearing the activating methyl group, primarily at the positions ortho and para to the methyl group.
Protocol: Nitration of the Biphenyl Core [7][9]
Safety Note: The nitrating mixture (concentrated H₂SO₄ and HNO₃) is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment.
-
Preparation of Ester Solution: In a flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
-
Reaction: Slowly add the nitrating mixture dropwise to the solution of the ester, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.
-
Work-up:
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid nitro-substituted product will precipitate.
-
-
Isolation:
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Wash with a small amount of cold methanol to remove some impurities.[7]
-
Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the purified nitro-biphenyl derivative.
-
Mechanism of Nitration
Caption: General mechanism for electrophilic nitration.
III. Reactions at the 3'-Methyl Group
The methyl group on the biphenyl ring can also be a site for functionalization, most commonly through free-radical halogenation.
A. Benzylic Bromination
Scientific Rationale: The methyl group attached to the aromatic ring can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN. This reaction provides a route to introduce a bromine atom, which can then be displaced by various nucleophiles.
Protocol: Benzylic Bromination with NBS
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane.[10]
-
Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the reaction. Monitor the reaction progress by TLC. The reaction is complete when the solid NBS, which is denser than the solvent, is consumed and replaced by the less dense succinimide byproduct.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate, can be purified by recrystallization or column chromatography.
-
References
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-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
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PubChem. (n.d.). METHYL 3'-BROMO-4'-HYDROXY(1,1'-BIPHENYL)-4-CARBOXYLATE. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
- Ennis, D. S., et al. (1999). Organic Process Research & Development, 3(4), 248-252.
- University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
-
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- University of Missouri–St. Louis. (n.d.).
- Hudlicky, T., & Fan, R. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3875–3883.
- Google Patents. (n.d.). JPH0853371A - Bromination of methyl group bound to aromatic ring.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Anasazi Instruments. (n.d.).
-
Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved from [Link]
- Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
- RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE.
- University of Wisconsin-Platteville. (n.d.).
-
AtomPharma. (n.d.). 4-bromomethylbiphenyl-2-carboxylic-acid-methyl-ester-bromo-ester. Retrieved from [Link]
-
YouTube. (2018). 20.12 Synthesis and Reactions of Amides. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4'-nitro[1,1'-biphenyl]-4-carboxylate. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
- PubMed Central. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
-
Organic & Biomolecular Chemistry. (n.d.). Acetyl nitrate mediated conversion of methyl ketones to diverse carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Retrieved from [Link]
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- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. aiinmr.com [aiinmr.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. JPH0853371A - Bromination of methyl group bound to aromatic ring - Google Patents [patents.google.com]
Scale-up synthesis of "Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate"
An Application Note for the Scalable Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The described methodology is centered around the robust and industrially proven Suzuki-Miyaura cross-coupling reaction, selected for its high yield, functional group tolerance, and scalability.[2][3][4] This guide is intended for researchers, chemists, and process development professionals, offering detailed procedural steps, explanations for critical process parameters, and strategies for overcoming common scale-up challenges.
Introduction and Strategic Rationale
This compound (CAS No: 147405-67-2) is a biaryl compound whose structural motif is a privileged scaffold in medicinal chemistry and materials science.[3] The biphenyl framework is integral to numerous biologically active molecules and functional materials, making a reliable and scalable synthesis of its derivatives a critical objective for drug development and manufacturing.[1]
The Suzuki-Miyaura coupling reaction stands as one of the most efficient methods for constructing C(sp²)-C(sp²) bonds, essential for forming the biphenyl core.[2][5] Its advantages for scale-up are significant:
-
High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide array of functional groups, such as esters, which obviates the need for extensive protection-deprotection sequences.[6]
-
Reagent Stability and Availability: The organoboron reagents (boronic acids or esters) used are generally stable to air and moisture, simplifying handling and storage during large-scale campaigns.[7]
-
Favorable Environmental Profile: The reaction can often be run in relatively benign solvent systems, and the boron-containing byproducts are typically non-toxic.[6]
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between Methyl 4-bromobenzoate and (3-methylphenyl)boronic acid to produce the target compound.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and process optimization. The cycle consists of three primary steps:[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromobenzoate, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., potassium carbonate), transfers its aryl group (3-methylphenyl) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the C-C bond of the final biphenyl product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for a target output of approximately 100 grams of this compound. All operations should be conducted in a well-ventilated fume hood or an appropriate pilot plant setting.
Materials and Equipment
| Reagent/Material | Molecular Wt. | Moles | Equiv. | Quantity | Supplier/Grade |
| Methyl 4-bromobenzoate | 215.04 g/mol | 0.465 | 1.0 | 100.0 g | ACS Grade, >98% |
| (3-methylphenyl)boronic acid | 135.96 g/mol | 0.512 | 1.1 | 69.6 g | >97% |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 g/mol | 0.000465 | 0.001 | 104 mg | Catalyst Grade |
| SPhos (Ligand) | 410.52 g/mol | 0.00093 | 0.002 | 382 mg | Ligand Grade |
| Potassium Carbonate (K₂CO₃), fine powder | 138.21 g/mol | 0.930 | 2.0 | 128.5 g | Anhydrous, >99% |
| Toluene | - | - | - | 800 mL | Anhydrous |
| Deionized Water | - | - | - | 400 mL | - |
| Ethyl Acetate | - | - | - | 1.5 L (for work-up) | ACS Grade |
| Brine (Saturated NaCl solution) | - | - | - | 500 mL (for work-up) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | 50 g (for drying) | ACS Grade |
| Isopropanol | - | - | - | ~500 mL (for recryst.) | ACS Grade |
Equipment:
-
2 L three-neck, round-bottom flask or jacketed glass reactor
-
Overhead mechanical stirrer with a PTFE paddle
-
Reflux condenser with a nitrogen/argon inlet
-
Temperature probe and controller
-
Heating mantle or circulating oil bath
-
2 L separatory funnel
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Vacuum oven
Experimental Procedure
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
Application Notes & Protocols: Leveraging Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate as a Scaffold for Novel Drug Discovery
Abstract
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate (hereafter designated as M3MBC) as a foundational scaffold for the development of novel drugs. We present the scientific rationale for its selection, detailed protocols for its chemical modification, and robust methodologies for biological screening and preliminary pharmacokinetic profiling. This guide emphasizes a structure-guided approach, explaining the causality behind experimental choices to facilitate the generation of potent and selective lead compounds for various therapeutic areas, including oncology and inflammation.
Introduction: The Biphenyl Carboxylate Scaffold in Medicinal Chemistry
Biphenyl structures offer a unique combination of properties that make them highly valuable in drug design. Their semi-rigid backbone allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This structural motif is present in several marketed drugs, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal, which underscores its therapeutic relevance.[1][3]
M3MBC (PubChem CID: 1393157) represents an ideal starting point for a drug discovery campaign.[4] It combines three key features:
-
The [1,1'-biphenyl] Core: A proven scaffold for establishing critical interactions within protein binding pockets.[2]
-
The 4-Carboxylate Group: A versatile functional handle that can participate in hydrogen bonding, serve as a point for derivatization to amides or other bioisosteres, and influence the compound's pharmacokinetic profile.[1] The methyl ester form can also act as a prodrug, potentially being hydrolyzed by carboxylesterases in vivo to the active carboxylic acid.[5]
-
The 3'-Methyl Group: The strategic placement of a methyl group—often referred to as a "magic methyl"—can profoundly impact a compound's potency and metabolic stability by introducing favorable hydrophobic interactions or by blocking sites of metabolic attack.[6]
This guide will walk through the logical progression of a discovery program starting from M3MBC, from initial synthesis and library generation to biological evaluation and structure-activity relationship (SAR) elucidation.
Physicochemical Properties of M3MBC
A summary of the key computed properties for M3MBC is provided below. These values serve as a baseline for assessing the modifications introduced during lead optimization.
| Property | Value | Source |
| PubChem CID | 1393157 | [4] |
| Molecular Formula | C₁₅H₁₄O₂ | [4] |
| Molecular Weight | 226.27 g/mol | [4] |
| IUPAC Name | methyl 4-(3-methylphenyl)benzoate | [4] |
| XLogP3 | 4.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 3 | [4] |
Strategic Workflow for M3MBC-Based Drug Discovery
A successful drug discovery campaign requires a structured yet adaptable workflow. The following diagram outlines our recommended approach, beginning with M3MBC as the central scaffold. This process is iterative, with insights from biological testing and SAR analysis feeding back into the design of next-generation compounds.
Sources
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- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. This compound | C15H14O2 | CID 1393157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mammalian carboxylesterases: from drug targets to protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Strategic Utility of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate in the Synthesis of Complex Molecules
Introduction: The Biphenyl Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold stands out as a "privileged" structural motif. Its prevalence is a testament to its remarkable versatility, offering a unique combination of structural rigidity, conformational flexibility, and tunable electronic properties. The two connected phenyl rings provide a foundational framework that is frequently observed in a wide array of functional molecules, from life-saving pharmaceuticals to advanced organic electronics.[1][2] Biphenyl derivatives are integral to numerous marketed drugs, including anti-inflammatory agents, antihypertensives, and anti-cancer therapeutics, owing to their favorable pharmacokinetic profiles and their ability to engage with diverse biological targets.[3]
This application note focuses on a particularly valuable building block: Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate (IUPAC Name: methyl 4-(3-methylphenyl)benzoate).[4] The strategic placement of the methyl group on the 3'-position and the carboxylate at the 4-position offers synthetic chemists a versatile handle for the construction of complex molecular architectures. The methyl group can influence the dihedral angle between the phenyl rings, impacting the molecule's three-dimensional conformation and its interaction with biological targets.[5] The methyl ester provides a stable, yet readily modifiable, functional group that can be hydrolyzed to the corresponding carboxylic acid, opening avenues for a plethora of subsequent chemical transformations.
This guide will provide a comprehensive overview of the synthesis and application of this key building block, complete with detailed experimental protocols and an exploration of its potential in the synthesis of complex, biologically active molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high functional group tolerance and generally mild reaction conditions.[7][8]
The synthesis of this compound is typically achieved by the coupling of methyl 4-bromobenzoate with 3-methylphenylboronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of the target biphenyl.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and purity requirements.
Materials:
-
Methyl 4-bromobenzoate
-
3-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), 3-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The solvent volume should be sufficient to dissolve the reactants.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂[4] |
| Molecular Weight | 226.27 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 70-80 °C (literature values may vary) |
| ¹H NMR (CDCl₃) | δ (ppm): 8.10 (d, 2H), 7.65 (d, 2H), 7.45-7.30 (m, 4H), 3.95 (s, 3H), 2.40 (s, 3H). (Predicted, actual values may vary) |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.0, 145.0, 140.0, 138.5, 130.0, 129.5, 129.0, 128.5, 127.0, 126.5, 52.0, 21.5. (Predicted, actual values may vary) |
Application in the Synthesis of Complex Molecules: The Carboxylic Acid as a Key Intermediate
The true synthetic utility of this compound is realized upon its hydrolysis to the corresponding carboxylic acid, 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid . This transformation unmasks a versatile functional group for a variety of subsequent reactions, including amide bond formation, esterification with complex alcohols, and conversion to other functional groups.
Protocol 2: Hydrolysis of the Methyl Ester
The hydrolysis of the methyl ester is typically carried out under basic conditions, followed by acidification to yield the free carboxylic acid.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol (or THF) and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2), which will cause the carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the solid under vacuum to obtain 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
Sources
- 1. This compound | C15H14O2 | CID 1393157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Answering the user's request to create a technical support center with troubleshooting guides and FAQs for improving the synthesis yield of "Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate".
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. The synthesis of this biaryl compound typically relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2][3] Achieving high yields in this reaction requires careful attention to several interconnected parameters. This Q&A-based guide addresses common issues encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions to improve your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction for this compound is giving a low yield. What are the most common initial checks I should perform?
When troubleshooting low yields, it's essential to start with the fundamentals before moving to more complex parameter optimization. A number of common errors can lead to significant loss of product.[4]
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
-
Integrity and Purity of Reagents :
-
Boronic Acid Stability : Boronic acids, particularly heteroaryl boronic acids, are susceptible to degradation (protodeborylation) upon storage, especially in the presence of moisture.[1] Ensure your 3-methylphenylboronic acid is pure and dry. Consider using more stable boronate esters (e.g., pinacol esters) if stability is a concern.[1][5]
-
Aryl Halide Quality : The purity of your methyl 4-halobenzoate (iodide, bromide, or chloride) is crucial. Impurities can interfere with the catalyst.
-
Solvent and Base Purity : Use anhydrous, degassed solvents. Ensure the base is of high quality and has been stored correctly.
-
-
Exclusion of Oxygen :
-
The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to catalyst deactivation and the promotion of side reactions like the homocoupling of boronic acids.[6]
-
Actionable Step : Ensure your reaction flask is properly sealed, and the solvent and reaction mixture are thoroughly degassed. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several "freeze-pump-thaw" cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Glassware and Setup :
-
All glassware must be meticulously cleaned and oven- or flame-dried before use to remove any moisture or contaminants that could quench reagents or poison the catalyst.[4]
-
Q2: I'm seeing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of byproducts is a primary cause of reduced yields and complicates purification.[7] The most common side products in a Suzuki coupling are the result of homocoupling, dehalogenation, and protodeborylation.[1][6]
Common Suzuki Coupling Side Reactions
Caption: Desired vs. common side reactions in Suzuki coupling.
-
Homocoupling : This is the dimerization of either the boronic acid (Ar'-Ar') or the aryl halide (Ar-Ar).[6]
-
Cause : Often promoted by the presence of oxygen or excessively high temperatures.
-
Mitigation :
-
Rigorous Degassing : Thoroughly remove oxygen from the reaction mixture.[6]
-
Stoichiometry Control : Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor its homocoupling. Fine-tuning the stoichiometry can help.
-
Temperature Management : Avoid unnecessarily high temperatures, which can accelerate side reactions.[6]
-
-
-
Protodeborylation : This is the cleavage of the C-B bond in the boronic acid, replacing the boron group with a hydrogen atom (Ar'-H).[1]
-
Cause : Primarily caused by moisture and can be accelerated by high temperatures or prolonged reaction times. Some boronic acids are inherently more prone to this.[1]
-
Mitigation :
-
Use anhydrous conditions.
-
Ensure the base is added correctly, as the rate of transmetalation needs to be faster than the rate of protodeborylation.
-
Consider using boronate esters (MIDA or pinacol) which are more stable and release the boronic acid slowly under the reaction conditions.[5]
-
-
-
Dehalogenation : This involves the replacement of the halide on your methyl 4-halobenzoate with a hydrogen atom (Ar-H).[1]
-
Cause : Can occur via side-reactions within the catalytic cycle, sometimes involving solvent or amine bases as a hydride source.
-
Mitigation : This is often catalyst and substrate-dependent. If dehalogenation is a major issue, screening different ligands and bases is the most effective approach.
-
Q3: How do I choose the optimal Palladium catalyst, ligand, and base combination?
The choice of catalyst, ligand, and base is the most critical factor in optimizing a Suzuki coupling reaction.[2][3] These components work in concert, and the optimal combination is highly substrate-dependent.
The Catalytic System: Key Components & Interactions
Caption: Interplay of catalyst, ligand, and base in Suzuki coupling.
-
Palladium Source :
-
Pd(PPh₃)₄ (Tetrakis) : A common choice as it's a pre-formed, active Pd(0) catalyst. It can be sensitive to air and heat.
-
Pd(OAc)₂ or Pd₂(dba)₃ : These are stable Pd(II) and Pd(0) sources, respectively, that require an external ligand to form the active catalyst in situ. This two-component system allows for greater flexibility in tuning the reaction.[8]
-
-
Ligands : The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃) : A standard, versatile ligand. Often used in excess when starting with Pd(OAc)₂.
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands like SPhos, XPhos; or P(t-Bu)₃) : These are often more effective, especially for less reactive aryl chlorides or for promoting faster reaction rates at lower temperatures.[9]
-
N-Heterocyclic Carbenes (NHCs) : A class of ligands that can offer high stability and reactivity, particularly with challenging substrates.[5]
-
-
Base : The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often giving better results but at a higher cost.[10]
-
Phosphates (K₃PO₄) : A stronger base that can be effective when carbonates fail.
-
Fluorides (KF, CsF) : Can be used, especially when dealing with base-sensitive functional groups like the ester in your target molecule.[8]
-
| Component | Common Choices | Key Considerations |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) sources are ready to go; Pd(II) sources are more air-stable but need activation. |
| Ligand | PPh₃, P(Cy)₃, Buchwald Ligands (SPhos, XPhos) | Electron-rich, bulky ligands often improve rates and handle difficult substrates (e.g., aryl chlorides).[9][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Must be strong enough to form the boronate but not so strong as to cause hydrolysis of the methyl ester. Cs₂CO₃ is often very effective.[10] |
| Solvent | Toluene, Dioxane, THF, DMF (often with H₂O) | A biphasic system (e.g., Toluene/H₂O) is common as water helps dissolve the inorganic base.[6][12] |
Q4: What is a reliable starting protocol for the synthesis and purification of this compound?
Here is a robust, step-by-step protocol based on standard Suzuki-Miyaura conditions. This should serve as an excellent starting point for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation :
-
Methyl 4-bromobenzoate (1.0 equiv)
-
3-Methylphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv)
-
Solvent: Toluene and Water (e.g., 4:1 ratio)
-
-
Reaction Setup :
-
To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate, 3-methylphenylboronic acid, Pd(OAc)₂, and PPh₃.
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[6]
-
Add the degassed toluene via syringe. Stir for 5-10 minutes to dissolve the solids.
-
In a separate vessel, dissolve the K₂CO₃ in the degassed water. Add this aqueous solution to the reaction flask via syringe.
-
-
Reaction Execution :
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer to a separatory funnel and wash sequentially with water and then brine.[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[14]
-
-
Purification :
-
The crude product will likely contain residual starting materials, homocoupled products, and catalyst residues.
-
Column Chromatography : Purify the crude oil/solid using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[14][15]
-
Recrystallization : If the purified product is a solid, recrystallization can further enhance purity. A mixture of ethanol/water or benzene/petroleum ether has been reported for similar biphenyl carboxylic acids.[16][17]
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]
-
ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). [Link]
-
Organic Chemistry Frontiers. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2021). [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015). [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-3-carboxylate. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Google P
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National University of Ireland, Maynooth. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. (2016). [Link]
-
ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2019). [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. prepchem.com [prepchem.com]
- 16. reddit.com [reddit.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for the purification of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The following information is presented in a practical question-and-answer format to directly address common challenges and provide troubleshooting solutions. Our protocols and advice are grounded in established chemical principles, assuming the target compound is synthesized via a Suzuki-Miyaura cross-coupling reaction, a prevalent method for constructing biphenyl scaffolds.[1]
Part 1: Initial Assessment of Your Crude Product
Before attempting any purification, a quick analysis of the crude reaction mixture is critical. This initial assessment helps identify the major components and allows you to devise an effective purification strategy, saving time and resources.
Frequently Asked Questions
Q1: What are the first analytical steps I should take after my synthesis is complete?
A: Upon completion of the reaction and initial work-up, you should perform two key analyses:
-
Thin-Layer Chromatography (TLC): This provides a rapid, qualitative snapshot of your crude mixture. You can visualize the target compound, unreacted starting materials, and byproducts. It is also essential for developing a solvent system for column chromatography.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum can help identify the presence of your desired product and give clues about the nature and quantity of major impurities.
Q2: My Suzuki coupling reaction produced a complex mixture. What are the most common impurities I should expect?
A: Suzuki-Miyaura reactions are powerful but can generate several characteristic byproducts.[1][2] Identifying these is the first step in troubleshooting their removal.
-
Unreacted Starting Materials: Incomplete reactions will leave residual aryl halide and/or the boronic acid/ester.
-
Homocoupling Products: The boronic acid can couple with itself to form a symmetrical biaryl (e.g., 3,3'-dimethylbiphenyl). This is a very common side product.[3]
-
Protodeboronation Byproduct: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of toluene.
-
Residual Palladium Catalyst: The palladium catalyst can remain in the crude product, often appearing as a fine black or grey solid.
-
Boronic Acid-Related Impurities: Boronic acids can form anhydride trimers (boroxines) or other related species, which can complicate purification.[4]
Diagram 1: Suzuki-Miyaura Synthesis and Common Side Reactions This diagram illustrates the intended reaction pathway to form this compound and the competing side reactions that generate common impurities.
Caption: The desired Suzuki coupling and two common side reactions.
Part 2: Troubleshooting Flash Column Chromatography
Flash column chromatography is the most common and effective method for purifying moderate to large quantities of this compound from synthetic byproducts.
Frequently Asked Questions & Troubleshooting
Q1: What is a good starting solvent system for purifying this compound on silica gel?
A: Given the structure (an aromatic ester), a mixture of a non-polar and a moderately polar solvent is ideal. A gradient of Hexanes and Ethyl Acetate is the industry standard.
-
Starting Point: Begin with a low polarity mixture, such as 95:5 Hexanes:Ethyl Acetate.
-
TLC Goal: Aim for an Rf value of approximately 0.25-0.35 for your product on the TLC plate, as this often translates to good separation on the column.[5]
Q2: My product is co-eluting with an impurity. How can I improve the separation?
A: This is a common challenge. Here’s a logical troubleshooting sequence:
-
Decrease Polarity: If the Rf values are high (>0.5), the compounds are moving too fast. Reduce the percentage of ethyl acetate in your mobile phase. Slower elution provides more interaction time with the silica, improving separation.
-
Change Solvent Selectivity: If reducing polarity doesn't resolve the co-elution, the two compounds may have very similar polarities in that solvent system. Switch to a different solvent system to exploit different intermolecular interactions. Good alternatives include:
-
Dichloromethane/Hexanes: Offers different selectivity for aromatic compounds.
-
Toluene/Ethyl Acetate: The aromatic nature of toluene can introduce π-π interactions that alter the elution order compared to aliphatic hexanes.
-
-
Check Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Q3: I see a persistent grey/black residue at the top of my column that won't elute. What is it and is it a problem?
A: This is almost certainly residual palladium catalyst from the Suzuki reaction. While it is strongly adsorbed to the silica and unlikely to contaminate your product fractions, it's good practice to remove it beforehand. You can pre-filter your crude product solution through a small plug of Celite® or silica before loading it onto the main column.
Q4: My compound appears as a streak rather than a tight spot on the TLC plate. What does this mean?
A: Streaking is usually caused by one of the following:
-
Sample Overload: You have spotted too much material on the TLC plate. Dilute your sample and re-spot.
-
Insolubility: The compound is not fully soluble in the mobile phase, causing it to smear as it moves up the plate.
-
Acidic/Basic Impurities: Trace amounts of acidic or basic compounds can interact strongly with the silica gel. Adding a very small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can sometimes resolve this, but this should be done cautiously as it can affect separation.
Diagram 2: Workflow for Column Chromatography Purification This flowchart outlines the systematic process for setting up and running a successful flash column chromatography purification.
Caption: Step-by-step workflow for flash column chromatography.
Part 3: Troubleshooting Recrystallization
If your product is obtained as a solid after chromatography (or is semi-pure), recrystallization is an excellent technique for achieving high purity.[6][7] The principle relies on the difference in solubility of the compound and impurities in a chosen solvent at high and low temperatures.
Frequently Asked Questions & Troubleshooting
Q1: How do I choose the right solvent for recrystallization?
A: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Impurities should either be completely insoluble (so they can be filtered off hot) or highly soluble (so they remain in the cold mother liquor).
Solvent Selection Protocol:
-
Place a small amount of your solid (10-20 mg) in a test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.
-
Heat the mixture to boiling. A good solvent will dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
Table 1: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds.[8] |
| Methanol | 65 | Polar | Similar to ethanol, but lower boiling point. |
| Isopropanol | 82 | Polar | Can be a good alternative if ethanol is too strong a solvent. |
| Ethyl Acetate | 77 | Intermediate | A possibility, but may be too good a solvent. |
| Toluene | 111 | Non-polar | Good for aromatic compounds; high boiling point. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Likely too non-polar on its own. |
| Mixed Solvents | Variable | Variable | A powerful technique. E.g., dissolve the solid in a minimal amount of hot ethyl acetate (a "good" solvent) and slowly add hot hexanes (a "poor" solvent) until the solution becomes cloudy (the saturation point). Then, allow to cool.[9] |
Q2: I dissolved my compound, but it "oiled out" upon cooling instead of forming crystals. What happened?
A: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it has a chance to form an ordered crystal lattice.
-
Solution: The solution was likely cooled too quickly, or the solvent is too "good" for your compound. Re-heat the mixture to redissolve the oil, add a small amount of a "poorer" solvent (like hexanes if you are in ethanol), and allow it to cool much more slowly. Insulating the flask can help.
Q3: My solution is cold, but no crystals have formed. What should I do?
A: Crystal formation requires nucleation. If spontaneous nucleation doesn't occur, you need to induce it.
-
Scratch: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide a surface for crystals to begin forming.
-
Seed: If you have a tiny crystal of the pure product, add it to the cold solution. This "seed crystal" provides a template for further crystal growth.
-
Concentrate: You may have used too much solvent. Gently evaporate some of the solvent and try cooling again.
Part 4: High-Purity Methods & Final Verification
For applications requiring the highest purity (e.g., reference standards, final drug substance), High-Performance Liquid Chromatography (HPLC) may be necessary.
Frequently Asked Questions
Q1: When is preparative HPLC the right choice?
A: Use preparative HPLC when:
-
You need >99.5% purity.
-
You need to separate very closely related isomers or impurities that are inseparable by column chromatography.
-
You are working on a small scale (mg to low grams).
Q2: What HPLC column and mobile phase are suitable for this compound?
A: A reversed-phase method is most appropriate.
-
Column: A C18 column is a standard choice. However, a Biphenyl phase column is often superior for aromatic compounds like this one.[10][11] The biphenyl stationary phase provides additional π-π interactions, which can significantly enhance selectivity for aromatic analytes.[12]
-
Mobile Phase: A gradient of Acetonitrile and Water or Methanol and Water is standard. Start with a scouting gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate retention time, then optimize the gradient for separation.
Q3: How do I confirm the purity of my final, purified product?
A: No single method is sufficient. A combination of techniques provides definitive proof of purity:
-
¹H NMR: Should show clean signals corresponding only to your product, with no visible impurity peaks. The integration should match the expected proton counts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly sensitive technique. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for your compound ([M+H]⁺, [M+Na]⁺, etc.).
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Diagram 3: Purification Strategy Decision Tree This diagram helps guide the choice of purification technique based on the scale and required purity of the final product.
Caption: Decision tree for selecting the appropriate purification method.
References
-
Nightingale, Z. D., Blumberg, J. B., & Handelman, G. J. (1999). Purification of fatty acid methyl esters by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 495-500. [Link]
-
HSCprep. (2021). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. [Link]
-
Iqbal, J., & Thevar, G. (2009). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin. Thesis. [Link]
-
(2024). Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. International Union of Crystallography. [Link]
-
Kazakevich, Y. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
-
Advanced Materials Technology. 90 Å Biphenyl, 2 µm Column Care & Use Sheet. [Link]
-
Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds. [Link]
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
-
Uddin, M. J., & Rhaman, M. M. (2021). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. [Link]
-
Carvalho, M. E. W., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(4), 764-772. [Link]
-
ResearchGate. (2016). How to purify esterification product?. [Link]
-
acechemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]
-
PubChem. This compound. [Link]
-
Reddit. (2021). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Science Ready. (2021). Esterification: Reflux, Isolation and Purification. YouTube. [Link]
-
Neugebauer, J., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12591-12601. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important biphenyl scaffold. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction conditions.
The predominant and most versatile method for synthesizing this target is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will therefore focus on the intricacies of this palladium-catalyzed process, addressing the most common side reactions and experimental pitfalls.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic approach to the synthesis.
Q1: What is the standard reaction scheme for synthesizing this compound via Suzuki-Miyaura coupling?
A1: The most direct route involves the palladium-catalyzed cross-coupling of Methyl 4-halobenzoate (typically the bromide or iodide) with 3-methylphenylboronic acid (or a corresponding boronic ester). The reaction requires a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system.
Q2: Why is the choice of base so critical, and what are the common options?
A2: The base plays multiple crucial roles in the catalytic cycle.[2] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species, which facilitates the key transmetalation step.[3] It also neutralizes the acid generated during the reaction. Common choices include:
-
Inorganic Carbonates: K₂CO₃, Cs₂CO₃, and Na₂CO₃ are widely used. Cesium carbonate is often more effective for difficult couplings but is more expensive.
-
Phosphates: K₃PO₄ is a strong, non-nucleophilic base that is particularly effective in many systems, often used under anhydrous or low-water conditions.[4]
-
Alkoxides/Hydroxides: While effective, strong bases like NaOH or NaOt-Bu increase the risk of hydrolyzing the methyl ester product (saponification).[5]
Q3: My starting aryl halide is an aryl chloride. Why is my reaction failing?
A3: Aryl chlorides are significantly less reactive than bromides or iodides in the Suzuki-Miyaura reaction.[1][6] The carbon-chlorine bond is stronger, making the initial, rate-limiting oxidative addition step to the Pd(0) center more difficult.[6] To couple aryl chlorides successfully, you typically need more specialized, highly active catalytic systems. This often involves using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to promote the challenging oxidative addition step.[1][7]
Q4: What is the purpose of rigorously degassing the reaction mixture?
A4: Oxygen (O₂) is detrimental to the Suzuki-Miyaura reaction for two primary reasons. First, it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, arresting the catalytic cycle. Second, the presence of oxygen is a known promoter of the boronic acid homocoupling side reaction, which generates a biphenyl dimer impurity (e.g., 3,3'-dimethylbiphenyl).[8][9][10] Therefore, thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is critical for achieving high yields and purity.[11]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific impurities and low-yield scenarios you may encounter.
Q5: My primary byproduct has a mass corresponding to 3,3'-dimethylbiphenyl. What is this, and how can I prevent it?
A5: You are observing boronic acid homocoupling , a very common side reaction where two molecules of 3-methylphenylboronic acid couple together.[1]
-
Causality: This side reaction is primarily mediated by Pd(II) species and is exacerbated by the presence of oxygen.[8][9] If you use a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), some of it can react directly with the boronic acid in an oxidative pathway, generating the homocoupled product and Pd(0). Inefficient degassing allows oxygen to facilitate a similar oxidative cycle.[10][12]
-
Troubleshooting Protocol:
-
Improve Inert Atmosphere: Degas your solvent by sparging with argon or nitrogen for at least 20-30 minutes before adding reagents.[11] Ensure the reaction is maintained under a positive pressure of inert gas.
-
Use a Pd(0) Precatalyst: Switch from a Pd(II) source to a Pd(0) source like Pd₂(dba)₃. This eliminates the initial reduction step that can consume the boronic acid.[1]
-
Add a Reducing Agent: If using a Pd(II) source is necessary, adding a mild reducing agent, such as potassium formate, can help ensure all Pd(II) is reduced to the active Pd(0) state before it can cause homocoupling.[8]
-
Check Boronic Acid Quality: Old or impure boronic acid can sometimes contain anhydrides (boroxines) which may have different reactivity profiles.
-
Q6: I am seeing a significant amount of methyl benzoate in my crude product. Why is my starting material being dehalogenated?
A6: This side reaction is hydrodehalogenation (or simply dehalogenation), where the bromine or iodine on your methyl 4-halobenzoate is replaced by a hydrogen atom.[13][14]
-
Causality: This occurs via a competing pathway where a palladium-hydride (Pd-H) species is formed after the initial oxidative addition. This Pd-H intermediate can then undergo reductive elimination to release the dehalogenated arene instead of proceeding through the desired transmetalation.[1][14] Sources of the hydride can include:
-
Troubleshooting Protocol:
-
Solvent Selection: Switch to anhydrous, non-protic solvents like toluene or dioxane. Avoid using alcohols as co-solvents if dehalogenation is a problem.
-
Base Selection: Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of amine bases.[11]
-
Ligand Choice: The phosphine ligand can influence the relative rates of the desired coupling versus dehalogenation. Sometimes, screening bulky, electron-rich ligands can help favor the productive pathway.[13][14]
-
Control Temperature: Higher temperatures can sometimes accelerate dehalogenation, so running the reaction at the lowest effective temperature (e.g., 80-100 °C) may be beneficial.[13]
-
Q7: My reaction has stalled, and I've isolated unreacted methyl 4-bromobenzoate and toluene. What happened to my boronic acid?
A7: Your boronic acid has likely undergone protodeborylation . This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, converting 3-methylphenylboronic acid into toluene.[1]
-
Causality: Boronic acids are susceptible to hydrolysis, especially under the aqueous basic conditions of many Suzuki couplings.[12] This side reaction effectively removes the nucleophilic partner from the reaction, leading to low conversion of the electrophile (the aryl halide). While generally stable, arylboronic acids can degrade over prolonged reaction times at high temperatures in aqueous media.
-
Troubleshooting Protocol:
-
Use a Boronic Ester: The most effective solution is to replace the boronic acid with a more stable boronic ester, such as a pinacol ester (3-methylphenylboronic acid pinacol ester). These are significantly more resistant to protodeborylation.[1][15] They often hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low and minimizing degradation.[16]
-
Minimize Water: Reduce the amount of water in the reaction or switch to an anhydrous solvent system if compatible with your base and catalyst.
-
Use MIDA Boronates: For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used for the "slow release" of the boronic acid under basic conditions, suppressing protodeborylation.[17]
-
Q8: The main product I've isolated is 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid, not the methyl ester. What caused this hydrolysis?
A8: You are observing saponification , the base-mediated hydrolysis of your methyl ester product.
-
Causality: The ester functional group is sensitive to basic conditions, especially in the presence of water and at elevated temperatures.[5] Using strong bases like NaOH, KOH, or NaOt-Bu, or running the reaction for extended periods at high temperatures with aqueous bases like K₂CO₃, can lead to complete or partial hydrolysis of the product ester.
-
Troubleshooting Protocol:
-
Use a Milder Base: Switch from hydroxides or alkoxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄). These are generally less nucleophilic and less likely to attack the ester carbonyl.[5]
-
Reduce Reaction Time/Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times or excessive heat.
-
Limit Water: Using a biphasic system (e.g., Toluene/H₂O) or minimizing the amount of water can reduce the rate of hydrolysis by limiting the interaction between the organic-soluble product and the aqueous base.[5] In some cases, anhydrous conditions with a base like K₃PO₄ can completely prevent this issue.
-
Visualized Workflows and Mechanisms
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
This diagram illustrates the desired productive cycle and shows where the common side reactions diverge.
Caption: A step-by-step guide to diagnosing synthesis problems.
Data for Byproduct Identification
To aid in purification and analysis, the table below summarizes the key characteristics of the target product and its most common side products.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Impurity Source |
| This compound | C₁₅H₁₄O₂ | 226.27 | Desired Product |
| 3,3'-Dimethyl-[1,1'-biphenyl] | C₁₄H₁₄ | 182.26 | Homocoupling |
| Methyl benzoate | C₈H₈O₂ | 136.15 | Dehalogenation |
| Toluene | C₇H₈ | 92.14 | Protodeborylation |
| 3'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | C₁₄H₁₂O₂ | 212.24 | Ester Hydrolysis |
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thi-connect. Retrieved from [Link]
-
Michalik, D., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Retrieved from [Link]
-
Michalik, D., et al. (2012). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Retrieved from [Link]
-
Reddit User Discussion. (2025). Ester Stability under Suzuki/Buchwald Conditions. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry. (2020). Suzuki Coupling. YouTube. Retrieved from [Link]
-
Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Blacker, A. J., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Kitdumrongthum, S., et al. (2021). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed by water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
- Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Reddit User Discussion. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4'-methylbiphenyl-3-carboxylate. Retrieved from [Link]
-
Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
D. P. N. et al. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Li, J., et al. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]
- Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
"Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate" stability and degradation pathways
Technical Support Center: Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
A Guide to Stability, Degradation Pathways, and Experimental Best Practices
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (MMBC). While specific literature on the stability of MMBC is limited, a comprehensive understanding of its potential liabilities can be derived from its core structure: a biphenyl system, a methyl ester, and an aromatic methyl group. This document synthesizes this information into practical FAQs, troubleshooting scenarios, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary anticipated degradation pathways for MMBC? A1: Based on its chemical structure, MMBC is susceptible to three main degradation pathways:
-
Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid and methanol. Base-catalyzed hydrolysis (saponification) is typically much faster than acid-catalyzed hydrolysis.[1][2][3]
-
Oxidation: The methyl group on the 3'-position of the biphenyl ring is a potential site for oxidation, which could yield the corresponding alcohol, aldehyde, or ultimately, the carboxylic acid (4'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid). This can be initiated by strong oxidizing agents or auto-oxidation.[4][5][6]
-
Photodegradation: The biphenyl core is a chromophore that absorbs UV light. This absorption can lead to photochemical degradation.[7][8] Biphenyl compounds are known to undergo photodegradation, which can involve complex reactions including hydroxylation and cleavage of the carbon-carbon bond between the rings under certain conditions.[9][10]
Q2: What are the optimal storage conditions for MMBC? A2: To minimize degradation, MMBC should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen). Use tightly sealed containers, preferably amber glass vials, to protect against moisture, oxygen, and light. For long-term storage, refrigeration (-4°C to -20°C) is recommended.
Q3: What are the most likely degradation products I should monitor for? A3: The primary degradation products to monitor are:
-
From Hydrolysis: 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
-
From Oxidation: 4'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid.
-
From Photodegradation: Various hydroxylated derivatives of MMBC.
Q4: Is MMBC sensitive to pH changes in solution? A4: Yes, the methyl ester functionality is sensitive to pH. It is most stable in neutral or slightly acidic conditions (pH 4-6). In strongly acidic or, particularly, in alkaline solutions (pH > 8), the rate of hydrolysis increases significantly.[11]
Q5: How thermally stable is the molecule? A5: The biphenyl backbone itself is known for high thermal stability.[9][12] However, the overall thermal stability of MMBC will be dictated by its functional groups. While generally stable at ambient temperatures, prolonged exposure to high temperatures (>70-80°C) could potentially accelerate hydrolysis (if moisture is present) or initiate oxidative and other decomposition pathways.[13]
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the handling and analysis of MMBC.
| Problem | Potential Cause(s) | Recommended Action & Scientific Rationale |
| Unexpected loss of parent compound peak in HPLC analysis of a sample stored in solution. | Ester Hydrolysis: The solvent may be too acidic, too basic, or contain residual water, leading to the hydrolysis of the methyl ester to its more polar carboxylic acid counterpart. | 1. Analyze for Degradant: Look for a new, earlier-eluting peak in your chromatogram corresponding to 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid. Confirm its identity using LC-MS (mass will be 14 Da lower). 2. Control pH: Prepare solutions in aprotic solvents (e.g., acetonitrile, THF) or use a buffered aqueous system at a neutral pH. The rate of ester hydrolysis is highly pH-dependent.[11] |
| Appearance of multiple new, small peaks after sample workup or exposure to air. | Oxidation: The 3'-methyl group is susceptible to oxidation, especially in the presence of trace metal ions or reactive oxygen species. This can create a cascade of minor byproducts. | 1. Use Inert Atmosphere: Handle stock solutions and perform reactions under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen. 2. Use Antioxidants: If compatible with your experimental design, consider adding a small amount of an antioxidant like BHT. 3. Characterize Byproducts: Use LC-MS to check for mass additions corresponding to hydroxyl (+16 Da) or carboxyl (+30 Da) groups on the parent molecule. |
| Sample discoloration (e.g., yellowing) and loss of purity after storage in the lab. | Photodegradation: The biphenyl core absorbs UV-Vis light, leading to photochemical reactions. This is a common degradation pathway for biphenyl-containing compounds.[7][8][14] | 1. Protect from Light: Always store solid material and solutions in amber vials or wrap containers in aluminum foil. 2. Perform Photostability Test: To quantify the liability, conduct a controlled photostability study according to ICH Q1B guidelines, exposing the sample to a known amount of UV and visible light.[15] |
| Inconsistent analytical results or poor mass balance in stability studies. | Multiple Degradation Pathways Occurring Simultaneously: The compound may be degrading via hydrolysis, oxidation, and/or photolysis. Poor mass balance suggests that some degradants are not being detected by the current analytical method. | 1. Implement a Forced Degradation Study: Systematically stress the compound under hydrolytic, oxidative, thermal, and photolytic conditions to identify all significant degradation products.[16][17] 2. Validate Analytical Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means it must be able to resolve the parent peak from all major degradation peaks. Use a photodiode array (PDA) detector to check for peak purity. |
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for assessing the stability of MMBC.
Protocol 1: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation products and establishing degradation pathways.[18]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of MMBC in acetonitrile.
2. Stress Conditions: (Aim for 10-20% degradation[16])
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2-4 hours, monitoring frequently. Rationale: Base hydrolysis is much faster.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat 1 mL of the stock solution (in a sealed vial) at 70°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid MMBC in a vial and heat at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose the stock solution in a quartz cuvette to a photostability chamber, following ICH Q1B guidelines for light exposure (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV).
3. Sample Analysis:
-
Before analysis, cool all samples to room temperature.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent further degradation on the analytical column.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/PDA method (see Protocol 2). Use an unstressed, diluted stock solution as the control (t=0).
-
Confirm the identity of major degradants using LC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a robust starting point for separating MMBC from its potential degradation products.
-
Instrument: High-Performance Liquid Chromatography system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: A C18 stationary phase is well-suited for retaining and separating hydrophobic aromatic compounds like MMBC and its derivatives.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
Section 4: Data Interpretation & Visualization
Table 1: Example Data Summary from Forced Degradation Study
| Stress Condition | % Degradation of MMBC | Major Degradation Product(s) Observed | Identification Method |
| 0.1 M HCl, 60°C, 24h | ~5% | 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid | LC-MS (M-14) |
| 0.1 M NaOH, RT, 4h | >90% | 3'-methyl-[1,1'-biphenyl]-4-carboxylic acid | LC-MS (M-14) |
| 3% H₂O₂, RT, 24h | ~15% | 4'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid | LC-MS (M+30) |
| 70°C, 48h (Solution) | ~2% | Minor peaks, trace hydrolysis product | HPLC-UV |
| ICH Photostability | ~25% | Multiple hydroxylated species, other complex products | LC-MS (M+16) |
Visualizing Degradation & Workflows
A clear visual representation of degradation pathways and experimental plans is critical for understanding and communication.
Caption: Predicted primary degradation pathways for MMBC.
Caption: Experimental workflow for a forced degradation study.
References
- Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. (2022). IOSR Journal.
- Photodegradation of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides Followed by in Situ ATR-FTIR Spectroscopy.
- Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2025). Request PDF.
- Polychlorin
- Photodegradation behaviors of polychlorinated biphenyls in methanol by UV-irradiation: Solvent adducts and sigmatropic arrangement. (2024).
- Forced Degradation & Stability Testing: Strategies and Analytical perspectives. (2015). SlideShare.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. (2015).
- Stability Indicating Forced Degrad
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Development of forced degradation and stability indicating studies of drugs—A review. [No Source Provided].
- High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (2025).
- Oxidation of different methyl aromatics.
- Methyl Esters and Deriv
- Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider Synthetic Pages.
- Methyl ester hydrolysis. ChemSpider Synthetic Pages.
- Method for the oxidation of aryl methyl groups to carboxylic acid groups.
- Selective Hydrolysis of Methanesulfonate Esters.
- Hydrolysis of methyl esters.
Sources
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- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 15. ijrpp.com [ijrpp.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[1] For this specific synthesis, the reactants are typically Methyl 4-bromobenzoate and 3-Methylphenylboronic acid.
Q2: What are the key components of this Suzuki coupling reaction?
The reaction generally requires the following components:
-
Aryl Halide: Methyl 4-bromobenzoate[3]
-
Palladium Catalyst: A source of Palladium(0), such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a Palladium(II) precatalyst like Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.[6][7][8]
-
Base: An inorganic base is crucial for the reaction to proceed. Common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[6][9][10]
-
Solvent: A suitable solvent system is required, often a mixture of an organic solvent and water. Common organic solvents include toluene, dioxane, or tetrahydrofuran (THF).[2][10]
Q3: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:[1][11][12]
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (Methyl 4-bromobenzoate), inserting itself into the carbon-bromine bond to form a Palladium(II) complex. This is often the rate-determining step.[1][11]
-
Transmetalation: The organoboron reagent (3-Methylphenylboronic acid), activated by the base, transfers its organic group (the 3-methylphenyl group) to the Palladium(II) complex, displacing the halide.[1][6]
-
Reductive Elimination: The two organic groups on the palladium complex (the methyl benzoate and 3-methylphenyl groups) are coupled together to form the final product, this compound. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue.[1][12]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired product is the most common issue. A systematic approach is necessary to identify the root cause.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.[13]
Potential Causes and Solutions
1. Reagent Quality and Stoichiometry
-
Cause: Degradation of the boronic acid is a frequent problem. Boronic acids can undergo protodeboronation (replacement of the boron group with a hydrogen) if exposed to moisture or air for extended periods.[13][14]
-
Solution: Use fresh, high-purity 3-Methylphenylboronic acid. If the quality is uncertain, consider recrystallizing it or using a more stable derivative like a pinacol ester.[14]
-
-
Cause: Impure Methyl 4-bromobenzoate can introduce contaminants that interfere with the catalyst.
-
Cause: Incorrect stoichiometry can halt the reaction. An excess of the boronic acid is often used.
-
Solution: Carefully check all calculations. A common starting point is a 1:1.2 to 1:1.5 ratio of aryl halide to boronic acid.
-
2. Catalyst Inactivity
-
Cause: The Palladium(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, often observed as the formation of black palladium precipitate ("palladium black").[14][17]
-
Cause: The phosphine ligands associated with the palladium catalyst can be oxidized, which can inhibit the catalytic cycle.
-
Solution: Use high-purity, air-stable pre-catalysts when possible and handle all catalyst components under an inert atmosphere.
-
3. Ineffective Base or Solvent
-
Cause: The base is critical for activating the boronic acid for transmetalation.[6][9][18] If the base is not sufficiently strong, is not soluble enough, or is of poor quality (e.g., hydrated when it should be anhydrous), the reaction will fail.
-
Solution: Use a finely powdered, dry base to ensure good dispersal and reactivity. The choice of base can be critical; for ester-containing substrates, a milder base like potassium carbonate or cesium fluoride might be preferable to stronger bases like sodium hydroxide to prevent ester hydrolysis.[6][10]
-
-
Cause: The solvent system must be appropriate for all components. Poor solubility of any reactant can significantly reduce the reaction rate.[10]
-
Solution: A mixture like Toluene/Ethanol/Water or Dioxane/Water often works well. If solubility is an issue, consider a different solvent system like DMF.[10] Ensure solvents are anhydrous, especially when using bases like potassium phosphate.
-
| Parameter | Standard Condition | Alternative to Try | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ / SPhos | Buchwald-Hartwig ligands like SPhos can be more effective for challenging couplings. |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ or CsF (2-3 equiv.) | Stronger, non-aqueous bases can sometimes accelerate the reaction. CsF is effective in anhydrous conditions.[6] |
| Solvent | Toluene/Water (4:1) | Dioxane/Water (4:1) | Dioxane can sometimes improve the solubility of the organoboron reagent. |
| Temperature | 80-100 °C | Room Temperature to 110 °C | Some modern catalysts are highly active at room temperature, while others may require higher temperatures to drive the reaction.[8] |
Problem 2: Significant Formation of Byproducts
The presence of major byproducts in your crude reaction mixture indicates that side reactions are outcompeting the desired cross-coupling.
1. Homocoupling of the Boronic Acid (Formation of 3,3'-Dimethylbiphenyl)
-
Cause: This occurs when two molecules of the 3-Methylphenylboronic acid couple with each other. It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidative coupling of the boronic acid.[17]
-
Solution: Rigorous exclusion of oxygen is paramount. Improve the degassing of your solvents and ensure a positive pressure of inert gas throughout the reaction. Lowering the reaction temperature might also reduce the rate of this side reaction.
-
2. Dehalogenation of the Starting Material (Formation of Methyl Benzoate)
-
Cause: The aryl halide (Methyl 4-bromobenzoate) is reduced, replacing the bromine atom with a hydrogen. This can happen if there is a source of hydride in the reaction mixture.[2][14] Solvents like alcohols or even trace amounts of water can sometimes act as hydride donors in the presence of the base and catalyst.[2]
-
Solution: Ensure you are using high-purity, anhydrous solvents if the protocol calls for them. If using an alcohol as a co-solvent, you may need to switch to a non-protic solvent system.
-
3. Protodeboronation of the Starting Material (Formation of Toluene)
-
Cause: As mentioned in the low yield section, this is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (like water or alcohol).[2][17]
-
Solution: Use fresh boronic acid. If the reaction is run in an aqueous medium, sometimes minimizing the amount of water or switching to a non-aqueous system with a base like CsF can help.
-
Problem 3: Difficulty in Product Purification
-
Cause: The final product, this compound, may have similar polarity to some of the starting materials or byproducts, making separation by column chromatography challenging. Residual palladium catalyst can also contaminate the product.
-
Solution:
-
Aqueous Workup: A thorough aqueous workup is essential. Washing the organic layer with a dilute acid solution can help remove residual inorganic base.
-
Chromatography: Use a shallow solvent gradient during column chromatography (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be a highly effective purification method.[19]
-
Palladium Removal: If the product has a greyish tint, it may be contaminated with palladium. Filtering the crude product solution through a pad of Celite can help remove some of the precipitated palladium. Specialized scavengers can also be used.
-
-
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromobenzoate (1.0 equiv.), 3-Methylphenylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of toluene and water). Then, add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.[20]
Protocol for Degassing a Solvent with an Inert Gas
-
Place the solvent in a flask with a sidearm.
-
Seal the flask with a septum.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it is submerged below the liquid surface.
-
Insert a short needle through the septum to act as an outlet.
-
Bubble the inert gas through the solvent for at least 20-30 minutes to displace dissolved oxygen.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]
- Cedeño, M. D. L. Á., & García, N. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
- Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromobenzoate. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 21, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 21, 2026, from [Link]
- RSC Publishing. (2019). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
- Molnár, J., & Szabó, T. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Arkivoc.
- MDPI. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
-
ChemBK. (n.d.). 3-Methylphenylboronic Acid (contains varying amounts of Anhydride). Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]
- Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved January 21, 2026, from [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved January 21, 2026, from [Link]
- ACS Publications. (2015).
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved January 21, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved January 21, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4'-methylbiphenyl-3-carboxylate. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 21, 2026, from [Link]
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
King's College London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Reaction Monitoring for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Welcome to the technical support center for monitoring the synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The synthesis of biphenyl compounds, often via Suzuki-Miyaura coupling, is a cornerstone of modern medicinal chemistry, and robust analytical monitoring is paramount for successful outcomes.[1][2][3] This resource offers practical, field-tested advice to navigate common experimental challenges.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[4] It provides a quick snapshot of the reaction's progress by separating the starting materials, products, and any byproducts.
TLC Method Development Protocol
A systematic approach to developing a TLC method is crucial for obtaining clear and reproducible results.
Step-by-Step Protocol:
-
Plate Selection: Begin with standard silica gel 60 F254 plates. The fluorescent indicator will allow for easy visualization of UV-active compounds like this compound.[4][5]
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot the diluted reaction mixture, along with co-spots of your starting materials (the aryl halide and the boronic acid/ester), onto the baseline of the TLC plate.[6]
-
Solvent System Selection: Start with a non-polar solvent system and gradually increase polarity. A common starting point for biphenyl compounds is a mixture of hexane and ethyl acetate.
-
Initial Trial: Begin with a 9:1 hexane:ethyl acetate mixture.
-
Optimization: If the spots remain at the baseline, the eluent is not polar enough.[7] Increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until the Rf value of the product is between 0.3 and 0.7.[7] If the spots are too high (near the solvent front), the eluent is too polar; decrease the ethyl acetate content.[7]
-
-
Development: Place the spotted TLC plate in a developing chamber saturated with the chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization:
-
UV Light: First, visualize the plate under short-wave (254 nm) UV light.[8][9] Aromatic compounds will appear as dark spots against the fluorescent background.[8][9]
-
Staining: If necessary, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[8] Iodine vapor is another effective method for visualizing many organic compounds, which will appear as yellow-brown spots.[8]
-
TLC Troubleshooting Guide & FAQs
| Problem | Potential Causes | Solutions & Explanations |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[10] 2. The compound is not UV-active, and no stain was used. 3. The compound has evaporated from the plate.[8] 4. The solvent level in the developing chamber was above the baseline.[10] | 1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[10] 2. Use a chemical stain like potassium permanganate or iodine.[8] 3. Visualize the plate immediately after development.[8] 4. Ensure the solvent level is below the spotting line to prevent the sample from dissolving into the solvent pool.[10] |
| The spots are streaking. | 1. The sample is overloaded.[10] 2. The sample is not fully dissolved in the spotting solvent. 3. The solvent system is too polar. 4. The compound is acidic or basic. | 1. Dilute the sample before spotting. 2. Ensure complete dissolution of the sample before spotting. 3. Decrease the polarity of the eluent. 4. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve spot shape. |
| The Rf values are too high or too low. | 1. The polarity of the solvent system is incorrect.[7] | 1. If the Rf is too high (spots near the solvent front), decrease the eluent's polarity (e.g., increase the hexane to ethyl acetate ratio).[7] If the Rf is too low (spots near the baseline), increase the eluent's polarity (e.g., decrease the hexane to ethyl acetate ratio).[7] An ideal Rf is between 0.3 and 0.7.[7] |
| The starting material and product have very similar Rf values. | 1. The chosen solvent system does not provide adequate separation. | 1. Try a different solvent system with different selectivity. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone.[11] |
| The solvent front is uneven. | 1. The bottom of the TLC plate is not level in the developing chamber. 2. The TLC plate is touching the side of the chamber or the filter paper.[10] | 1. Ensure the plate is placed flat on the bottom of the chamber. 2. Position the plate in the center of the chamber, away from the walls. |
Visualizing the TLC Workflow
Caption: A typical workflow for TLC reaction monitoring.
Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis and more precise monitoring, HPLC is the method of choice. It offers superior resolution and sensitivity compared to TLC.
HPLC Method Development Protocol
Developing a robust HPLC method ensures accurate and reproducible results for monitoring the formation of this compound.
Step-by-Step Protocol:
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of biphenyl compounds.[12][13] For potentially better selectivity, a biphenyl phase column can also be considered.[14][15]
-
Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used for reversed-phase HPLC.
-
Detection Wavelength: this compound contains a chromophore, making UV detection suitable. A wavelength of 254 nm is a good starting point, as aromatic compounds generally absorb at this wavelength.[12][13]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25-30 °C are standard starting conditions.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration. Ensure the sample is filtered through a 0.45 µm filter to remove any particulate matter that could clog the column.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Optimization:
-
Gradient Elution: If the isocratic method does not provide adequate separation of all components (starting materials, product, and byproducts), a gradient elution should be employed. Start with a higher percentage of water and gradually increase the percentage of organic solvent over the course of the run.
-
Peak Shape: If peak tailing or fronting is observed, adjust the mobile phase pH or try a different column chemistry.
-
HPLC Troubleshooting Guide & FAQs
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing | 1. Column degradation or contamination.[16] 2. Secondary interactions between the analyte and the stationary phase.[16] 3. Mobile phase pH is inappropriate for the analyte.[16] | 1. Flush the column with a strong solvent or replace the column if necessary. 2. Add a competing base (e.g., triethylamine) or acid (e.g., TFA) to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | 1. Sample overload.[16] 2. The sample is dissolved in a solvent stronger than the mobile phase.[16] | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Poor Resolution | 1. The mobile phase composition is not optimal. 2. The column is not efficient. | 1. Optimize the mobile phase composition (isocratic or gradient). Try a different organic modifier (e.g., methanol instead of acetonitrile). 2. Use a longer column, a column with a smaller particle size, or a different stationary phase. |
| Shifting Retention Times | 1. The mobile phase composition is changing. 2. The column temperature is fluctuating.[16] 3. The pump is not delivering a consistent flow rate.[16] | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[17] 3. Check the pump for leaks or air bubbles and perform necessary maintenance. |
| Baseline Noise or Drift | 1. Air bubbles in the system.[16] 2. Contaminated mobile phase.[16] 3. Detector lamp is failing. | 1. Degas the mobile phase and prime the pump.[16] 2. Use fresh, HPLC-grade solvents. 3. Replace the detector lamp. |
Visualizing the HPLC Workflow
Caption: Key components in the Suzuki coupling reaction.
By diligently applying the principles and troubleshooting steps outlined in this guide, researchers can effectively monitor the synthesis of this compound, leading to improved reaction outcomes and a deeper understanding of the reaction dynamics.
References
-
University of California, Davis. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). UCLA Chemistry and Biochemistry. [Link]
-
Scribd. (n.d.). TLC Solvent Selection for Separation. [Link]
-
Teotia, D., Saini, R., Gaid, M., & Sircar, D. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(6), 963–969. [Link]
-
Fernandes, C., Tiritan, M. E., & Pinto, M. (2020). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 25(21), 5038. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Reddit. (2024, September 4). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Reddit. (2020, January 19). Rf value for TLC. r/chemhelp. [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Chromservis. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Queen's University Belfast. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
ResearchGate. (n.d.). Staining and Derivatization Techniques for Visualization in Planar Chromatography. [Link]
-
ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?[Link]
-
Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. [Link]
-
ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?[Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
- Google Patents. (n.d.).
-
PubMed. (2016, February 26). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]
-
University of York. (n.d.). Visualising plates. Chemistry Teaching Labs. [Link]
-
Stevens Institute of Technology. (n.d.). Thin Layer Chromatography Characterization of the Active Ingredients in Excedrin and Anacin. [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
YouTube. (2021, August 22). Visualizing a TLC plate. [Link]
-
International Journal of Scientific Research in Engineering and Management. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Pyvot Tech. (n.d.). Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
MDPI. (2024, June 8). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. [Link]
-
PubMed. (n.d.). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. [Link]
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- 17. agilent.com [agilent.com]
Technical Support Center: Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the reaction mechanism and kinetics of this synthesis. As Senior Application Scientists, we aim to combine theoretical knowledge with practical, field-tested insights to ensure your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2]
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the coupling of an aryl halide with an organoboron species, such as a boronic acid or ester.[1] For the synthesis of this compound, this would typically involve the reaction of methyl 4-bromobenzoate (or a similar halide) with 3-methylphenylboronic acid.
The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the organoboron reagents.[3] Furthermore, the boron-containing byproducts are generally non-toxic and easily removed during workup.[3]
Q2: What is the catalytic cycle of the Suzuki-Miyaura reaction for this synthesis?
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism involving a palladium catalyst.[1][4] It can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., methyl 4-bromobenzoate), breaking the carbon-halogen bond and forming a Pd(II) intermediate.[1][4] This step is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron reagent (e.g., 3-methylphenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][4] The exact mechanism of transmetalation is still an area of active research.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3][4]
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Q3: How do reaction kinetics generally behave in a Suzuki-Miyaura coupling?
The kinetics of the Suzuki-Miyaura reaction can be complex and are influenced by several factors. Generally, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[1] The reactivity of the aryl halide plays a crucial role, with the general trend being I > OTf > Br >> Cl.[5] Therefore, using methyl 4-iodobenzoate would likely result in a faster reaction than methyl 4-chlorobenzoate.
Kinetic studies have shown that the reductive elimination step follows first-order kinetics, meaning its rate is dependent on the concentration of the palladium complex formed after transmetalation.[5] The choice of base can also significantly impact the reaction kinetics by influencing the rate-determining step and the transmetalation pathway.[6]
Q4: What are the key reaction parameters to consider for optimization?
Optimizing a Suzuki coupling reaction involves the careful consideration of several parameters:[7]
| Parameter | Considerations |
| Catalyst & Ligand | The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich and bulky phosphine ligands often improve the efficiency of the reaction, especially with less reactive aryl chlorides.[8][9] |
| Base | A base is required for the reaction to proceed.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can affect reaction rates and yields. |
| Solvent | A variety of solvents can be used, often in biphasic mixtures with water.[1][10] Common choices include toluene, THF, dioxane, and DMF.[1] The solvent choice can influence catalyst activity and solubility of reagents.[11] |
| Temperature | Reaction temperatures can range from room temperature to elevated temperatures. Higher temperatures can increase reaction rates but may also lead to increased side product formation. |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low or no yield of the desired product.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[9]
-
Solution: Ensure all solvents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[12] Use fresh, high-quality palladium catalysts.
-
-
Poor Quality Reagents: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[9][12]
-
Solution: Use fresh or properly stored boronic acid. Consider using more stable boronic esters, such as pinacol esters.[12] Ensure the aryl halide is pure.
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for the reaction's success.
-
Solution: Screen different bases and solvents. For instance, if ester cleavage is an issue in aqueous media, switching to a solvent like DMF and using a milder base like KF might be beneficial.[13]
-
-
Sub-optimal Temperature: The reaction may require a specific temperature to proceed efficiently.
-
Solution: Gradually increase the reaction temperature and monitor the progress by techniques like TLC or GC.
-
Problem 2: Formation of significant side products.
Common Side Products & Mitigation Strategies:
-
Homocoupling: Formation of biphenyls from the coupling of two identical aryl halides or two identical organoboron reagents.
-
Cause: This can be promoted by the presence of oxygen or high catalyst loadings.
-
Solution: Maintain a strict inert atmosphere. Optimize the catalyst loading; sometimes, lower catalyst concentrations can reduce homocoupling.
-
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[2]
-
Cause: This can occur if there is a source of hydride in the reaction mixture, which can come from certain solvents or bases.[12]
-
Solution: Use anhydrous solvents and ensure the purity of all reagents.
-
-
Protodeboronation: The boronic acid reacts with a proton source, replacing the boron group with a hydrogen atom.[12]
-
Cause: This is often caused by the presence of water or other protic species and can be exacerbated by prolonged reaction times or high temperatures.
-
Solution: Use anhydrous conditions if possible, although some water is often beneficial for Suzuki couplings.[2] Using a more stable boronic ester can also help.[12]
-
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Problem 3: Difficulty in product purification.
Purification Challenges & Solutions:
-
Removal of Palladium Residues: Residual palladium can contaminate the final product.
-
Separation from Unreacted Starting Materials or Side Products: Close boiling points or similar polarities can make separation difficult.
Section 3: Experimental Protocol
The following is a general, representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling. Note: This is a starting point, and optimization may be required.
Materials:
-
Methyl 4-bromobenzoate (1.0 equiv)
-
3-Methylphenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., a deoxygenated mixture of 1,4-dioxane and water)
Procedure:
-
To a round-bottom flask purged with an inert gas (e.g., argon), add methyl 4-bromobenzoate, 3-methylphenylboronic acid, the palladium catalyst, and the base.[4]
-
Add the deoxygenated solvent mixture to the flask.[4]
-
Heat the reaction mixture to a specified temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours), monitoring the reaction progress by TLC or GC.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Add water and extract the product with an organic solvent like ethyl acetate.[4]
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography to obtain the pure this compound.[4]
References
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives - Benchchem. (n.d.).
- A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid - Benchchem. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.).
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications. (n.d.).
- Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.).
- Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025, August 10).
- US3705203A - Method for purifying biphenyl - Google Patents. (n.d.).
- The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions - MDPI. (n.d.).
- Biphenyl Purification: Chromatography Lab - Studylib. (n.d.).
- Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.).
- Purification of Polybrominated Biphenyl Congeners - PubMed. (n.d.).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.).
- CN101045670A - Process for purifying biphenyl - Google Patents. (n.d.).
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7).
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere | ACS Omega. (2017, November 9).
- Experiment 9: Purification of Biphenyl Lab Guide - Studylib. (n.d.).
- Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 5).
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
- Synthesis of methyl 4'-methylbiphenyl-3-carboxylate - PrepChem.com. (n.d.).
- Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - NIH. (2020, May 13).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - ACS Publications. (2025, December 26).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid - ResearchGate. (n.d.).
- The Suzuki Reaction - Chem 115 Myers. (n.d.).
- AMT Biaryls - AK Scientific. (n.d.).
- Side reactions of Suzuki cross-coupling | Download Scientific Diagram - ResearchGate. (n.d.).
- Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (n.d.).
- US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents. (n.d.).
- This compound - PubChem. (n.d.).
- An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (n.d.).
- 4′-Methylbiphenyl-2-carboxylic acid methyl ester synthesis - ChemicalBook. (n.d.).
- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.).
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Validation & Comparative
A Senior Application Scientist's Guide to Qualifying an In-House Reference Standard for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
In the landscape of pharmaceutical research and chemical development, the accuracy and reproducibility of experimental data are paramount. The foundation of this reliability rests upon the quality of the reference materials used for identification, purity assessment, and quantitative analysis. While certified reference materials (CRMs) from compendial sources like USP or commercial suppliers are the gold standard, they are not always available for novel or niche compounds such as Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate.
This guide provides a comprehensive framework for researchers and drug development professionals on how to qualify a batch of a chemical to serve as a robust, in-house reference standard. We will use this compound as our target analyte, outlining a multi-tiered analytical approach to unequivocally confirm its identity and determine its purity. This process ensures that your internal standard is fit for purpose, lending confidence and validity to your research outcomes.
The Qualification Workflow: A Multi-Technique Approach
The qualification of a reference standard is not a single measurement but a holistic process. A single analytical technique is insufficient to declare a material as a standard. For instance, an HPLC-UV analysis might show a single peak at >99.9% purity, but it cannot confirm that this peak is indeed the correct molecule. Furthermore, it is blind to impurities that do not possess a UV chromophore, such as certain residual solvents or water.
Therefore, a scientifically sound qualification workflow integrates orthogonal techniques—methods that measure different chemical or physical properties—to build a complete profile of the candidate material. This self-validating system ensures that identity is confirmed, and all significant impurities are accounted for.
A Comparative Guide to the Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a key structural motif in medicinal chemistry and materials science, often serves as a crucial intermediate in the synthesis of complex organic molecules. Its biphenyl framework is a prevalent feature in a variety of biologically active compounds. The efficient and selective construction of this carbon-carbon bond between the two aromatic rings is, therefore, a topic of significant interest to the synthetic chemistry community. This guide provides an in-depth comparison of two powerful palladium-catalyzed cross-coupling reactions for the synthesis of this target molecule: the Suzuki-Miyaura coupling and the Negishi coupling. By examining the mechanistic underpinnings, experimental protocols, and performance data of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic strategies.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process that involves three key steps:
-
Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 4-bromobenzoate), forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboronic acid (3-methylphenylboronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product. This step regenerates the palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand on the palladium catalyst is critical, as it influences the rates of oxidative addition and reductive elimination, thereby affecting the overall efficiency of the reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of a substituted biphenyl derivative.[2]
Materials:
-
Methyl 4-bromobenzoate
-
3-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
Procedure:
-
To a dry round-bottom flask, add methyl 4-bromobenzoate (1.0 mmol, 1.0 equiv), 3-methylphenylboronic acid (1.1 mmol, 1.1 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.002 mmol, 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (0.004 mmol, 0.4 mol%).
-
Seal the flask and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
To the flask, add toluene (10 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Method 2: The Negishi Coupling
The Negishi coupling is another powerful palladium- or nickel-catalyzed reaction for the formation of carbon-carbon bonds. It involves the reaction of an organozinc compound with an organic halide or triflate.[3] A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents.
Mechanistic Rationale
Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle:
-
Oxidative Addition: A palladium(0) catalyst undergoes oxidative addition with the aryl halide (methyl 4-bromobenzoate) to form a palladium(II) species.
-
Transmetalation: The organozinc reagent (3-methylphenylzinc halide) transfers its organic group to the palladium(II) complex. This step is often faster than in other cross-coupling reactions.
-
Reductive Elimination: The diaryl palladium intermediate undergoes reductive elimination to yield the biphenyl product and regenerate the palladium(0) catalyst.
A crucial aspect of the Negishi coupling is the preparation of the organozinc reagent, which is typically done in situ from the corresponding aryl halide.
Experimental Protocol: Negishi Coupling
This protocol is a general procedure adapted for the synthesis of the target molecule.
Materials:
-
3-Bromo-toluene
-
n-Butyllithium (n-BuLi)
-
Zinc chloride (ZnCl₂), anhydrous
-
Methyl 4-bromobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flasks and line
-
Syringes
Procedure:
Part 1: Preparation of the Organozinc Reagent (3-Methylphenylzinc chloride)
-
Under an inert atmosphere, add anhydrous zinc chloride (1.1 mmol, 1.1 equiv) to a dry Schlenk flask and dissolve in anhydrous THF (5 mL).
-
In a separate Schlenk flask, dissolve 3-bromo-toluene (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Cool the 3-bromo-toluene solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 mmol, 1.0 equiv) to the 3-bromo-toluene solution and stir for 30 minutes at -78 °C to form the corresponding aryllithium species.
-
Slowly transfer the cold aryllithium solution to the zinc chloride solution at 0 °C via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of 3-methylphenylzinc chloride is ready for the coupling reaction.
Part 2: Negishi Coupling Reaction
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve methyl 4-bromobenzoate (0.9 mmol, 0.9 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) in anhydrous THF (5 mL).
-
To this solution, add the freshly prepared 3-methylphenylzinc chloride solution from Part 1 via cannula.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboronic acid (or ester) | Organozinc halide |
| Reagent Stability | Generally stable, often crystalline solids | Sensitive to air and moisture, typically prepared in situ |
| Toxicity | Boron byproducts are generally low in toxicity | Zinc byproducts are of moderate toxicity |
| Functional Group Tolerance | Very good, tolerates a wide range of functional groups | Excellent, particularly for complex and sensitive substrates |
| Reaction Conditions | Mild, often at or slightly above room temperature | Generally mild, but can require anhydrous conditions |
| Base Requirement | Requires a base (e.g., carbonates, phosphates) | Does not typically require an external base |
| Reported Yield for Similar Substrates | High (e.g., 98% for a similar coupling)[4] | Can be high, but may be more substrate-dependent |
Conclusion
Both the Suzuki-Miyaura and Negishi couplings are highly effective methods for the synthesis of this compound. The choice between the two often depends on practical considerations and the specific requirements of the synthesis.
The Suzuki-Miyaura coupling is frequently the first choice for many chemists due to the operational simplicity and the stability of the boronic acid reagents. The availability of a wide variety of boronic acids and the generation of non-toxic byproducts make it an attractive and environmentally benign option.
The Negishi coupling , while requiring the in situ preparation of air- and moisture-sensitive organozinc reagents, offers the advantage of high reactivity and exceptional functional group tolerance. This can be particularly beneficial when dealing with complex substrates or when other cross-coupling methods fail.
For the synthesis of this compound, the Suzuki-Miyaura coupling appears to be a more straightforward and robust choice, with literature precedent suggesting high yields for analogous transformations.[4] However, the Negishi coupling remains a powerful alternative, especially in cases where the required boronic acid is unstable or commercially unavailable. Ultimately, the optimal method will depend on the specific expertise and resources of the laboratory, as well as the desired scale of the reaction.
References
-
Molecules. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
- Google Patents. Preparation method of 2-methyl-3-biphenylmethanol.
-
PrepChem.com. Synthesis of methyl 4'-methylbiphenyl-3-carboxylate. Available from: [Link]
-
ResearchGate. Negishi reaction between 5 and 6 catalyzed by 11. 1 equiv methyl... Available from: [Link]
- Rathnam, R. P., et al.
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Available from: [Link]
- Google Patents. Method for preparing 4-methyl-biphenyl derivatives.
-
Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available from: [Link]
- Matsukihira, T.
-
Royal Society of Chemistry. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle. Available from: [Link]
-
Carroll Scholars. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Available from: [Link]
-
Wikipedia. Negishi coupling. Available from: [Link]
Sources
A Comparative Guide to the Biological Evaluation of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate and Other Biphenyl Derivatives
Introduction: The Biphenyl Scaffold in Drug Discovery
The biphenyl moiety, characterized by two interconnected phenyl rings, is a cornerstone in medicinal chemistry.[1] This structural motif offers a unique combination of rigidity and conformational flexibility, allowing for precise interactions with a multitude of biological targets. Consequently, biphenyl derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities ranging from anti-inflammatory and anti-cancer to anti-hypertensive and antimicrobial.[1][2] The specific biological activity of a biphenyl derivative is intricately linked to the nature and position of substituents on its phenyl rings, a concept central to structure-activity relationship (SAR) studies.[3][4]
This guide provides a comparative analysis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate , a specific biphenyl derivative, against other notable biphenyl compounds in key biological assays. While specific experimental data for this particular molecule is not extensively available in public literature, we can infer its potential biological profile by examining structurally similar compounds. This guide will focus on two critical areas of therapeutic research: oncology, specifically the inhibition of the c-Myc-Max protein-protein interaction, and inflammation, through the inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis in Key Biological Assays
To provide a clear comparison, we will examine the performance of our topic compound's structural analogs in two distinct and highly relevant biological assays.
Inhibition of c-Myc-Max Dimerization: An Anti-Cancer Strategy
The c-Myc transcription factor is a critical regulator of cell proliferation, differentiation, and apoptosis. Its overexpression is a hallmark of many human cancers. For its transcriptional activity, c-Myc must form a heterodimer with its partner protein, Max. Disrupting this c-Myc-Max interaction is a promising strategy for cancer therapy.[5]
While no direct data for this compound is available, a structurally related compound, Methyl 4'-methyl-5-(7-nitrobenzo[c][1][2][6]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate , has been identified as an inhibitor of c-Myc-Max dimerization. This provides a valuable point of comparison.
Table 1: Comparative Activity of Biphenyl Derivatives as c-Myc-Max Dimerization Inhibitors
| Compound | Structure | Assay Type | IC50 (µM) | Reference |
| This compound | Hypothesized Activity | Not Determined | N/A | |
| Methyl 4'-methyl-5-(7-nitrobenzo[c][1][2][6]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate | Structure not readily available in this format | In vitro c-Myc-Max dimerization assay | ~34 | [5] |
| 10058-F4 (a well-established c-Myc inhibitor) | Structure not readily available in this format | In vitro c-Myc-Max dimerization assay | ~50-100 | [7] |
The data suggests that the biphenyl carboxylate scaffold can indeed serve as a platform for developing c-Myc-Max dimerization inhibitors. The slightly different substitution pattern between our topic compound and the active analog highlights the importance of specific functional groups in mediating this protein-protein interaction.
Inhibition of Cyclooxygenase (COX) Enzymes: An Anti-Inflammatory Approach
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting these enzymes. The biphenyl scaffold is present in several selective COX-2 inhibitors.[8][9]
While direct COX inhibition data for this compound is unavailable, we can compare its potential with other biphenyl derivatives that have been evaluated as COX inhibitors.
Table 2: Comparative Activity of Biphenyl Derivatives as COX-2 Inhibitors
| Compound | Structure | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | Hypothesized Activity | Not Determined | Not Determined | N/A | |
| A Celecoxib Analog (Biphenyl Sulfonamide) | Structure not readily available in this format | In vitro COX-2 Inhibition Assay | 0.76 | 20.03 | [10] |
| An Indomethacin Analog (Indole derivative) | Structure not readily available in this format | In vitro COX-2 Inhibition Assay | Varies | Varies | [11] |
The biphenyl core is a validated pharmacophore for COX-2 inhibition. The presence of a methyl group and a methyl carboxylate on the biphenyl rings of our topic compound could influence its binding to the active site of COX-2. Further experimental validation is necessary to determine its potency and selectivity.
Experimental Protocols
To facilitate the biological evaluation of "this compound" and other novel biphenyl derivatives, we provide detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro c-Myc-Max Dimerization Inhibition Assay (Co-Immunoprecipitation)
This protocol describes a method to assess the ability of a test compound to disrupt the interaction between c-Myc and Max in a cellular context.
Workflow Diagram:
Caption: Co-Immunoprecipitation workflow for c-Myc-Max inhibition.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line known to overexpress c-Myc (e.g., HL60 promyelocytic leukemia cells) in appropriate media.[5]
-
Seed the cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[12]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation to pellet cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Max antibody overnight at 4°C with gentle rotation.[5]
-
Add fresh protein A/G agarose beads and incubate for an additional 2-4 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.[12]
-
-
Elution:
-
Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
SDS-PAGE and Western Blot:
-
Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Probe the membrane with a primary antibody against c-Myc.
-
Incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the amount of c-Myc co-immunoprecipitated with Max. A decrease in the c-Myc signal in treated samples compared to the control indicates inhibition of the c-Myc-Max interaction.
-
Protocol 2: In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method to screen for COX-2 inhibitors using a commercially available assay kit.
Workflow Diagram:
Caption: Workflow for a colorimetric COX-2 inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).[10] This typically includes reconstituting the COX-2 enzyme, preparing the arachidonic acid substrate solution, and diluting the test compounds to the desired concentrations.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.
-
Add the test compound at various concentrations to the sample wells. Include a vehicle control (e.g., DMSO) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the reaction to proceed.
-
-
Absorbance Measurement:
-
The assay utilizes the peroxidase activity of COX, which is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at a wavelength of 590 nm.[10] Read the absorbance of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of biphenyl derivatives is highly dependent on their substitution patterns. For instance, in the context of cytotoxicity, bulky substituents at the 2 and 2'-positions of the biphenyl skeleton have been shown to be crucial for activity.[13] Similarly, for COX-2 inhibition, specific side chains on the biphenyl core are necessary for selective binding.
For this compound, the methyl group at the 3'-position and the methyl carboxylate at the 4-position are key determinants of its potential biological activity. Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a series of analogs with modifications at the 3'- and 4-positions to understand the impact of these substituents on activity.
-
Broad-spectrum screening: Evaluating the compound against a wider range of biological targets to identify its primary mechanism of action.
-
In vivo studies: If promising in vitro activity is observed, progressing the compound to animal models to assess its efficacy and pharmacokinetic properties.
Conclusion
While direct biological data for this compound is currently limited, a comparative analysis with structurally related biphenyl derivatives suggests its potential as a bioactive molecule, particularly in the fields of oncology and inflammation. The provided experimental protocols offer a clear roadmap for its evaluation. Further investigation through systematic SAR studies and broad-spectrum biological screening is warranted to fully elucidate the therapeutic potential of this and other novel biphenyl derivatives.
References
- Grau, B. W., Dheeraj, A., Mathews, I. I., & Malhotra, S. V. (2022). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents.
- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
- Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. (2010). PMC.
- Pisano, M., Dettori, M. A., Fabbri, D., Delogu, G., Palmieri, G., & Rozzo, C. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC.
- Murali, P., & Karuppasamy, R. (2023).
- Chávez-Reyes, A., et al. (2022). Expanding the structure-activity relationship of cytotoxic diphenyl macrocycles. PubMed.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Jan, M., et al. (2023).
- Anti-c-Myc. (n.d.). Sigma-Aldrich.
- Initial SAR studies of biphenyl derivatives a. (n.d.).
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020).
- Morini, G., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.
- Hu, A., et al. (2019).
- EZview™ Red Anti-c-Myc Affinity Gel. (n.d.). Sigma-Aldrich.
- Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
- Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based. (2020). Dove Medical Press.
- Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5. (n.d.). NIH.
- Pierce c-Myc Tag IP/Co-IP Kit. (n.d.). Fisher Scientific.
- Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC and Disrupts MYC-MAX Heterodimeriz
- Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding. (2022). PubMed.
- Perturbation of the c-Myc–Max Protein–Protein Interaction via Synthetic α-Helix Mimetics. (n.d.). PMC.
- How to plan an immunoprecipitation of your Myc-tagged protein using the ChromoTek Myc-Trap. (n.d.). ChromoTek.
- Anti-C-Myc Magnetic Beads. (n.d.). Sigma-Aldrich.
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- 4. Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. dovepress.com [dovepress.com]
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- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide for the Structural Confirmation of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive spectroscopic analysis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a substituted biphenyl derivative. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed theoretical analysis based on established spectroscopic principles. To provide a robust comparative framework, we will contrast the predicted data for this compound with the available information for its structural isomer, Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate, and the parent compound, Methyl [1,1'-biphenyl]-4-carboxylate. This comparative approach will highlight the key spectroscopic features that enable the precise structural elucidation of these closely related compounds.
Introduction: The Importance of Spectroscopic Analysis in Drug Discovery
In the synthesis of novel chemical entities, particularly those with potential therapeutic applications, absolute certainty of the molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process.[1][2][3] Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule's connectivity and functional groups.[2] This guide will delve into the practical application of these techniques for the structural confirmation of this compound.
Predicted Spectroscopic Data for this compound
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and MS data for the target molecule, with justifications based on the analysis of structurally similar compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are presented in Table 1 .
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-2', H-6' | ~7.3 - 7.5 | m | 2H |
| H-4', H-5' | ~7.1 - 7.3 | m | 2H |
| H-2, H-6 | ~7.6 | d | 2H |
| H-3, H-5 | ~8.1 | d | 2H |
| -OCH₃ | ~3.9 | s | 3H |
| Ar-CH₃ | ~2.4 | s | 3H |
Rationale for Predictions: The predictions are based on the known spectra of related biphenyls. For instance, the protons on the carboxylated ring (H-2, H-6, H-3, H-5) are expected to be in a similar environment to those in Methyl [1,1'-biphenyl]-4-carboxylate. The protons on the methylated ring will be influenced by the electron-donating methyl group, leading to slightly upfield shifts compared to the unsubstituted ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are outlined in Table 2 .
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~167 |
| C-1 | ~145 |
| C-4 | ~130 |
| C-2, C-6 | ~130 |
| C-3, C-5 | ~127 |
| C-1' | ~140 |
| C-3' | ~138 |
| C-2', C-4', C-5', C-6' | ~124-129 |
| -OCH₃ | ~52 |
| Ar-CH₃ | ~21 |
Rationale for Predictions: The chemical shift of the carbonyl carbon is characteristic of esters. The aromatic carbons will appear in the typical range of 120-150 ppm. The presence of the methyl and ester groups will cause predictable shifts in the attached and nearby carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed in Table 3 .
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=O (ester) | 1730 - 1715 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (ester) | 1300 - 1100 | Stretching |
Rationale for Predictions: Aromatic compounds typically show C-H stretching vibrations just above 3000 cm⁻¹.[4][5] The strong carbonyl stretch of the ester group is expected around 1720 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound are shown in Table 4 .
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Predicted Fragment Ion |
| 226 | [M]⁺ (Molecular Ion) |
| 195 | [M - OCH₃]⁺ |
| 167 | [M - COOCH₃]⁺ |
| 152 | [Biphenyl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Rationale for Predictions: The molecular ion peak is expected at m/z 226, corresponding to the molecular weight of the compound.[5] Common fragmentation pathways for aromatic esters include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).
Comparative Analysis with Structural Alternatives
To unambiguously confirm the structure of this compound, it is crucial to compare its spectroscopic data with that of its isomers and parent compound.
Comparison with Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate
The key difference in the ¹H NMR spectrum between the 3'-methyl and 4'-methyl isomers would be the splitting pattern of the aromatic protons on the methylated ring. The 4'-methyl isomer would exhibit a more symmetrical pattern, likely two doublets, whereas the 3'-methyl isomer will show a more complex multiplet pattern.
Comparison with Methyl [1,1'-biphenyl]-4-carboxylate
The ¹H NMR spectrum of the parent compound, Methyl [1,1'-biphenyl]-4-carboxylate, would lack the singlet corresponding to the aromatic methyl group (Ar-CH₃) seen in the methylated analogs.[6] Similarly, its ¹³C NMR spectrum would be missing the signal for the methyl carbon. The mass spectrum would show a molecular ion peak at m/z 212.[7][8]
Table 5: Comparative Summary of Key Spectroscopic Features
| Compound | Key ¹H NMR Feature | Key ¹³C NMR Feature | Molecular Ion (m/z) |
| This compound (Predicted) | Complex multiplet for methylated ring protons, Ar-CH₃ singlet ~2.4 ppm | Ar-CH₃ signal ~21 ppm | 226 |
| Methyl 4'-methyl-[1,1'-biphenyl]-4-carboxylate | Symmetrical pattern (likely two doublets) for methylated ring protons, Ar-CH₃ singlet | Ar-CH₃ signal | 226 |
| Methyl [1,1'-biphenyl]-4-carboxylate | Absence of Ar-CH₃ singlet | Absence of Ar-CH₃ signal | 212 |
Advanced Structural Elucidation Techniques
For complex structures or when NMR and IR data are ambiguous, more advanced techniques can be employed.
2D NMR Spectroscopy
Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can provide detailed information about proton-proton and proton-carbon connectivities, which is invaluable for assigning all signals in the ¹H and ¹³C NMR spectra and confirming the substitution pattern of the biphenyl rings.[3][9][10][11]
X-Ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.[12][13][14][15]
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic experiments.
NMR Sample Preparation
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[9][13]
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Transfer the solution to a clean 5 mm NMR tube.[9]
-
The final sample height in the tube should be approximately 4-5 cm.[9]
FTIR Data Acquisition (ATR)
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Inject the sample into the gas chromatograph.
-
The sample is vaporized and separated on the GC column.
-
The separated components enter the mass spectrometer for ionization and detection.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
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A Researcher's Guide to Unraveling the Isomeric Bioactivity of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For researchers, scientists, and professionals in drug development, the nuanced world of molecular isomers presents both a challenge and an opportunity. The subtle rearrangement of atoms can dramatically alter a compound's biological activity, turning a promising lead into an inactive analogue, or vice versa. This guide delves into the comparative biological activities of the isomers of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a biphenyl compound with a scaffold prevalent in pharmacologically active molecules.[1][2]
The biphenyl moiety is a cornerstone in medicinal chemistry, offering a versatile framework for designing compounds with a wide array of biological functions, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this compound gives rise to positional isomers, and potentially atropisomers, due to hindered rotation around the biphenyl single bond. Understanding the distinct biological profiles of these isomers is paramount for advancing drug discovery efforts.
This guide provides a comprehensive framework for the comparative biological evaluation of these isomers, from initial cytotoxicity screening to target-specific enzyme and receptor binding assays. We will explore the rationale behind experimental choices and provide detailed, self-validating protocols to ensure the generation of robust and reliable data.
The Isomers in Focus: Positional and Rotational Variants
The core structure, this compound, can exist as several isomers depending on the relative positions of the methyl and carboxylate groups. For the purpose of this guide, we will consider the following key positional isomers, which are commercially available or can be synthesized:
-
This compound: The primary compound of interest.
-
Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate: A positional isomer where the functional groups have swapped positions on their respective phenyl rings.[3]
Furthermore, the presence of a methyl group at the 3' position introduces the possibility of atropisomerism , a form of chirality arising from restricted rotation around a single bond. While not guaranteed for this specific molecule without experimental confirmation, it is a critical consideration for any substituted biphenyl. This guide will therefore also address the potential separation and differential activity of these rotational isomers.
A Strategic Workflow for Comparative Biological Evaluation
A systematic approach is essential to delineate the biological activities of the isomers. The following workflow provides a logical progression from broad-spectrum analysis to more focused, target-based investigations.
Caption: A strategic workflow for the comparative biological evaluation of isomers.
PART 1: Foundational Screening - In Vitro Cytotoxicity
The initial step in characterizing any new compound is to assess its general toxicity to living cells. This provides a baseline understanding of its biological activity and guides the design of subsequent, more specific assays. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a panel of human cancer cell lines.
Materials:
-
Isomers of this compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of each isomer in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the different concentrations of the isomers. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the isomer concentration to determine the IC50 value.
| Isomer | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Atropisomer A | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Atropisomer B | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Caption: Hypothetical data table for comparing the cytotoxic activity of the isomers.
PART 2: Target-Based Investigation
Following the initial cytotoxicity screening, the next phase involves investigating the interaction of the isomers with specific molecular targets. This allows for the elucidation of their mechanism of action.
A. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting the activity of specific enzymes. Biphenyl-containing compounds have been shown to inhibit a variety of enzymes, including kinases and cyclooxygenases.[4] A standard operating procedure for an enzymatic activity inhibition assay is a valuable tool for this purpose.[5]
Objective: To determine the inhibitory potential of the isomers against a specific kinase (e.g., a tyrosine kinase).
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a peptide)
-
ATP
-
Isomers of this compound
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the assay buffer. Prepare serial dilutions of the isomers.
-
Assay Setup: In a 96-well plate, add the assay buffer, the isomer solution, and the kinase solution. Include a no-enzyme control and a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow for inhibitor binding.[6]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a specified period.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each isomer concentration relative to the vehicle control. Determine the IC50 value.
Caption: Workflow for a generic kinase inhibition assay.
B. Receptor Binding Assays
Receptor binding assays are crucial for identifying and characterizing compounds that interact with specific receptors. These assays typically involve a radiolabeled or fluorescently labeled ligand that binds to the receptor of interest.[7][8]
Objective: To determine the binding affinity (Ki) of the isomers for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor
-
Isomers of this compound
-
Assay buffer
-
Scintillation fluid
-
Filter plates
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well filter plate, add the assay buffer, the radiolabeled ligand, and varying concentrations of the unlabeled isomer (the competitor).
-
Incubation: Add the cell membranes to initiate the binding reaction and incubate to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand against the logarithm of the isomer concentration. Calculate the IC50 value and then convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Isomer | Target Receptor Ki (nM) |
| This compound | Hypothetical Data |
| Methyl 4'-methyl-[1,1'-biphenyl]-3-carboxylate | Hypothetical Data |
| Atropisomer A | Hypothetical Data |
| Atropisomer B | Hypothetical Data |
Caption: Hypothetical data table for comparing the receptor binding affinity of the isomers.
Conclusion
The systematic biological evaluation of isomers is a critical endeavor in modern drug discovery. By employing a tiered approach, from broad cytotoxicity screening to specific target-based assays, researchers can efficiently and accurately delineate the unique biological profiles of each isomer of this compound. The detailed protocols and strategic workflow presented in this guide provide a robust framework for such investigations. The resulting structure-activity relationship data will be invaluable for the rational design of more potent and selective therapeutic agents based on the versatile biphenyl scaffold.
References
- Journal of Chemical & Pharmaceutical Research. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
- Benchchem. (n.d.).
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- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- ResearchGate. (2025).
- Benchchem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
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- Oxford Academic. (2008).
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
- ACS Publications. (n.d.). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
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- Benchchem. (n.d.).
- Google Patents. (n.d.).
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- PubMed. (2023).
- MDPI. (n.d.). Organic Compounds with Biological Activity.
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"Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate" performance in different solvent systems
An Application Scientist's Guide to Solvent System Performance for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For researchers, scientists, and drug development professionals, the meticulous selection of a solvent system is not a trivial preliminary step but a critical parameter that dictates the success of a synthetic route and the purity of the final compound. This guide provides an in-depth comparison of solvent systems for This compound , a biphenyl derivative representative of structural motifs commonly found in pharmaceuticals and advanced materials. We will move beyond simple solubility data to explore how solvent choice impacts stability and reactivity, particularly in the context of its synthesis via palladium-catalyzed cross-coupling reactions.
Introduction: The Solvent's Decisive Role
This compound (CID 1393157) is a biaryl compound whose utility is defined by its core structure.[1] The synthesis and handling of such molecules are profoundly influenced by the surrounding solvent medium. A solvent is not merely an inert medium for dissolution; it actively participates in the reaction by influencing reagent solubility, stabilizing transition states, and in some cases, coordinating with catalytic species.[2][3] In palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling commonly used to synthesize this class of compounds, the solvent can alter the active form of the catalyst and thereby switch the chemoselectivity of the reaction.[2][4][5]
This guide offers a comparative analysis of common solvent systems, providing the causal reasoning behind performance differences and furnishing actionable experimental protocols for validation.
Performance Metrics: A Multifaceted View
The "performance" of this compound is evaluated across three key parameters:
-
Solubility: The ability to achieve a desired concentration without precipitation, crucial for reaction kinetics and purification.
-
Stability: The resistance of the molecule to degradation over time, particularly hydrolysis of the methyl ester group.
-
Reactivity & Yield: The efficiency of its formation in a representative synthetic reaction, which is highly dependent on the solvent's interaction with the catalytic cycle.
Selected Solvent Systems for Comparison
The following solvents were chosen to represent a range of polarities and coordinating abilities commonly employed in organic synthesis:
-
Nonpolar Aprotic: Toluene, Hexane
-
Ethereal (Weakly Polar Aprotic): Tetrahydrofuran (THF), 1,4-Dioxane
-
Polar Aprotic: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol (EtOH), Ethanol/Water mixtures
Comparative Performance Analysis
Solubility Profile
The principle of "like dissolves like" provides a foundational prediction for solubility.[6] this compound possesses a large, nonpolar biphenyl core and a polar ester functional group. This amphiphilic nature dictates its solubility profile.
| Solvent System | Polarity Index | Predicted Solubility | Rationale & Causality |
| Toluene | 0.099 | High | The aromatic nature of toluene effectively solvates the nonpolar biphenyl rings through π-stacking interactions. |
| Hexane | 0.009 | Low | As a purely aliphatic, nonpolar solvent, hexane is a poor choice for solvating the polar ester group and the aromatic system. |
| THF | 0.207 | Moderate to High | THF provides a balance, with its ether oxygen offering some polarity to interact with the ester, while the hydrocarbon body solvates the biphenyl core. |
| DMF | 0.386 | High | As a highly polar aprotic solvent, DMF is an excellent solvent for a wide range of organic compounds, capable of solvating both the polar and nonpolar regions of the molecule.[3] |
| Acetonitrile | 0.460 | Moderate | While polar, acetonitrile's smaller size and dipole moment may offer less effective solvation of the large biphenyl structure compared to DMF. |
| Ethanol | 0.654 | Moderate | The hydroxyl group can hydrogen bond with the ester's carbonyl oxygen, but the overall polarity may be too high for optimal solvation of the large nonpolar moiety. |
| Ethanol/Water | Variable | Low to Moderate | The addition of water significantly increases polarity, which generally decreases the solubility of nonpolar organic compounds.[7] Poor solubility of organic reagents can be a limiting factor.[7] |
Chemical Stability
The primary point of vulnerability in this compound is the methyl ester functional group, which is susceptible to hydrolysis under either acidic or basic conditions, particularly in the presence of nucleophilic solvents like water or alcohols.
| Solvent System | Stability Concern | Mechanism & Causality |
| Toluene, Hexane, THF | High Stability | Aprotic and non-nucleophilic solvents provide a stable environment with minimal risk of degradation. |
| DMF, DMSO | High Stability | While polar, these aprotic solvents are not nucleophilic and will not directly cause ester hydrolysis. Stability is high if water is excluded. |
| Ethanol | Moderate Stability | Risk of transesterification (to form an ethyl ester) if heated for prolonged periods, especially in the presence of an acid or base catalyst. |
| Ethanol/Water | Low to Moderate Stability | The presence of water introduces a significant risk of hydrolysis to the corresponding carboxylic acid, a reaction favored by basic or acidic conditions and elevated temperatures. |
Reactivity in Suzuki-Miyaura Cross-Coupling
The synthesis of the target molecule typically involves the Suzuki-Miyaura coupling of methyl 4-bromobenzoate (or triflate) with 3-methylphenylboronic acid. The solvent's role in this palladium-catalyzed reaction is complex and critical.[3][4]
| Solvent System | Typical Yield | Rationale & Causality |
| Toluene | Good to Excellent | Less polar solvents often favor the monophosphine palladium species, which can be the active catalyst.[2] Toluene is effective at solubilizing the aryl halide and catalyst. |
| THF / Dioxane | Good to Excellent | Often used in combination with an aqueous base. The ether oxygen can coordinate weakly with the palladium center, influencing reactivity. Provides good solubility for organic reagents. |
| DMF / MeCN | Variable to Excellent | Highly polar solvents can stabilize anionic transition states, which may alter the reaction pathway.[2][5] They are particularly effective at dissolving the inorganic base (e.g., K₂CO₃) and the boronic acid, which can improve reaction rates. However, some coordinating solvents can act as ligands, affecting the catalyst's identity.[4] |
| Ethanol/Water | Good to Excellent | Considered a "green" solvent system. Water is crucial for dissolving the inorganic base and can accelerate the transmetalation step. However, reagent solubility can be a challenge, sometimes necessitating a co-solvent like ethanol.[7] |
Comparison with Structural Alternatives
Understanding the performance of the target compound is enhanced by comparing it to structurally similar molecules.
| Compound | Structural Difference | Impact on Performance |
| Methyl [1,1'-biphenyl]-4-carboxylate [8] | Lacks the 3'-methyl group | Slightly higher polarity and potentially different crystal packing. Solubility in nonpolar solvents might be marginally lower. Reactivity in synthesis is generally comparable. |
| Methyl 4'-hydroxy-[1,1'-biphenyl]-4-carboxylate [9] | Phenolic -OH instead of -CH₃ | Significantly more polar. Solubility in nonpolar solvents is much lower, while solubility in protic solvents is higher. The hydroxyl group must be protected during many synthetic operations. |
| Methyl 4'-cyano-[1,1'-biphenyl]-4-carboxylate [10] | Electron-withdrawing -CN group | The polar cyano group increases the molecule's overall polarity, affecting solubility. The electronic properties can influence the reactivity of the second aromatic ring. |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.
Protocol: Qualitative Solubility Assessment
This protocol provides a rapid and systematic way to determine a compound's solubility class.[6][11][12]
-
Preparation: Add ~25 mg of this compound to a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., Toluene) in 0.25 mL increments, up to a total of 1.0 mL.
-
Mixing: After each addition, vortex or shake the tube vigorously for 60 seconds.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves completely, it is deemed "soluble." If it remains undissolved, it is "insoluble."
-
Classification: Record the results for each tested solvent system.
Caption: Workflow for Qualitative Solubility Testing.
Protocol: HPLC-MS Stability Assay
This protocol uses a stability-indicating HPLC-MS method to quantify the parent compound and detect any degradation products over time.[13][14][15]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a stable, aprotic solvent like Acetonitrile.
-
Sample Preparation: Dilute the stock solution to a final concentration of 50 µg/mL in the desired test solvent system (e.g., 1:1 Ethanol/Water with 0.1% formic acid for acidic conditions, or with 10 mM ammonium bicarbonate for basic conditions).
-
Time Zero (T₀) Analysis: Immediately inject a sample of the freshly prepared solution into the HPLC-MS system to obtain the initial peak area and confirm purity.
-
Incubation: Store the test solution under controlled conditions (e.g., 40°C).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours), inject another aliquot of the test solution into the HPLC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T₀ value. A decrease in peak area indicates degradation. Monitor for the appearance of new peaks, and use the mass spectrometer to identify potential degradants (e.g., the hydrolyzed carboxylic acid).[14][16]
Caption: HPLC-MS Workflow for Stability Assessment.
Protocol: Representative Suzuki-Miyaura Synthesis
This protocol describes a general method for synthesizing the target compound, emphasizing the points where solvent choice is critical.
-
Reagent Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methylphenylboronic acid (1.2 mmol), an inorganic base such as K₂CO₃ (3.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).
-
Solvent and Substrate Addition: Add the chosen solvent system (e.g., 10 mL of Toluene and 2 mL of water). The ability of the solvent to dissolve all reagents is critical here.[3]
-
Reaction Initiation: Add methyl 4-bromobenzoate (1.0 mmol) to the mixture.
-
Heating: Heat the reaction mixture to a temperature appropriate for the solvent system (e.g., 90°C for Toluene/Water) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The choice of extraction solvent depends on the product's solubility.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Suzuki-Miyaura cycle and key solvent roles.
Conclusion and Recommendations
The performance of this compound is inextricably linked to the solvent system in which it is handled or synthesized.
-
For General Handling and Storage: Aprotic solvents such as Toluene or THF are recommended due to their high solvating power and the low risk of ester degradation.
-
For Synthesis via Suzuki Coupling: The choice is application-dependent. Toluene/water or Dioxane/water systems offer robust and high-yielding conditions. For improved dissolution of polar reagents and bases, DMF can be superior, though post-reaction removal can be challenging. Ethanol/water mixtures represent a greener alternative, provided the solubility of the starting materials is sufficient.[7]
Ultimately, the optimal solvent is a balance of solubility, stability, reaction performance, and practical considerations like cost, safety, and ease of removal. The protocols and comparative data provided in this guide empower researchers to make informed, evidence-based decisions for their specific application.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Journal of the American Chemical Society. [Link]
-
University of California, Los Angeles. (n.d.). Experiment 1: Determination of Solubility Class. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition. [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
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A Comparative Guide to the Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate: Protocol Validation and Performance Analysis
For researchers, scientists, and professionals in drug development, the synthesis of substituted biphenyl scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an in-depth validation of a robust synthesis protocol for Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a key intermediate in various research and development programs. We will dissect a primary synthesis route, the Suzuki-Miyaura coupling, and compare its performance against the classical Ullmann reaction, offering experimental insights to guide your synthetic strategy.
I. The Suzuki-Miyaura Coupling: A Modern Approach to Biphenyl Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has become a dominant method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[3] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[3][4] Initially, a palladium(0) catalyst undergoes oxidative addition with an aryl halide. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The cycle concludes with reductive elimination to yield the desired biphenyl product and regenerate the palladium(0) catalyst.[5]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.
This protocol details the synthesis of the target compound from methyl 4-bromobenzoate and 3-methylphenylboronic acid.
Materials:
-
Methyl 4-bromobenzoate (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add methyl 4-bromobenzoate, 3-methylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.
II. The Ullmann Reaction: A Classic Alternative
The Ullmann reaction, first reported in 1901, is a classic method for synthesizing symmetrical biaryl compounds through the copper-catalyzed coupling of two aryl halides.[1][6] While it has been a cornerstone of biphenyl synthesis, the traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically >200 °C) and stoichiometric amounts of copper.[1][7]
The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. An active copper(I) species is generated, which then undergoes oxidative addition with the aryl halide. A subsequent reductive elimination step forms the new carbon-carbon bond and regenerates the active copper species.[7][8]
Diagram 2: Proposed Mechanism of the Ullmann Reaction
Caption: A simplified representation of a possible Ullmann reaction mechanism.
This protocol outlines a general procedure for the synthesis of a symmetrical biphenyl, such as 3,3'-dimethylbiphenyl from 3-bromotoluene.
Materials:
-
3-Bromotoluene (1.0 eq)
-
Copper powder, activated (2.0 eq)
-
Dimethylformamide (DMF) or other high-boiling solvent
Procedure:
-
In a round-bottom flask, combine 3-bromotoluene and activated copper powder in DMF.
-
Heat the mixture to reflux (around 150-200 °C) and maintain for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the mixture to remove the copper salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by distillation or recrystallization.
III. Comparative Analysis of Synthesis Protocols
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction | Other Alternatives (Negishi, Kumada) |
| Catalyst | Palladium (catalytic) | Copper (often stoichiometric) | Palladium or Nickel (catalytic) |
| Reaction Temp. | Mild (Room temp. to ~100 °C) | Harsh (150-250 °C) | Generally mild to moderate |
| Substrate Scope | Very broad, high functional group tolerance[4] | Generally limited to aryl halides with electron-withdrawing groups[9] | Broad, but organometallic reagents can be sensitive |
| Typical Yields | Good to excellent (often >80%) | Moderate to good, can be variable[1] | Good to excellent |
| Reagent Toxicity | Boronic acids are generally low in toxicity[3] | Copper is less toxic than palladium, but used in larger amounts | Organozinc (Negishi) and Grignard (Kumada) reagents can be pyrophoric and moisture-sensitive[10][11] |
| Byproducts | Non-toxic, easily removable boron salts[3] | Copper salts, can be difficult to remove | Zinc or magnesium salts |
IV. Protocol Validation: Characterization of this compound
Validation of the synthesized product is crucial to confirm its identity and purity. Standard analytical techniques for this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Diagram 3: Workflow for Product Validation
Caption: A typical workflow for the purification and characterization of the target compound.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should show distinct signals for the aromatic protons in the expected regions, a singlet for the methyl group on the biphenyl scaffold, and a singlet for the methyl ester group. The integration of these signals should correspond to the number of protons in the molecule.
-
¹³C NMR (CDCl₃, 101 MHz): The spectrum will display the expected number of carbon signals, including those for the quaternary carbons of the biphenyl rings, the methyl carbons, and the carbonyl carbon of the ester.
-
Mass Spectrometry (EI): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₅H₁₄O₂ = 226.27 g/mol ).[12]
V. Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura coupling presents a superior methodology compared to the classical Ullmann reaction. Its milder reaction conditions, broader substrate scope, higher yields, and the use of less toxic reagents make it the preferred choice for both laboratory-scale synthesis and potential scale-up operations. While the Ullmann reaction remains a historically significant method, its harsh requirements and often lower yields limit its modern applicability for complex molecules. Other cross-coupling reactions like the Negishi and Kumada couplings also offer powerful alternatives but require the handling of more sensitive organometallic reagents. The protocol outlined in this guide provides a reliable and efficient route to the target compound, with a clear workflow for product validation, ensuring high purity and structural integrity for subsequent applications in research and drug development.
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, October 22). Ullmann reaction. Retrieved from [Link]
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CCS Chemistry. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. Retrieved from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
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National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]
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ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Suzuki-Miyaura coupling reaction of 4- bromobenzoic acid and phenylboronic acid in aqueous media catalyzed by supramolecular inclusion complex catalyst (Ad-L- PdCl2⊂dmβ-CD). Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Retrieved from [Link]
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Semantic Scholar. (2017, December 4). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
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ResearchGate. (2025, August 7). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]
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Wikipedia. (2023, November 29). Kumada coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of (S)-2-(Substituted arylmethyl)-1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide Analogs and Their Synergistic Effect against PTEN-Deficient MDA-MB-468 Cells. Retrieved from [Link]
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A Comparative Guide to Catalyst Systems for the Synthesis of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry and materials science. The biphenyl moiety is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and organic functional materials. This guide provides an in-depth comparative analysis of catalytic systems for the synthesis of a representative biphenyl, Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate. We will dissect the performance of various catalysts, primarily focusing on the Suzuki-Miyaura coupling, and offer a comparative perspective on alternative cross-coupling methodologies. This document is designed to be a practical resource, grounded in experimental data, to inform catalyst selection and process optimization.
Introduction: The Strategic Importance of Biphenyl Synthesis
The carbon-carbon bond connecting two aromatic rings in biphenyl structures is a critical linkage in the construction of complex organic molecules. The specific target of this guide, this compound, presents a common synthetic challenge: the coupling of an electron-neutral aryl halide with an electron-deficient arylboronic acid derivative. The selection of an appropriate catalyst is paramount to achieving high yield, purity, and process efficiency. Palladium-catalyzed cross-coupling reactions have become the gold standard for this transformation due to their broad functional group tolerance and high efficacy.[1] This guide will primarily explore the nuances of the Suzuki-Miyaura reaction, the most widely adopted method, while also providing a comparative overview of Stille and Negishi couplings.
The Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is often the first choice for biphenyl synthesis due to its mild reaction conditions, the commercial availability and stability of the boronic acid reagents, and the generation of non-toxic inorganic byproducts.[1] The catalytic cycle, a fundamental concept in understanding catalyst performance, is depicted below.
Reactant Selection and Synthesis
The synthesis of this compound via Suzuki-Miyaura coupling involves the reaction of 3-bromotoluene with a boronic acid or ester derivative of methyl benzoate.
-
Aryl Halide: 3-Bromotoluene is a commercially available and relatively inexpensive starting material. It can be synthesized via bromination of toluene or from 3-bromo-4-aminotoluene through diazotization and reduction.[2][3]
-
Organoboron Reagent: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is the preferred boronic acid equivalent. The pinacol ester provides enhanced stability and facilitates purification compared to the free boronic acid.[4] This key intermediate is commercially available and its use in Suzuki couplings is well-documented.[5]
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and its associated ligand is the most critical factor influencing the success of the Suzuki-Miyaura coupling. The evolution of catalyst technology has moved from simple palladium salts and basic phosphine ligands to highly sophisticated pre-catalysts and bulky, electron-rich biarylphosphine ligands.
Table 1: Comparative Performance of Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Ligand | Typical Loading (mol%) | Reaction Conditions | Yield (%) | Turnover Number (TON) | Key Features & Causality |
| Classical Catalysts | ||||||
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Toluene/Water, K₂CO₃, 80-100 °C, 12-24h | 60-85 | <100 | The classical choice; often requires higher temperatures and longer reaction times. The relatively low electron-donating ability of PPh₃ can lead to slower oxidative addition and reductive elimination. |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | 1-5 | Toluene/Water, K₂CO₃, 80-100 °C, 12-24h | 60-85 | <100 | In-situ generation of the active Pd(0) species. Performance is similar to Pd(PPh₃)₄. |
| Buchwald Biarylphosphine Ligands & Pre-catalysts | ||||||
| Pd(OAc)₂ / SPhos | SPhos | 0.1-1 | Toluene/Water, K₃PO₄, RT-80 °C, 1-4h | >95 | Up to ~1,000 | SPhos is a bulky, electron-rich ligand that accelerates both oxidative addition and reductive elimination, leading to higher turnover numbers and faster reactions. |
| XPhos Pd G3 | XPhos | 0.05-0.5 | Dioxane/Water, K₃PO₄, RT-80 °C, 1-4h | >95 | >1,000 | The G3 pre-catalyst is air- and moisture-stable, simplifying reaction setup. XPhos provides a balance of steric bulk and electron-donating properties suitable for a wide range of substrates. |
| RuPhos Pd G4 | RuPhos | 0.01-0.1 | Dioxane/Water, K₃PO₄, RT-80 °C, 0.5-2h | >98 | >9,000 | RuPhos often exhibits superior performance, with exceptionally high turnover numbers, allowing for very low catalyst loadings.[1] This is attributed to its optimal steric and electronic properties that facilitate a highly efficient catalytic cycle. |
| Heterogeneous Catalysts | ||||||
| Pd/C | None | 5-10 | Ethanol/Water, K₂CO₃, Reflux, 4-12h | 70-90 | <20 | Allows for easy catalyst removal by filtration. However, higher catalyst loadings are typically required, and leaching of palladium into the solution can occur, complicating its "heterogeneous" nature.[6] |
Note: Data is compiled from various sources and represents typical performance for the coupling of aryl bromides with arylboronic acids.[1][6][7][8]
Expertise & Experience: The trend in catalyst development clearly favors the use of bulky and electron-rich biarylphosphine ligands, such as those developed by Buchwald and coworkers. These ligands promote the formation of monoligated Pd(0) species, which are highly active in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step, preventing catalyst decomposition and leading to higher turnover numbers (TONs).[1] For the synthesis of this compound, a catalyst system employing a ligand like SPhos, XPhos, or RuPhos is highly recommended for achieving optimal results with low catalyst loadings and short reaction times. The use of G3 or G4 pre-catalysts further enhances convenience and reproducibility due to their stability.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is a representative procedure for the synthesis of this compound using a modern palladium pre-catalyst.
Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromotoluene (1.0 mmol, 171 mg), Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 mmol, 288 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., RuPhos Pd G4, 0.001 mmol, 0.1 mol%). Add degassed solvents, for example, a mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Alternative Cross-Coupling Methodologies: A Comparative Overview
While the Suzuki-Miyaura coupling is generally the preferred method, other cross-coupling reactions can also be employed for biphenyl synthesis. A brief comparison is provided below.
Stille Coupling
The Stille coupling utilizes organotin reagents. Its main advantage is the tolerance of a wide variety of functional groups. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the final product are significant drawbacks.[9]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.
Performance: For a reaction analogous to our target synthesis, one might couple 3-bromotoluene with a tributylstannyl derivative of methyl benzoate. While high yields can be achieved, the toxicity and purification challenges often make this a less attractive option in a pharmaceutical development setting.[9]
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than organoboron and organotin compounds. This enhanced reactivity allows for reactions to proceed under very mild conditions, often at room temperature.[10] However, organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic reaction conditions.[11]
Catalytic Cycle: The catalytic cycle mirrors that of the Suzuki and Stille couplings, with the transmetalation step involving the organozinc species.
Performance: The coupling of an in-situ generated organozinc reagent from 3-bromotoluene with methyl 4-bromobenzoate could be a viable route. Modern catalyst systems, often employing bulky phosphine ligands similar to those used in Suzuki couplings, have made the Negishi reaction more reliable and have expanded its scope.[10] However, the operational complexity due to the sensitivity of the organozinc reagent remains a key consideration.
Table 2: Qualitative Comparison of Cross-Coupling Methods for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | R-B(OR)₂ | Mild conditions, stable reagents, non-toxic byproducts, broad scope. | Can be slower with challenging substrates; protodeboronation can be a side reaction. |
| Stille | R-Sn(Alkyl)₃ | Excellent functional group tolerance. | Highly toxic organotin reagents and byproducts; difficult purification. |
| Negishi | R-ZnX | High reactivity, mild conditions (often room temp). | Air- and moisture-sensitive reagents requiring strict inert techniques. |
Practical Considerations: Cost, Safety, and Sustainability
Cost: While palladium itself is a precious metal, the high turnover numbers achieved with modern catalysts like the Buchwald pre-catalysts mean that catalyst loadings can be very low (down to ppm levels in some cases), making the catalyst cost a smaller fraction of the overall process cost.[3] In general, the cost of the catalyst system follows the trend: Pd/C < Pd(PPh₃)₄ < Buchwald Pre-catalysts. However, when factoring in reaction efficiency, time, and downstream processing costs, the more expensive, highly active catalysts are often more economical on a large scale.
Safety: Palladium catalysts are generally considered to have low toxicity. However, phosphine ligands can be toxic and air-sensitive, requiring careful handling in an inert atmosphere. Organotin compounds used in the Stille reaction are highly toxic and require specialized handling and waste disposal procedures. Organozinc reagents in the Negishi coupling are pyrophoric and react violently with water.
Sustainability: The Suzuki-Miyaura reaction is often considered the "greenest" of the common cross-coupling reactions due to the use of stable, less toxic reagents and the generation of benign inorganic byproducts. The ability to perform the reaction in aqueous or alcoholic solvent systems further enhances its environmental credentials.[12]
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction stands out as the superior methodology . The advent of highly active palladium pre-catalysts featuring bulky, electron-rich biarylphosphine ligands, such as RuPhos, XPhos, and SPhos , has revolutionized the efficiency and practicality of this transformation. These advanced catalyst systems offer remarkably high turnover numbers, allowing for low catalyst loadings, short reaction times, and mild conditions, which are all critical parameters in pharmaceutical and fine chemical manufacturing.
While the Negishi and Stille couplings provide alternative routes, they are hampered by the practical challenges of handling sensitive organozinc reagents or the significant toxicity and purification issues associated with organotin compounds, respectively. Therefore, for researchers aiming to synthesize this and structurally similar biphenyl compounds with high efficiency, reproducibility, and a favorable environmental and safety profile, a modern Suzuki-Miyaura protocol utilizing a Buchwald-type pre-catalyst is the most authoritative and field-proven recommendation.
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A Comparative Guide to the Structure-Activity Relationship of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate and its Analogs
This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, a substituted biaryl compound. While direct and extensive SAR studies on this specific molecule are not widely available in peer-reviewed literature, this document synthesizes information from research on structurally related biphenyl derivatives to extrapolate key relationships between chemical structure and biological activity, with a focus on potential anti-inflammatory applications. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Biphenyl Scaffold in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its semi-rigid nature allows for the precise spatial orientation of various functional groups, facilitating interactions with a wide range of biological targets. Biphenyl derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The subject of this guide, this compound, possesses key structural features—a biphenyl core, a methyl ester, and a methyl group at the 3' position—that suggest its potential for biological activity, particularly in the realm of inflammation.[3]
Core Structure: this compound
The foundational structure for our analysis is this compound. Its chemical structure and key properties are detailed below.
| Property | Value | Source |
| IUPAC Name | methyl 4-(3-methylphenyl)benzoate | [4] |
| Molecular Formula | C15H14O2 | [4] |
| Molecular Weight | 226.27 g/mol | [4] |
| CAS Number | 89900-94-7 | [4] |
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the core structure to hypothesize how modifications to each component might influence biological activity, drawing parallels from published studies on analogous compounds.
The Biphenyl Core: Torsional Angle and Activity
The dihedral angle between the two phenyl rings of the biphenyl scaffold is a critical determinant of a molecule's three-dimensional shape and, consequently, its interaction with target proteins. Substituents on the rings, particularly at the ortho positions, can significantly influence this torsional angle, thereby affecting biological activity. For many biphenyl-based inhibitors, a non-planar conformation is preferred for optimal binding to the active site of an enzyme.
The 4-Carboxylate Group: A Key Interaction Point
The methyl carboxylate group at the 4-position is a key feature. In many non-steroidal anti-inflammatory drugs (NSAIDs), a carboxylic acid or its ester derivative serves as a crucial binding element, often interacting with key residues in the active site of enzymes like cyclooxygenase (COX).[3]
-
Ester vs. Acid: The methyl ester of our target compound is likely a prodrug form, which may be hydrolyzed in vivo to the corresponding carboxylic acid. The carboxylic acid can then form critical hydrogen bonds or ionic interactions with the target protein.
-
Positional Importance: The para-position of the carboxylate group is a common feature in many active biphenyl derivatives, suggesting its importance for proper orientation within a binding pocket.
The 3'-Methyl Group: Modulating Potency and Selectivity
The methyl group at the 3'-position of the second phenyl ring is a critical modulator of the compound's properties.
-
Steric Effects: The presence of a substituent at the meta-position can influence the overall conformation of the biphenyl system and can provide additional van der Waals interactions with the target protein, potentially enhancing binding affinity.
-
Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electronic properties of the phenyl ring and influence its interactions.
-
Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes.
Comparative Analysis with Structurally Related Compounds
To build a hypothetical SAR model, we will compare our target molecule with known active biphenyl derivatives.
| Compound/Analog | Structural Difference from Target | Reported/Potential Biological Activity | Key SAR Insight | Source |
| Flurbiprofen | Carboxylic acid instead of methyl ester; additional fluoro and methyl groups. | Potent NSAID, COX inhibitor. | The presence of a carboxylic acid is crucial for anti-inflammatory activity. | [5] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carboxamide linkage and different substitution pattern. | Significant anti-inflammatory and analgesic activity. | Demonstrates that the biphenyl scaffold with appropriate substitutions can yield potent anti-inflammatory agents. | [1] |
| Biphenyl-4-carboxylic acid derivatives | Varied substitutions on the biphenyl core. | Anti-inflammatory activity. | Highlights the importance of the biphenyl carboxylic acid moiety for anti-inflammatory effects. | [2][6] |
| TRPV1 Antagonists | Biphenyl-4-carboxamide core. | Potent and orally available TRPV1 antagonists. | The biphenyl-4-carboxamide scaffold is a viable starting point for developing antagonists for specific receptors. | [7] |
Potential Molecular Targets and Mechanisms of Action
Based on the structural similarities to known anti-inflammatory agents, potential molecular targets for this compound and its analogs include:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of most NSAIDs. The biphenyl carboxylic acid moiety is a common feature of many COX inhibitors.[8][9] Inhibition of these enzymes would block the production of prostaglandins, which are key mediators of inflammation and pain.
-
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Small molecules have been developed to inhibit TNF-α activity, and the biphenyl scaffold could potentially be adapted for this purpose.[10][11][12]
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments that would be essential for a thorough SAR study of this compound and its analogs.
Synthesis of this compound and Analogs
A common and effective method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reactants:
-
Methyl 4-bromobenzoate (1.0 eq)
-
3-Methylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
-
Solvent: A mixture of toluene and water (e.g., 4:1 v/v).
-
Procedure: a. To a round-bottom flask, add methyl 4-bromobenzoate, 3-methylphenylboronic acid, and potassium carbonate. b. Purge the flask with an inert gas (e.g., argon or nitrogen). c. Add the solvent mixture. d. Add the palladium catalyst and the phosphine ligand. e. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction to room temperature. g. Extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific analogs. A similar Ullmann condensation approach has also been reported for a positional isomer.[13]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol: Fluorometric COX Inhibition Assay [14]
-
Reagents and Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate. b. Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control. c. Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding arachidonic acid to all wells. e. Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths. f. Calculate the rate of reaction for each concentration of the test compound. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in stimulated immune cells.
Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production in Macrophages [11][15]
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Reagents:
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Dexamethasone)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kit for murine TNF-α
-
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours). d. Collect the cell culture supernatant. e. Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions. f. Determine the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
The structural features of this compound, particularly the biphenyl core and the 4-carboxylate group, suggest its potential as a biologically active molecule, likely with anti-inflammatory properties. The 3'-methyl group is positioned to fine-tune this activity. Based on the analysis of related compounds, it is hypothesized that the ester may act as a prodrug, with the corresponding carboxylic acid being the active form.
To validate these hypotheses and build a robust SAR profile, a systematic medicinal chemistry effort is required. This would involve the synthesis and biological evaluation of a library of analogs, focusing on:
-
Modification of the 3'-substituent: Exploring the effects of different alkyl groups, electron-withdrawing groups, and electron-donating groups at this position.
-
Isomeric variations: Synthesizing and testing positional isomers of the methyl and carboxylate groups.
-
Ester and amide analogs: Comparing the activity of the methyl ester with the free carboxylic acid and various amide derivatives.
Through such a systematic approach, the full therapeutic potential of this biphenyl scaffold can be elucidated, potentially leading to the discovery of novel and effective therapeutic agents.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Section 1: Hazard Assessment and Risk Mitigation
Deconstructing the Safety Data Sheet (SDS)
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate and its close structural analogs are generally not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Safety Data Sheets for similar compounds indicate no specific physical, health, or environmental hazards at their given concentrations.[1][2][3] The compound is typically an off-white, odorless crystalline solid.[2]
However, the absence of a formal hazard classification does not equate to an absence of risk. The biphenyl scaffold is present in compounds with a wide range of toxicological profiles, from benign to highly toxic (e.g., polychlorinated biphenyls or PCBs). Therefore, treating this compound with the caution afforded to all novel or sparsely studied chemicals is a cornerstone of responsible laboratory practice.
The Precautionary Principle in the Laboratory
Given the limited long-term toxicological data, an approach grounded in the precautionary principle is mandated. We must assume that chronic exposure or environmental release could have unforeseen consequences. Key handling precautions that directly inform disposal procedures include:
-
Preventing Dust Formation: As a crystalline solid, the primary exposure risk during handling and disposal is the inhalation of fine dust.[1][2]
-
Avoiding Contact: Direct contact with skin, eyes, and clothing must be prevented.[1][2]
-
Ensuring Adequate Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][2]
Required Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense during the disposal process. The following table outlines the minimum required PPE based on OSHA standards and best practices.[1][4]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] Protects against accidental splashes or airborne dust. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact.[1] Always check glove manufacturer data for compatibility. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination.[1][4] |
| Respiratory | Not typically required if handled in a fume hood. | Use a NIOSH-approved respirator if weighing or transferring large quantities in an open area where dust may be generated. |
Section 2: Waste Characterization and Segregation
The most critical step in disposal is correctly characterizing the waste. The final disposal route is determined not just by the chemical itself, but by what it has been mixed with.
Is it Hazardous Waste? The Causality of Process
While pure this compound is not listed as a hazardous waste, it must be managed as such if it becomes part of a waste stream that meets the criteria defined by the Environmental Protection Agency (EPA). The key determinant is the process in which it was used. Ask the following:
-
Was it mixed with a listed hazardous waste? For example, if dissolved in or contaminated with solvents like methanol, acetonitrile, or dichloromethane, the entire mixture is considered hazardous waste.
-
Does the waste exhibit a hazardous characteristic?
-
Ignitability: Does it have a low flash point? (Unlikely for the solid, but relevant for solutions).
-
Corrosivity: Is it mixed with a strong acid or base?
-
Reactivity: Can it react violently with water or other substances?
-
Toxicity: Does it contain heavy metals or other toxic components from a reaction?
-
If the answer to any of these is "yes," the waste must be disposed of through an approved hazardous waste program.[5]
The Cardinal Rule: Do Not Mix Waste Streams
Segregating waste is paramount for safety and cost-efficiency.[6][7]
-
Safety: Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[7]
-
Compliance & Cost: Mixing non-hazardous waste with hazardous waste makes the entire volume hazardous, dramatically increasing disposal costs.[5] For example, mixing a small amount of a chlorinated solvent with a large volume of non-hazardous waste can render the entire container a more expensive, chlorinated waste stream.
Section 3: Step-by-Step Disposal Protocol
Under no circumstances should this chemical or its waste be disposed of down the sink or in regular trash. [5][8] Evaporation in a fume hood is not an acceptable method of disposal.[8]
Protocol for Uncontaminated Solid Waste
This applies to excess, expired, or pure solid this compound.
-
Work Area Preparation: Conduct all operations within a chemical fume hood or a designated area with adequate ventilation.
-
Containerization: Carefully sweep or scoop the solid material and place it into a suitable, labeled container.[1][2] The original product container is often the best choice.[5]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" (or as required by your institution) and include the full chemical name: "this compound." List all constituents if it is a mixture.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area.[7] Ensure it is segregated from incompatible materials.[6]
-
Pickup Request: Arrange for pickup through your institution's Environmental Health and Safety (EHS) or Hazardous Waste Collection Program.[5]
Protocol for Contaminated Labware
This includes items like weighing boats, contaminated gloves, and empty product bottles.
-
Gross Decontamination: Remove as much solid residue as possible and manage it as solid waste (Protocol 3.1).
-
Rinsing (if applicable): If rinsing glassware, use a minimal amount of a suitable solvent (e.g., acetone). This rinsate is now considered hazardous waste and must be collected in a designated liquid waste container.
-
Final Disposal:
-
Empty Bottles: Manage the empty, residue-containing bottle as solid waste. Do not rinse and discard in regular trash. Handle uncleaned containers like the product itself.
-
Solid Labware (weigh boats, etc.): Place in a designated solid hazardous waste container or a sealed bag clearly labeled with the chemical contaminant.
-
Protocol for Solutions or Liquid Suspensions
-
Container Selection: Use a dedicated, compatible hazardous waste container (e.g., a poly or glass bottle with a screw cap).[5] Ensure the container material is compatible with all components of the liquid waste.[6]
-
Labeling: Label the container with the words "Hazardous Waste" and list all chemical components with their approximate percentages (e.g., "this compound (~5%), Methanol (95%)").
-
Collection: Pour the waste into the container carefully within a fume hood. Do not overfill; leave at least 10% headspace for expansion.
-
Storage & Pickup: Keep the container sealed when not in use and store it in your lab's satellite accumulation area. Arrange for EHS pickup.[5][8]
Section 4: Emergency Procedures
Spill Response
-
Minor Spill (Solid): Wearing appropriate PPE, carefully sweep up the material, avoiding dust creation.[1][2] Place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spill: Evacuate the area and contact your institution's EHS or emergency response team immediately.
Personnel Exposure
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.
-
Inhalation: Move the affected person to fresh air. If symptoms occur, get medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[1][2]
Section 5: Disposal Workflow Diagram
This diagram provides a logical decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal Decision Workflow
Conclusion
The responsible disposal of this compound is a process dictated by careful handling, accurate waste characterization, and strict adherence to institutional and regulatory guidelines. By understanding the principles of risk mitigation and proper segregation, researchers can ensure a safe laboratory environment and protect the broader ecosystem from chemical contamination. Always consult your institution's specific waste management procedures and contact your EHS department with any questions.
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SAFETY DATA SHEET - Methyl biphenyl-4-carboxylate. Thermo Fisher Scientific.
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Methyl 4'-methylbiphenyl-4-carboxylate - SAFETY DATA SHEET. Thermo Fisher Scientific.
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SAFETY DATA SHEET - 4-Phenylphenol. Sigma-Aldrich.
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SAFETY DATA SHEET - 3-Methylbiphenyl. Fisher Scientific.
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SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. Sigma-Aldrich.
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4'-CHLORO-BIPHENYL-3-CARBOXYLICACID SDS. Echemi.
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).
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Occupational Exposure to Flavoring Substances: Health Effects and Hazard Control. Occupational Safety and Health Administration (OSHA).
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate
Therefore, our safety protocol cannot be based on what is known, but rather on a conservative assessment of what is possible. This guide provides a procedural framework for the safe handling of Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, grounding every recommendation in the principles of chemical analogy, risk mitigation, and established best practices in industrial hygiene.
Hazard Assessment by Chemical Analogy: The 'Why' Behind the Protocol
The foundation of a robust PPE strategy is a clear understanding of the potential risks. By examining structurally similar compounds, we can build a presumptive hazard profile for this compound.
-
[1,1'-Biphenyl]-4-carboxylic acid (CAS 92-92-2): This closely related analogue is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2), and may cause respiratory irritation.[2]
-
3-Methylbiphenyl (CAS 643-93-6): While one safety data sheet notes this is not considered hazardous under OSHA 2012 standards, general advice still urges avoiding contact with skin and eyes and preventing inhalation.[4]
-
General Biphenyl Class: The broader family of biphenyls and their polychlorinated derivatives (PCBs) have been studied extensively, revealing potential for liver toxicity, carcinogenicity, and reproductive harm.[5][6]
This principle of "safety by analogy" compels us to treat this compound as, at minimum, an irritant to the skin, eyes, and respiratory system.
| Potential Hazard | Basis of Assessment | Primary Risk |
| Serious Eye Irritation | Analogy with [1,1'-Biphenyl]-4-carboxylic acid[2] | Direct contact from splashes can cause significant, potentially irreversible, damage. |
| Skin Irritation / Dermatitis | Analogy with related biphenyls[2][7] | Prolonged or repeated contact may lead to redness, itching, and inflammation. |
| Respiratory Tract Irritation | Analogy with related biphenyls and their vapor properties[2][7][8] | Inhalation of dust (if solid) or aerosols can irritate the mouth, throat, and lungs. |
Core PPE Protocol: A Multi-Layered Defense System
Personal protective equipment is the final barrier between you and a potential hazard. It must be used in conjunction with primary engineering controls, most notably a certified chemical fume hood.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[9]
Task-Based PPE Requirements
The level of PPE required is dictated by the task and the scale of the operation. The following table outlines the minimum requirements for common laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) of Solid | ANSI Z87.1-compliant safety goggles.[10] | Chemical-resistant nitrile gloves (inspect before use). | Buttoned lab coat, long pants, closed-toe shoes.[10][11] | Not required if performed within a certified chemical fume hood. |
| Preparing Solutions / Dilutions | ANSI Z87.1-compliant safety goggles.[10] | Chemical-resistant nitrile gloves. | Buttoned lab coat, long pants, closed-toe shoes.[10][11] | Not required if performed within a certified chemical fume hood. |
| Running Reactions / Large-Scale Transfers (>1g) | Safety goggles and a full-face shield.[10][12] | Chemical-resistant nitrile or neoprene gloves.[10][12] | Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[12][13] | Not required if performed within a certified chemical fume hood. |
| Spill Cleanup (outside fume hood) | Safety goggles and a full-face shield.[10][12] | Heavy-duty chemical-resistant gloves (e.g., neoprene). | Disposable chemical-resistant coveralls.[12][14] | NIOSH-approved respirator with organic vapor/acid gas cartridge and dust/mist filter.[8] |
The most common route of unintentional exposure is through contaminated gloves. Adhering to a strict protocol is non-negotiable.
-
Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over the cuffs of your lab coat to ensure a complete seal.
-
During Use: Be mindful of surfaces you touch. Avoid touching your face, pens, notebooks, or computer equipment with gloved hands.
-
Doffing (Removal):
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide the fingers of your ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off, turning it inside out and over the first glove.
-
This encapsulates the contaminated surfaces, leaving you with only clean surfaces to touch.
-
-
Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing gloves.[9]
Operational Workflow: A Safety-Integrated Process
This workflow diagram illustrates the critical safety checkpoints from preparation to disposal, ensuring that protective measures are integrated into every step of the process.
Caption: Workflow for Safe Handling of this compound.
Emergency Response and Disposal Plan
Immediate Actions for Exposure
In the event of an exposure, time is critical. The following steps should be taken immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing immediately.[15] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]
Spill Management
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.
-
Control Vapors: Ensure ventilation is adequate (fume hood sash should be low).
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or silica gel.[4]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[4][16]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams.
-
Containment: Store in clearly labeled, tightly sealed containers.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Disposal methods must comply with all local, regional, and national regulations.[2][4] Chemical waste is often disposed of via a licensed chemical incinerator.[9][16]
By implementing this comprehensive safety framework, you build a culture of prevention that protects not only yourself but your colleagues and your research. Trust in the process, adhere to the protocols, and prioritize safety as the bedrock of scientific discovery.
References
-
GOV.UK. (2024). What to do in a chemical emergency. [Link]
-
Chan, W. P., et al. (1998). Quantitative structure–biodegradation relationships for Ortho‐substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Safe, S. H. (1994). Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. Environmental Health Perspectives. [Link]
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Adam Dental. (2016). Safety Data Sheet IDENTIFICATION: TRANSPORT INFORMATION. [Link]
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Minnesota Department of Health. (2018). HAZARDOUS MATERIALS EXPOSURE GUIDE. [Link]
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Kannan, K., et al. (2000). Toxicity Reference Values for the Toxic Effects of Polychlorinated Biphenyls to Aquatic Mammals. ResearchGate. [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
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Trimaco. (2023). Essential Chemical PPE. [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
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Li, Z., et al. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives. [Link]
Sources
- 1. This compound | C15H14O2 | CID 1393157 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. academic.oup.com [academic.oup.com]
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- 7. METHYL BIPHENYL (MIXED ISOMERS) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
